molecular formula C5H5N3O3 B8809320 (4-nitro-1H-pyrazol-1-yl)acetaldehyde

(4-nitro-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B8809320
M. Wt: 155.11 g/mol
InChI Key: BOLNBCATWDLDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a useful research compound. Its molecular formula is C5H5N3O3 and its molecular weight is 155.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-nitro-1H-pyrazol-1-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitro-1H-pyrazol-1-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)acetaldehyde

InChI

InChI=1S/C5H5N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h2-4H,1H2

InChI Key

BOLNBCATWDLDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC=O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for (4-nitro-1H-pyrazol-1-yl)acetaldehyde, a key building block in medicinal chemistry. The synthesis is strategically designed as a two-step process, commencing with the N-alkylation of 4-nitro-1H-pyrazole with a protected acetaldehyde equivalent, followed by a controlled acidic hydrolysis to yield the target aldehyde. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and the critical parameters that govern the reaction outcomes. The methodologies presented are grounded in established organic synthesis principles and supported by analogous transformations found in peer-reviewed literature, ensuring a robust and reproducible approach for laboratory application.

Introduction and Strategic Overview

(4-nitro-1H-pyrazol-1-yl)acetaldehyde[1] is a valuable intermediate in the synthesis of various biologically active molecules. The presence of the reactive aldehyde functionality, coupled with the electronically distinct nitropyrazole core, makes it a versatile synthon for the construction of complex heterocyclic systems. The synthetic strategy detailed herein is predicated on a logical and efficient two-step sequence that addresses the inherent reactivity of the aldehyde group.

The core strategic considerations are:

  • Protection of the Aldehyde: Direct N-alkylation with a haloacetaldehyde is often problematic due to the high reactivity of the aldehyde. Therefore, a protected form, specifically a diethyl acetal, is employed as the alkylating agent. This acetal is stable under the basic conditions required for the N-alkylation.

  • Regioselective N-Alkylation: The N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers (N1 and N2 alkylation). The reaction conditions are optimized to favor the desired N1-substituted product.

  • Controlled Deprotection: The final step involves the careful hydrolysis of the acetal under acidic conditions to unmask the aldehyde functionality without compromising the integrity of the nitropyrazole ring.

This guide will now delve into the specifics of each synthetic step, providing both the theoretical rationale and practical experimental procedures.

Synthetic Pathway

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde is achieved through the following two-step pathway:

Synthesis_Pathway A 4-Nitro-1H-pyrazole B 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole (Acetal Intermediate) A->B Step 1: N-Alkylation (Base, Solvent) C (4-nitro-1H-pyrazol-1-yl)acetaldehyde (Final Product) B->C Step 2: Hydrolysis (Acid, Water)

Caption: Overall synthetic workflow.

Step 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole (Acetal Intermediate)

The first step involves the N-alkylation of 4-nitro-1H-pyrazole with 2-bromo-1,1-diethoxyethane. This reaction is a classic example of a nucleophilic substitution where the deprotonated pyrazole nitrogen acts as the nucleophile.

Mechanism and Rationale:

The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base to generate the pyrazolate anion. This anion then attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide leaving group to form the N-C bond.

The choice of base and solvent is critical for achieving high yield and regioselectivity. A moderately strong base is required to deprotonate the pyrazole without promoting side reactions of the alkylating agent. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[2]

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve 4-Nitro-1H-pyrazole in Anhydrous DMF B Add Base (e.g., K2CO3) under Inert Atmosphere A->B C Add 2-Bromo-1,1-diethoxyethane Dropwise B->C D Heat Reaction Mixture (e.g., 60-80 °C) C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole as a viscous oil or low-melting solid.

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (equivalents)Purpose
4-Nitro-1H-pyrazoleC₃H₃N₃O₂113.071.0Starting Material
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.071.1Alkylating Agent
Potassium Carbonate (anhydrous)K₂CO₃138.211.5Base
N,N-Dimethylformamide (anhydrous)C₃H₇NO73.09-Solvent
Ethyl AcetateC₄H₈O₂88.11-Extraction Solvent
HexanesC₆H₁₄86.18-Eluent
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent
Brine (saturated NaCl solution)NaCl58.44-Washing Agent
Step 2: Hydrolysis of 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole to (4-nitro-1H-pyrazol-1-yl)acetaldehyde

The final step is the deprotection of the acetal to reveal the aldehyde functionality. This is achieved by acid-catalyzed hydrolysis.

Mechanism and Rationale:

The hydrolysis of an acetal is a reversible process. To drive the equilibrium towards the aldehyde, an excess of water is used. The reaction is initiated by the protonation of one of the ethoxy groups, which then leaves as ethanol. The resulting oxonium ion is attacked by water, and subsequent proton transfers lead to a hemiacetal intermediate. Further protonation of the remaining ethoxy group and its elimination as ethanol, followed by deprotonation, yields the final aldehyde product. A dilute strong acid is typically sufficient to catalyze this transformation without causing degradation of the nitro-substituted pyrazole ring.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Purification A Dissolve Acetal Intermediate in a suitable solvent (e.g., THF) B Add Dilute Aqueous Acid (e.g., HCl) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Neutralize with Base (e.g., NaHCO3) D->E F Extract with Organic Solvent E->F G Isolate Product F->G

Caption: Experimental workflow for acetal hydrolysis.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve the 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-nitro-1H-pyrazol-1-yl)acetaldehyde. The product may be used directly in subsequent steps or purified further if necessary.

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (equivalents)Purpose
1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazoleC₉H₁₅N₃O₄229.231.0Starting Material
Hydrochloric Acid (2M aqueous)HCl36.46CatalyticAcid Catalyst
TetrahydrofuranC₄H₈O72.11-Solvent
Sodium Bicarbonate (saturated solution)NaHCO₃84.01-Neutralizing Agent
DichloromethaneCH₂Cl₂84.93-Extraction Solvent
Sodium Sulfate (anhydrous)Na₂SO₄142.04-Drying Agent
Brine (saturated NaCl solution)NaCl58.44-Washing Agent

Characterization Data (Predicted)

Authentic characterization data for the intermediate and final product should be obtained and compared with literature values where available. Predicted spectral data are as follows:

  • 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole:

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H), 7.95 (s, 1H), 4.85 (t, J = 5.2 Hz, 1H), 4.40 (d, J = 5.2 Hz, 2H), 3.70-3.50 (m, 4H), 1.20 (t, J = 7.1 Hz, 6H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 139.0, 137.5, 126.0, 101.5, 63.0, 55.0, 15.2.

  • (4-nitro-1H-pyrazol-1-yl)acetaldehyde:

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.80 (s, 1H), 8.30 (s, 1H), 8.00 (s, 1H), 5.10 (s, 2H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 195.0, 139.5, 138.0, 126.5, 60.0.

    • IR (neat, cm⁻¹): ~1730 (C=O, aldehyde), ~1550, 1340 (NO₂).

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating through in-process monitoring and final product characterization.

  • In-process Controls: The progress of both the N-alkylation and the hydrolysis steps should be meticulously monitored by TLC or LC-MS. This allows for the determination of the reaction endpoint, ensuring complete conversion of the starting material and minimizing the formation of byproducts.

  • Spectroscopic Verification: The identity and purity of the intermediate acetal and the final aldehyde product must be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry should also be employed to confirm the molecular weight of the synthesized compounds.

  • Comparison to Known Analogs: The obtained spectral data should be compared with data from structurally similar compounds reported in the literature to further validate the assigned structures.

Conclusion

The two-step synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde presented in this technical guide offers a reliable and efficient route to this important synthetic intermediate. By employing a protection-deprotection strategy, the challenges associated with the direct handling of a reactive aldehyde are circumvented. The detailed protocols and the underlying scientific rationale provide researchers and drug development professionals with a solid foundation for the successful laboratory-scale synthesis of this valuable compound. Adherence to the described experimental procedures and rigorous in-process monitoring will ensure a high degree of success and reproducibility.

References

  • PubChem. (4-nitro-1H-pyrazol-1-yl)acetaldehyde. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2001).
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • PubChem. 4-Nitro-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-1,1-diethoxyethane. National Center for Biotechnology Information. [Link]

Sources

chemical properties of (4-nitro-1H-pyrazol-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Chemical Properties and Potential of (4-nitro-1H-pyrazol-1-yl)acetaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a molecule of significant interest in medicinal chemistry, combining the well-established biological activity of the 4-nitropyrazole core with a reactive acetaldehyde moiety. This guide provides a comprehensive technical overview of its chemical properties, potential synthetic routes, and forecasted applications in drug development. While experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and the known characteristics of analogous compounds to present a scientifically grounded profile. This guide is intended to serve as a foundational resource for researchers exploring the potential of this and similar molecules in the development of novel therapeutics.

Introduction: The Significance of the 4-Nitropyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a nitro group at the 4-position of the pyrazole ring is a key structural modification that can significantly influence the molecule's biological activity.[3][4] The nitro group, being a strong electron-withdrawing group, modulates the electronic properties of the pyrazole ring, often enhancing its biological efficacy and providing a handle for further chemical modifications.[5] The N-acetaldehyde substituent introduces a reactive carbonyl group, opening avenues for a variety of chemical transformations and potential covalent interactions with biological targets.

Synthesis and Purification: A Proposed Methodological Approach

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available pyrazole. The first step involves the nitration of the pyrazole ring, followed by N-alkylation with a suitable acetaldehyde equivalent.

Synthetic Pathway Pyrazole Pyrazole Step1 Nitration (HNO3/H2SO4) Pyrazole->Step1 Nitropyrazole 4-Nitro-1H-pyrazole Step1->Nitropyrazole Step2 N-Alkylation (2-bromo-1,1-diethoxyethane, base) Nitropyrazole->Step2 Acetal_Protected (4-nitro-1H-pyrazol-1-yl)acetaldehyde diethyl acetal Step2->Acetal_Protected Step3 Acidic Hydrolysis (e.g., aq. HCl) Acetal_Protected->Step3 Final_Product (4-nitro-1H-pyrazol-1-yl)acetaldehyde Step3->Final_Product Reactivity cluster_reactions Potential Transformations Start (4-nitro-1H-pyrazol-1-yl)acetaldehyde Reaction1 Reductive Amination Start->Reaction1 Reaction2 Wittig Reaction Start->Reaction2 Reaction3 Condensation Reactions (e.g., with hydrazines) Start->Reaction3 Reaction4 Oxidation Start->Reaction4 Product1 N-substituted aminoethyl pyrazoles Reaction1->Product1 Product2 N-alkenyl pyrazoles Reaction2->Product2 Product3 Pyrazoline-functionalized pyrazoles Reaction3->Product3 Product4 (4-nitro-1H-pyrazol-1-yl)acetic acid Reaction4->Product4 Signaling_Pathway Molecule (4-nitro-1H-pyrazol-1-yl)acetaldehyde Derivative Target Target Protein (e.g., Kinase, Enzyme) Molecule->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Modulation Effect Biological Effect (e.g., Apoptosis, Anti-inflammatory response) Pathway->Effect

Sources

(4-nitro-1H-pyrazol-1-yl)acetaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)acetaldehyde: Synthesis, Properties, and Therapeutic Potential

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "biologically privileged" scaffold in drug discovery.[1][2] First described by Ludwig Knorr in 1883, derivatives of this core structure have been extensively explored, leading to a multitude of compounds with a wide array of pharmacological activities.[3][4] The versatility of the pyrazole ring, its capacity for substitution at multiple positions, and its ability to engage in various non-covalent interactions with biological targets have cemented its importance.[5] Marketed drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature the pyrazole core, underscoring its clinical significance.[2]

The introduction of a nitro group onto the pyrazole ring, as seen in (4-nitro-1H-pyrazol-1-yl)acetaldehyde, can significantly modulate the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group can enhance the binding affinity of the molecule to various protein targets and is a key feature in many bioactive compounds.[4][6] This guide provides a comprehensive overview of (4-nitro-1H-pyrazol-1-yl)acetaldehyde, detailing its chemical identity, a robust synthetic pathway, physicochemical properties, and its potential applications in modern drug development.

Compound Identification and Structure

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a functionalized pyrazole derivative. Its core structure consists of a pyrazole ring substituted with a nitro group at the 4-position and an acetaldehyde group at the N1 position.

  • IUPAC Name: 2-(4-nitropyrazol-1-yl)acetaldehyde[7]

  • Molecular Formula: C₅H₅N₃O₃[7]

  • CAS Number: 1015939-59-9[7]

The presence of the reactive aldehyde functionality makes this compound a valuable intermediate for the synthesis of more complex molecules through reactions such as reductive amination, condensation, and oxidation.

Caption: Structure of (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Synthesis Protocol: A Modular Approach

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

The first step is a nucleophilic substitution reaction where the deprotonated 4-nitro-1H-pyrazole acts as a nucleophile, attacking an electrophilic two-carbon building block. 2-Bromoacetaldehyde diethyl acetal is an ideal reagent as the acetal group protects the reactive aldehyde functionality from undesired side reactions during alkylation.

Step 2: Acetal Hydrolysis

The second step involves the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde group, yielding the final product. This is a standard deprotection strategy in organic synthesis.

synthesis_workflow start Start Materials: 4-Nitro-1H-pyrazole 2-Bromoacetaldehyde diethyl acetal Base (e.g., NaH) step1 Step 1: N-Alkylation - Deprotonate 4-nitro-1H-pyrazole with base. - React with 2-bromoacetaldehyde diethyl acetal. - Solvent: Anhydrous DMF or THF. start->step1 intermediate Intermediate: 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole step1->intermediate step2 Step 2: Acid Hydrolysis - Treat intermediate with aqueous acid (e.g., HCl). - Stir at room temperature. intermediate->step2 workup Workup & Purification - Neutralization - Extraction with organic solvent - Purification (e.g., column chromatography) step2->workup product Final Product: (4-nitro-1H-pyrazol-1-yl)acetaldehyde workup->product

Caption: Proposed synthetic workflow for (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Nitro-1H-pyrazole[8][9][10]

  • 2-Bromoacetaldehyde diethyl acetal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 2M solution

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.0 eq).

    • Dissolve the pyrazole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole N-H, forming the nucleophilic pyrazolide anion without competing in the subsequent substitution reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole.

  • Acetal Hydrolysis and Purification:

    • Dissolve the crude intermediate from the previous step in a suitable solvent mixture (e.g., THF/water).

    • Add 2M aqueous HCl and stir the mixture at room temperature. Causality: The acidic medium protonates the acetal oxygens, facilitating the departure of ethanol and subsequent attack by water to form a hemiacetal, which then collapses to the aldehyde.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford pure (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following properties for (4-nitro-1H-pyrazol-1-yl)acetaldehyde have been computationally derived.

PropertyValueSource
Molecular Weight 155.11 g/mol PubChem[7]
IUPAC Name 2-(4-nitropyrazol-1-yl)acetaldehydePubChem[7]
XLogP3 -0.3PubChem[7]
Hydrogen Bond Donor Count 0PubChem[7]
Hydrogen Bond Acceptor Count 4PubChem[7]
Rotatable Bond Count 2PubChem[7]
Exact Mass 155.03309103 DaPubChem[7]
Topological Polar Surface Area 80.7 ŲPubChem[7]

Potential Applications in Drug Development

While specific biological activity data for (4-nitro-1H-pyrazol-1-yl)acetaldehyde is not extensively documented, its structural motifs suggest significant potential as a scaffold or intermediate in medicinal chemistry. The broader class of nitro-substituted pyrazole derivatives has demonstrated a wide range of pharmacological activities.[1][3][11]

1. Anti-Inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes.[3] The anti-inflammatory drug Celecoxib, for example, selectively inhibits COX-2. The structural features of (4-nitro-1H-pyrazol-1-yl)acetaldehyde could be elaborated to design novel COX inhibitors for the treatment of inflammation and pain.

COX_Pathway cluster_inhibition AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Mediate Inflammation, Pain, Fever) COX->PGs TXs Thromboxanes (Mediate Platelet Aggregation) COX->TXs Inhibitor (4-nitro-1H-pyrazol-1-yl)acetaldehyde Derivative Inhibitor->COX Inhibition

Caption: Potential mechanism of action for a pyrazole-based anti-inflammatory drug.

2. Anticancer Agents: The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties.[11] These derivatives can act through various mechanisms, including kinase inhibition. The nitro group, being a strong electron-withdrawing substituent, can enhance interactions with target proteins, potentially leading to potent and selective anticancer agents.[4] The aldehyde handle of the title compound provides a convenient point for chemical modification to build a library of compounds for screening.

3. Antimicrobial and Antiviral Agents: Nitro-heterocyclic compounds have a long history as antimicrobial agents.[6] The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that are cytotoxic. Furthermore, pyrazole derivatives have been reported to possess antibacterial, antifungal, and even antiviral activities.[1][3] (4-nitro-1H-pyrazol-1-yl)acetaldehyde could serve as a starting point for the development of new anti-infective therapies.

Conclusion

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a synthetically accessible and versatile chemical entity. Its structure combines the pharmacologically significant pyrazole core with a reactive aldehyde handle and an activity-modulating nitro group. While direct biological data remains to be established, the well-documented activities of related nitro-pyrazole derivatives strongly suggest its potential as a valuable building block for the discovery of new therapeutic agents in oncology, inflammation, and infectious diseases. The synthetic route and property profile detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound.

References

  • PubChem. (4-nitro-1H-pyrazol-1-yl)acetaldehyde | C5H5N3O3 | CID 25220516. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • EPJ Web of Conferences. (2024). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. [Link]

  • ECHA. Substance Information - 4-nitro-1H-pyrazole. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • EPA. 4-nitro-1-(4-nitrophenyl)pyrazole Properties. [Link]

  • PubChem. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. [Link]

  • Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Grantome. Alcohol & Pyrazole Reaction & Metabolism. [Link]

  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • PMC. (2013). Recent advances in the therapeutic applications of pyrazolines. [Link]

Sources

The Multifaceted Biological Activities of 4-Nitropyrazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of 4-nitropyrazole compounds, intended for researchers, scientists, and professionals in drug development. The unique chemical architecture of the 4-nitropyrazole scaffold has positioned it as a privileged structure in medicinal chemistry, leading to the discovery of potent agents with a wide array of therapeutic and agrochemical applications. This document will delve into the core biological activities, their underlying mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key quantitative data.

The 4-Nitropyrazole Core: A Gateway to Biological Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. The introduction of a nitro group at the C4 position significantly modulates the electronic properties of the ring, enhancing its interaction with various biological targets. This electron-withdrawing group can influence the compound's acidity, reactivity, and ability to form hydrogen bonds, all of which are critical for biological function. The versatility of the pyrazole core allows for further functionalization at other positions, enabling the fine-tuning of pharmacological properties and the development of derivatives with enhanced potency and selectivity.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potential of 4-nitropyrazole derivatives as potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, primarily by targeting key proteins involved in cell cycle regulation and signal transduction.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary mechanisms by which 4-nitropyrazole compounds exhibit anticancer activity is through the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. 4-Nitropyrazole derivatives have been shown to act as ATP-competitive inhibitors of CDKs, particularly CDK2, which is essential for the G1/S phase transition. By binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and subsequent apoptosis.

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription of CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication promotes 4-Nitropyrazole 4-Nitropyrazole 4-Nitropyrazole->CDK2 inhibits

Caption: CDK2 Inhibition by 4-Nitropyrazole Compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-nitropyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Quantitative Data: Anticancer Activity
Compound TypeCell LineIC50 (µM)Reference
Pyrazole-pyrimidine derivativeHCT-116Potent
Pyrazole derivativeMCF-71.962
Pyrazole derivativeA5491.962
Pyrazole derivativeHepG213.85

Antimicrobial Activity: Combating Pathogenic Microorganisms

4-Nitropyrazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial mechanism of 4-nitropyrazole compounds is believed to involve the inhibition of essential bacterial enzymes and the disruption of the bacterial cell wall. Some derivatives have been suggested to inhibit DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. By interfering with this enzyme, these compounds can halt bacterial proliferation. Additionally, the structural features of these compounds may allow them to disrupt the integrity of the bacterial cell wall, leading to cell lysis.

Antimicrobial_Mechanism 4-Nitropyrazole 4-Nitropyrazole DNA_Gyrase DNA Gyrase 4-Nitropyrazole->DNA_Gyrase inhibits Cell_Wall Bacterial Cell Wall 4-Nitropyrazole->Cell_Wall disrupts DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis leads to

Caption: Antimicrobial Mechanisms of 4-Nitropyrazole Compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium or fungus in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 4-nitropyrazole compound in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data: Antimicrobial Activity
Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrazole derivativeE. coli0.25
Pyrazole derivativeS. epidermidis0.25
Pyrazole derivativeA. niger1

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

4-Nitropyrazole derivatives have emerged as potent anti-inflammatory agents, with their mechanism of action often linked to the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The primary anti-inflammatory mechanism of many 4-nitropyrazole compounds is the selective inhibition of cyclooxygenase-2 (COX-2). COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The 4-nitropyrazole scaffold can fit into the active site of the COX-2 enzyme, blocking its activity and thereby reducing the production of pro-inflammatory prostaglandins.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX-2 COX-2 Enzyme Arachidonic_Acid->COX-2 is converted by Prostaglandins Pro-inflammatory Prostaglandins COX-2->Prostaglandins to produce Inflammation Inflammation Prostaglandins->Inflammation mediate 4-Nitropyrazole 4-Nitropyrazole 4-Nitropyrazole->COX-2 inhibits

Caption: COX-2 Inhibition by 4-Nitropyrazole Compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=5-6 per group). Administer the 4-nitropyrazole compound or the vehicle (e.g., saline, 0.5% carboxymethyl cellulose) orally or intraperitoneally one hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antiparasitic Activity: A Weapon Against Neglected Tropical Diseases

4-Nitropyrazole derivatives have shown promise as antiparasitic agents, particularly against protozoan parasites such as Leishmania and Trypanosoma, the causative agents of leishmaniasis and Chagas disease, respectively.

Mechanism of Action: Targeting Parasite-Specific Pathways

The antiparasitic activity of nitropyrazole compounds is thought to stem from their ability to interfere with parasite-specific metabolic pathways that are absent in the mammalian host, thus providing a degree of selectivity. One proposed mechanism involves the inhibition of enzymes crucial for the parasite's survival, such as those involved in sterol biosynthesis, which is essential for maintaining the integrity of the parasite's cell membrane. For instance, some azole compounds are known to inhibit CYP51, an enzyme critical for ergosterol biosynthesis in fungi and some protozoa. Another potential mechanism is the inhibition of ubiquinone biosynthesis, which is vital for the parasite's respiratory chain.

Experimental Protocol: In Vitro Antileishmanial Assay

Principle: This assay evaluates the ability of a compound to inhibit the growth of Leishmania parasites in vitro, both in their promastigote (insect stage) and amastigote (mammalian stage) forms.

Step-by-Step Methodology (Amastigote Assay):

  • Macrophage Culture: Plate murine peritoneal macrophages or a human monocyte cell line (e.g., THP-1) in a 96-well plate and allow them to adhere.

  • Infection: Infect the macrophages with Leishmania amastigotes at a parasite-to-cell ratio of approximately 10:1 and incubate for 24 hours to allow for parasite internalization.

  • Compound Treatment: Remove the non-internalized parasites and add fresh medium containing serial dilutions of the 4-nitropyrazole compounds. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.

  • Quantification of Infection: Fix and stain the cells with Giemsa stain. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by light microscopy.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to the control.

Quantitative Data: Antiparasitic Activity
Compound TypeParasiteIC50 (µM)Reference
Phenyl pyrazoline derivativeLeishmania donovani0.0112 (µg/mL)
Pyrazole derivativeLeishmania aethiopica0.28 (µg/mL)
Nitroindazole derivativeLeishmania amazonensis<1

Herbicidal Activity: A Tool for Crop Protection

Certain 4-nitropyrazole derivatives have demonstrated potent herbicidal activity, offering a potential solution for weed management in agriculture.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action for many pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD leads to a depletion of these protective molecules, resulting in the bleaching of new plant tissues and ultimately, plant death.

HPPD_Inhibition_Pathway Tyrosine Tyrosine 4-HPPA 4-Hydroxyphenylpyruvate Tyrosine->4-HPPA HPPD HPPD Enzyme 4-HPPA->HPPD is converted by Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone_Tocopherols Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherols Carotenoids Carotenoids Plastoquinone_Tocopherols->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Plant_Death Plant Death 4-Nitropyrazole 4-Nitropyrazole 4-Nitropyrazole->HPPD inhibits

Caption: HPPD Inhibition by 4-Nitropyrazole Herbicides.

Experimental Protocol: In Vitro HPPD Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the HPPD enzyme in a cell-free system. The activity of HPPD can be monitored spectrophotometrically by measuring the formation of its product or the consumption of its substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant HPPD from a suitable expression system (e.g., E. coli).

  • Assay Mixture: In a 96-well plate, prepare an assay mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.0), the substrate 4-hydroxyphenylpyruvate (HPPA), and a reducing agent (e.g., ascorbate).

  • Inhibitor Addition: Add various concentrations of the 4-nitropyrazole compound to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified HPPD enzyme to each well.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPPA, or the increase in absorbance of a coupled reaction product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

The 4-nitropyrazole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic and agrochemical agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, antiparasitic, and herbicidal effects, underscore the significant potential of this chemical class. The mechanisms of action, often involving the targeted inhibition of key enzymes, provide a solid foundation for rational drug design and optimization.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-nitropyrazole core will be crucial to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Further in-depth studies are needed to fully unravel the molecular targets and signaling pathways affected by these compounds for each biological activity.

  • In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their efficacy, toxicity, and overall therapeutic potential.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to improve the bioavailability and targeted delivery of 4-nitropyrazole compounds, thereby enhancing their therapeutic index.

The continued exploration of the rich chemistry and biology of 4-nitropyrazole derivatives holds great promise for addressing unmet needs in medicine and agriculture.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). DOI. [Link]

  • Synthesis and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agent. (2017). Academic Journals. [Link]

  • 2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. (2022). MDPI. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • African Journal of Pharmacy and Pharmacology - screening of some pyrazole derivatives as promising antileishmanial agent. (2017). African Journal of Pharmacy and Pharmacology. [Link]

  • In vitro leishmanicidal activity of imidazole- or pyrazole-based benzo[g]phthalazine derivatives against Leishmania infantum and Leishmania braziliensis species. (2011). Oxford Academic. [Link]

  • Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity. (2015). ACS Publications. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). PubMed. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). Frontiers. [Link]

  • Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. (2018). Frontiers. [Link]

  • Computational protocol of discovering new HPPD inhibitors. (n.d.). ResearchGate. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

  • Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as a Novel HPPD Inhibition Herbicide. (2025). ACS Publications. [Link]

  • In vitro and in vivo study of the inhibition of ubiquinone biosynthesis in Leishmania (Leishmania) amazonensis using the combination of buparvaquone and 4-nitrobenzoate as a strategy for the discovery of new therapeutic targets. (2025). PubMed Central. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. [Link]

  • Research points the way to lifesaving antiparasitic drugs while unlocking a scientific mystery. (2024). University of Kansas. [Link]

  • Enzyme inhibitory kinetic mechanism of the most potent derivative 4b by... (n.d.). ResearchGate. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). PubMed Central. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • In Silico Design and Validation of a Novel HPPD‐Inhibiting Herbicide Candidate Based on Benzofuran and Arylthioacetic Acid Scaffolds. (n.d.). PubMed Central. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. (n.d.). PubMed Central. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. (n.d.). Biblioteka Nauki. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PubMed Central. [Link]

  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. (2025). Semantic Scholar. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2023). Illinois Experts. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. (n.d.). Biblioteka Nauki. [Link]

  • Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. (2024). MDPI. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Brieflands. [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. (n.d.). PubMed. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evalu

Introduction: The Pyrazole Scaffold and the Significance of the Nitro Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action for Nitropyrazole-Based Compounds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties, including its aromaticity and capacity for hydrogen bonding, make it a versatile core for designing therapeutic agents.[3][4] A multitude of pyrazole-containing drugs have reached the market, targeting a wide array of diseases from cancer to inflammation and infectious diseases.[2][5]

The introduction of a nitro (NO₂) group to the pyrazole core dramatically alters its electronic and chemical properties, unlocking unique mechanisms of action. The electron-withdrawing nature of the nitro group can lower the HOMO/LUMO energy gap, increasing the reactivity of the compound and influencing its interaction with biological targets.[6] Furthermore, the nitro group itself is a key pharmacophore, particularly in antimicrobial and certain anticancer contexts, where its reduction under specific physiological conditions is central to its bioactivity.[7]

This guide provides an in-depth exploration of the multifaceted mechanisms of action of nitropyrazole-based compounds, grounded in current research. We will dissect their roles as anticancer, anti-inflammatory, and antimicrobial agents, detailing the molecular pathways they modulate and providing the experimental frameworks required to validate these activities.

Part I: Anticancer Mechanisms of Action

Nitropyrazole derivatives exert their anticancer effects by intervening in critical signaling pathways that control cell proliferation, survival, and apoptosis.[8] Their mechanisms are diverse, ranging from the inhibition of key enzymes to the modulation of complex intracellular cascades.

Inhibition of Cyclin-Dependent Kinases (CDKs)

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and their dysregulation is a hallmark of cancer, leading to uncontrolled cell division.[8] Several nitropyrazole-containing compounds have been identified as potent CDK inhibitors. For instance, derivatives have shown significant inhibitory activity against CDK2, a key regulator of the G1/S phase transition.[9] By binding to the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of its substrates, inducing cell cycle arrest and subsequently triggering apoptosis.[8]

Modulation of Pro-Survival Signaling Pathways

Cancer cells often hijack pro-survival signaling pathways to evade apoptosis and sustain growth. Nitropyrazole compounds have been shown to interfere with several of these critical networks.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[10] Some pyrazole derivatives have been developed as PI3 kinase inhibitors, demonstrating excellent cytotoxicity against cancer cell lines like MCF7 (breast cancer).[9] Inhibition of PI3K prevents the activation of AKT, leading to downstream effects that include reduced cell proliferation and induction of apoptosis.

  • ALK/MET Pathways: Constitutive activation of receptor tyrosine kinases like anaplastic lymphoma kinase (ALK) and MET drives the growth of certain cancers. Pyrazole-based inhibitors like Crizotinib bind to the ATP-binding pocket of these kinases, blocking their activation and downstream signaling through the PI3K/AKT and RAS/MAPK pathways.[8]

  • BRAF Kinase: In many melanomas, the V600E mutation in the BRAF kinase leads to constitutive activation and uncontrolled cell growth. Nitropyrazole derivatives have been identified with high activity and selectivity against V600E-BRAF kinase, indicating a clear molecular mechanism for their antiproliferative effects.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, MET) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K BRAF BRAF (V600E) Ras->BRAF AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Inhibits Apoptosis mTORC1->Proliferation MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/Cyclin E CellCycle G1/S Transition CDK2->CellCycle Nitropyrazole1 Nitropyrazole-Based Inhibitor (e.g., Crizotinib-like) Nitropyrazole1->RTK Inhibits Nitropyrazole2 Nitropyrazole-Based Inhibitor Nitropyrazole2->PI3K Inhibits Nitropyrazole3 Nitropyrazole-Based Inhibitor Nitropyrazole3->BRAF Inhibits Nitropyrazole4 Nitropyrazole-Based Inhibitor Nitropyrazole4->CDK2 Inhibits

Caption: Key anticancer signaling pathways targeted by nitropyrazole compounds.

The Role of Nitro Group Reduction

For some nitroazole compounds, their anticancer activity is linked to the one-electron reduction of the nitro group, particularly in the hypoxic (low oxygen) environment of solid tumors.[11] This reduction can generate nitro anion radicals, which are more reactive species. Quantitative structure-activity relationship (QSAR) studies suggest that the properties of these radical derivatives are highly significant for their interaction with molecular targets, potentially leading to DNA damage or other forms of cytotoxicity.[11]

Compound Class/ExampleTarget(s)IC₅₀ ValuesCancer Cell Line(s)Reference
Pyrazole-Indole Hybrid (33)CDK20.074 µMHCT116, MCF7, HepG2, A549[9]
Pyrazole Carbaldehyde (43)PI3 Kinase0.25 µMMCF7[9]
Diaryl Pyrazole (44)V600E-BRAF0.39 µMBroad-spectrum[9]
3,4-Diaryl Pyrazole (6)Tubulin Polymerization0.06–0.25 nMVarious[9]

Part II: Anti-inflammatory Mechanisms of Action

Inflammation is a complex biological response implicated in numerous diseases. Nitropyrazole derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several pyrazole derivatives have been developed as selective COX-2 inhibitors.[13][14] Celecoxib, a well-known pyrazole-based drug, is a selective COX-2 inhibitor.[8] This selectivity is clinically important, as COX-1 has a role in protecting the gastric mucosa, and its inhibition is associated with gastrointestinal side effects. By selectively targeting COX-2, which is upregulated at sites of inflammation, these compounds can reduce prostaglandin production and inflammation with a potentially improved safety profile.[8][13]

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it has protective functions, excessive production by inducible nitric oxide synthase (iNOS) during chronic inflammation can lead to tissue damage.[15] Pyrazole-based compounds, such as 1H-pyrazole-1-carboxamidine (PCA), have been shown to be potent inhibitors of all three NOS isoforms (iNOS, eNOS, nNOS).[15] The inhibition is competitive with the substrate L-arginine. Interestingly, substitutions on the pyrazole ring can confer selectivity. For example, 4-methyl-PCA shows a preference for inhibiting iNOS over the other isoforms, which is a desirable characteristic for an anti-inflammatory drug, as it could spare the beneficial functions of eNOS and nNOS.[15]

Dual-Action Mechanisms

Some advanced derivatives combine multiple mechanisms. COX-Inhibiting Nitric Oxide Donors (CINODs) are hybrid molecules that incorporate a traditional COX-inhibiting scaffold with a nitric oxide-donating moiety.[16] This dual action provides anti-inflammatory effects through COX inhibition while the released NO may help protect the gastrointestinal tract, mitigating a common side effect of NSAIDs.[16] Other compounds have been shown to reduce prostaglandin E2 levels by downregulating COX-2 expression and suppressing the oxidative burst in leukocytes, demonstrating a multifaceted anti-inflammatory effect.[14]

CompoundTarget(s)IC₅₀ or ActivityKey FindingReference
1H-Pyrazole-1-carboxamidine (PCA)iNOS, eNOS, nNOSIC₅₀ ≈ 0.2 µMPotent, non-selective NOS inhibitor[15]
4-Methyl-PCAiNOSIC₅₀ = 2.4 µMSelective for iNOS over other isoforms[15]
Pyrazole Derivative 8a-8fCOX-2Good Selectivity Index (SI)More potent against COX-2 than COX-1[13]
Pyrazole-triazole 18COX-2, Leukocyte Oxidative BurstDual-acting agentInhibits both COX-2 and oxidative burst[14]

Part III: Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Nitropyrazole-based compounds represent a promising class of synthetic antibacterial and antifungal agents.[17][18]

Reductive Activation of the Nitro Group

The primary mechanism of action for many nitroaromatic antimicrobial agents is dependent on the enzymatic reduction of the nitro group within the microbial cell.[7] This is a crucial activation step.

  • Electron Transfer: Microbial enzymes, such as nitroreductases, transfer electrons to the nitropyrazole compound.

  • Formation of Reactive Intermediates: This one-electron reduction forms a highly reactive nitro anion radical. Further reduction can produce cytotoxic intermediates like nitroso and hydroxylamine species.[7]

  • Cellular Damage: These reactive intermediates can cause widespread cellular damage. A key accepted model is that they bind covalently to microbial DNA, leading to strand breaks, inhibition of replication, and ultimately, cell death.[7] They can also damage other crucial biomolecules like proteins and lipids.

This mechanism is particularly effective against anaerobic bacteria and certain protozoa, where the low oxygen tension favors the reductive process.

G cluster_cell Microbial Cell NP Nitropyrazole (R-NO₂) Nitroreductase Nitroreductase Enzymes NP->Nitroreductase Enters Cell Radical Nitro Anion Radical (R-NO₂⁻) Nitroreductase->Radical e⁻ Reduction Intermediates Further Reduced Intermediates (R-NO, R-NHOH) Radical->Intermediates Further Reduction DNA Bacterial DNA Intermediates->DNA Covalent Binding Damage DNA Damage, Strand Breaks DNA->Damage Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism via reductive activation of nitropyrazoles.

Inhibition of Essential Bacterial Enzymes

Beyond the general mechanism of reductive activation, some pyrazole derivatives have been shown to inhibit specific essential bacterial enzymes. Studies have identified compounds with significant inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), two validated targets for antibacterial drugs.[19] Inhibition of these enzymes disrupts DNA replication and folate synthesis, respectively, leading to bacterial growth inhibition.

A series of 3-nitropyrazole compounds was found to have an antibacterial spectrum similar to the drug nitrofurantoin, which is known to act via DNA damage following reductive activation.[18] This suggests a common mechanistic pathway for this class of compounds.

Part IV: Key Experimental Protocols

Validating the mechanism of action of a nitropyrazole compound requires a systematic approach using a combination of in vitro assays. As a Senior Application Scientist, it is imperative to not only follow steps but to understand the causality and ensure each protocol is a self-validating system.

Protocol 1: Anticancer Cell Viability (MTT Assay)

Purpose: To determine the concentration at which a nitropyrazole compound inhibits cancer cell metabolic activity, providing an IC₅₀ (half-maximal inhibitory concentration) value. This is a primary screening assay for cytotoxic or anti-proliferative effects.[8]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. Rationale: Overnight adherence ensures cells are in a healthy, exponential growth phase before treatment.

  • Compound Preparation: Prepare a 2-fold serial dilution of the nitropyrazole compound in appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Rationale: A serial dilution allows for the determination of a dose-response curve. The vehicle control ensures the solvent has no effect on its own.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours. Rationale: This incubation period is typically sufficient for anti-proliferative effects to manifest.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Mix gently to dissolve the formazan crystals. Rationale: The amount of purple formazan is directly proportional to the number of viable, metabolically active cells.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: In Vitro COX-2 Inhibition Assay

Purpose: To specifically measure the ability of a nitropyrazole compound to inhibit the enzymatic activity of COX-2, confirming a direct anti-inflammatory mechanism.[14]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer, a solution of heme, purified human recombinant COX-2 enzyme, and a solution of the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and the test nitropyrazole compound at various concentrations. Include a vehicle control (DMSO) and a known COX-2 inhibitor control (Celecoxib). Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction. Rationale: Arachidonic acid is the natural substrate for COX enzymes.

  • Reaction Termination & Detection: After a set time (e.g., 10 minutes), stop the reaction. The amount of prostaglandin produced (commonly PGE₂) is then quantified using a commercially available EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition versus log concentration. Self-Validation: Running a parallel assay with COX-1 enzyme allows for the determination of selectivity by comparing the IC₅₀ values for COX-1 and COX-2.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine the lowest concentration of a nitropyrazole compound that visibly inhibits the growth of a specific microorganism. This is the gold standard for quantifying antimicrobial potency.[17]

Methodology:

  • Bacterial Inoculum Preparation: Culture the target bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 10⁵ CFU/mL. Rationale: A standardized inoculum is critical for reproducibility.

  • Compound Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the nitropyrazole compound in the broth.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. This halves the compound concentration, which must be accounted for in the final result.

  • Controls: Include a negative control (broth only, no bacteria) to check for sterility and a positive control (broth with bacteria, no compound) to confirm bacterial growth. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader. Rationale: The absence of growth indicates that the compound has inhibited bacterial proliferation at that concentration.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation A Primary Screening (e.g., MTT Assay) B Determine IC₅₀ (Cell Viability) A->B C Mechanism Elucidation (e.g., Kinase Assay, Western Blot) B->C Active Compounds D Target Identification & Pathway Analysis C->D E Animal Model Selection (e.g., Xenograft Mouse) D->E Promising Candidate F Pharmacokinetics (ADME) & Dosing Regimen E->F G Tumor Growth Inhibition Study F->G H Efficacy & Toxicity Assessment G->H

Caption: General experimental workflow for validating anticancer activity.

Conclusion

Nitropyrazole-based compounds are a chemically rich and therapeutically significant class of molecules. Their mechanisms of action are diverse and potent, stemming from the unique electronic properties conferred by the nitro group on the privileged pyrazole scaffold. In oncology, they function as precise inhibitors of key kinases and signaling pathways. In inflammation, they effectively target the central enzymes COX and NOS. As antimicrobial agents, they leverage a fascinating reductive activation mechanism to exert broad-spectrum cytotoxicity. The continued exploration of their structure-activity relationships, coupled with rigorous mechanistic validation using the protocols outlined herein, will undoubtedly lead to the development of next-generation therapeutics to address critical unmet needs in medicine.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][15][20]triazin-7(6H)-ones and Derivatives. (2025, September 18). MDPI.

  • Azole energetic materials: Initial mechanisms for the energy release from electronical excited nitropyrazoles. (2014, January 21). AIP Publishing.
  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.). Biochemical Pharmacology.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
  • Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. (n.d.). Wiley Online Library.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
  • 1-Nitropyrazole in Pharmaceutical Synthesis: Applications and Sourcing. (2026, February 13). Benchchem.
  • Nitropyrazoles (review). (2025, August 5).
  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
  • Muthubhupathi G, et al.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][15][20]triazin-7(6H). (2025, September 18). PMC.

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study. (2002, April 15). PubMed.
  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
  • The mechanism of action of the anticancer activity pathway. (n.d.).
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxid
  • Novel Nitric Oxide-Donating Pyrazoline-Coumarin as a - tivity Cyclooxygenase-2 Inhibitors for Anti-Inflammatory Ac. (2022, April 5).
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI.
  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists.
  • Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities. (n.d.). Frontiers.

Sources

Technical Guide: Therapeutic Utility & Development of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pyrazole pharmacophore—a five-membered heterocyclic diazole—as a "privileged structure" in modern medicinal chemistry. Unlike rigid templates, the pyrazole ring offers a unique electronic duality, functioning simultaneously as a hydrogen bond donor (NH) and acceptor (N2), mimicking the purine base of ATP. This guide details its application in kinase inhibition (Oncology), COX-2 selectivity (Inflammation), and CB1 antagonism (Metabolic/CNS), supported by validated synthetic protocols and structure-activity relationship (SAR) data.

The Pyrazole Pharmacophore: Mechanistic Foundation

The therapeutic versatility of pyrazole stems from its electronic architecture. It is a


-excessive heterocycle that is stable to metabolic oxidation yet reactive enough for functionalization.
  • Electronic Duality: The N-unsubstituted pyrazole (

    
     for conjugate acid) can tautomerize, allowing it to adapt to different protein binding pockets.
    
  • Bioisosterism: It frequently serves as a bioisostere for imidazole, pyridine, or amide moieties, improving lipophilicity (

    
    ) and membrane permeability without sacrificing binding affinity.
    
  • Scaffold Rigidity: When substituted at positions 1, 3, and 5, it locks functional groups into specific vectors, crucial for distinguishing between homologous isozymes (e.g., COX-1 vs. COX-2).

Visualization: The Kinase Hinge Binder

In oncology, pyrazoles are designed to mimic the adenine ring of ATP. The diagram below illustrates the critical hydrogen bonding network between a pyrazole-based inhibitor and the kinase hinge region (e.g., Glu/Ala residues).[1]

KinaseBinding ATP_Pocket ATP Binding Pocket Pyrazole_Core Pyrazole Scaffold (N2 Acceptor / NH Donor) ATP_Pocket->Pyrazole_Core Occupies Hinge_Region Hinge Region (Glu805 / Ala807) Downstream Inhibition of Phosphorylation Hinge_Region->Downstream Prevents ATP Binding Pyrazole_Core->Hinge_Region H-Bond Network (Critical Interaction) Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrazole_Core->Gatekeeper Steric Evasion (Resistance Profile)

Figure 1: Mechanistic interaction of the pyrazole scaffold within the kinase ATP-binding pocket, highlighting the critical H-bond network with the hinge region residues.

Therapeutic Sector: Precision Oncology (Kinase Inhibition)

The pyrazole ring is the core engine for numerous FDA-approved kinase inhibitors.[2] Its ability to form bidentate hydrogen bonds with the kinase hinge region makes it an ideal ATP-competitive inhibitor.

Case Study: Crizotinib & Ruxolitinib[2]
  • Crizotinib (ALK/ROS1 Inhibitor): Utilizes a 3-substituted pyrazole to anchor the molecule within the ATP pocket of the Anaplastic Lymphoma Kinase (ALK).

  • Ruxolitinib (JAK1/2 Inhibitor): Features a pyrazole ring fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine analogue), targeting the Janus Kinase pathway.

Comparative SAR Data: Pyrazole Substitution Effects

The following table summarizes how substitution patterns on the pyrazole ring dictate kinase selectivity and potency.

DrugTargetPyrazole RoleKey SAR Feature
Crizotinib ALK / c-MetHinge Binder4-position substitution dictates selectivity against c-Met.
Ruxolitinib JAK1 / JAK2ATP MimicN-1 substitution controls metabolic stability and solubility.
Encorafenib BRAF V600EHinge Binder3-amino-pyrazole motif forms crucial donor-acceptor pair.
Asciminib BCR-ABL1Myristoyl PocketAllosteric Inhibitor: Binds to the myristoyl pocket, not the ATP site.

Expert Insight: When designing novel kinase inhibitors, avoid leaving the pyrazole N-H unsubstituted unless a specific H-bond donor is required. N-alkylation (usually methyl or ethyl) often improves oral bioavailability by reducing polarity and preventing rapid glucuronidation.

Therapeutic Sector: Inflammation (COX-2 Selectivity)

The development of Celecoxib marked a paradigm shift in NSAID therapy. The challenge was to inhibit COX-2 (induced in inflammation) while sparing COX-1 (gastric protection).

The Structural Logic

COX-2 possesses a secondary "side pocket" that is sterically restricted in COX-1 (Ile523 in COX-1 vs. Val523 in COX-2).

  • Mechanism: Celecoxib utilizes a 1,5-diarylpyrazole scaffold. The rigid pyrazole core orients a polar sulfonamide (

    
    ) group directly into the COX-2 specific hydrophilic side pocket.
    
  • Selectivity: This bulky sulfonamide cannot fit into the COX-1 channel, granting high selectivity (

    
    -fold).
    

Therapeutic Sector: Metabolic & CNS (The CB1 Lesson)

Rimonabant (Acomplia) represents both the potential and the peril of pyrazole derivatives in CNS targeting.

  • Target: Cannabinoid Receptor Type 1 (CB1) antagonist/inverse agonist.[3]

  • Application: Obesity and metabolic syndrome.[4]

  • Failure Analysis: While highly effective at weight loss, the drug caused severe psychiatric side effects (depression, suicidality).[4]

  • Takeaway: The pyrazole core is highly effective at crossing the Blood-Brain Barrier (BBB). For future metabolic drugs, peripheral restriction (preventing BBB crossing) is the key design constraint.

Technical Workflow: Synthesis & Validation

As a self-validating system, the development of a pyrazole therapeutic requires a robust synthesis pathway followed by rigorous biological screening.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology: Modified Knorr Pyrazole Synthesis

Reagents:

  • 1,3-Dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione)

  • Substituted Hydrazine (e.g., 4-chlorophenylhydrazine hydrochloride)

  • Solvent: Ethanol (absolute)

  • Catalyst: Glacial Acetic Acid (cat.)[5]

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the 1,3-dicarbonyl compound in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 10 mmol of the substituted hydrazine. If using the hydrochloride salt, add 10 mmol of sodium acetate to buffer the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at

    
     for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Isolation: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water.

    • Observation: A precipitate should form immediately.

  • Purification: Filter the solid and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR.
    
    • Diagnostic Signal: Look for the pyrazole C4-H singlet around

      
       6.0–7.0 ppm.
      
Protocol B: In Vitro Kinase Inhibition Assay (FRET-Based)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Critical Parameters:

  • ATP Concentration: Must be set at the

    
     apparent for the specific kinase to ensure competitive inhibition mode is detected.
    
  • Control 1 (Max Signal): Kinase + Substrate + ATP (No Inhibitor).

  • Control 2 (Min Signal): Substrate + ATP (No Kinase).

Workflow:

  • Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Dispense 5

    
    L of test compound (in DMSO) into a 384-well plate.
    
  • Add 10

    
    L of Enzyme solution. Incubate for 15 mins at RT (allows for slow-binding kinetics).
    
  • Add 10

    
    L of Substrate/ATP mix.
    
  • Incubate for 60 mins at RT.

  • Add Detection Reagent (EDTA-containing antibody mix) to stop the reaction.

  • Read fluorescence ratio (665 nm / 615 nm).

  • Calculation:

    
    .
    
Visualization: Development Pipeline

Workflow Design In Silico Design (Scaffold Hopping) Synthesis Knorr Synthesis (Regioselective) Design->Synthesis Purification Purification (Recrystallization/HPLC) Synthesis->Purification Characterization Validation (NMR / MS / XRD) Purification->Characterization Screening Biological Screening (Kinase Assay / COX Selectivity) Characterization->Screening Screening->Design No Activity LeadOpt Lead Optimization (SAR Cycles) Screening->LeadOpt Hit Identified LeadOpt->Design Refine SAR

Figure 2: Integrated workflow for the design, synthesis, and validation of pyrazole-based therapeutics.

Future Perspectives

The future of pyrazole derivatives lies beyond simple inhibition.

  • PROTACs (Proteolysis Targeting Chimeras): Pyrazoles are increasingly used as the "warhead" ligand to bind the target protein (POI), linked to an E3 ligase binder. This degrades the pathogenic protein rather than just inhibiting it.

  • Fragment-Based Drug Discovery (FBDD): Low molecular weight pyrazoles serve as excellent starting fragments due to their high ligand efficiency (LE).

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. Available at: [Link]

  • Rimonabant: Mechanism of Action. Drug Central. Available at: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide on the Thermal Stability of (4-nitro-1H-pyrazol-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Molecular Structure and Physicochemical Profile

The structure of (4-nitro-1H-pyrazol-1-yl)acetaldehyde combines two key features that are expected to govern its thermal behavior: the energetic nitro-substituted pyrazole ring and the reactive acetaldehyde side chain.

  • 4-Nitropyrazole Core: The pyrazole ring itself is a relatively stable aromatic heterocycle. However, the presence of a nitro group (-NO₂) significantly alters its electronic properties and introduces a high-energy functional group. Nitro-containing heterocyclic compounds are a well-known class of energetic materials, and their decomposition is often highly exothermic.[1][2] The position of the nitro group on the ring is a critical determinant of stability.[3][4]

  • N-Acetaldehyde Substituent: The acetaldehyde group attached to the N1 position of the pyrazole ring introduces a different set of potential hazards. Aldehydes, particularly acetaldehyde, are highly reactive. They are flammable, can undergo self-polymerization, and are susceptible to oxidation, which can form unstable peroxides, especially upon exposure to air.[5][6]

A summary of the computed physicochemical properties for (4-nitro-1H-pyrazol-1-yl)acetaldehyde is provided below.

PropertyValueSource
Molecular Formula C₅H₅N₃O₃PubChem[7]
Molecular Weight 155.11 g/mol PubChem[7]
IUPAC Name 2-(4-nitropyrazol-1-yl)acetaldehydePubChem[7]
Hydrogen Bond Donors 0PubChem[7]
Hydrogen Bond Acceptors 4PubChem[7]
Rotatable Bond Count 2PubChem[7]

Postulated Thermal Decomposition Pathways

The thermal decomposition of (4-nitro-1H-pyrazol-1-yl)acetaldehyde is likely a complex process initiated by the weakest bond or the most reactive functional group under thermal stress. Based on literature for analogous compounds, we can postulate several competing or sequential decomposition pathways.

Pathway A: Nitro Group-Initiated Decomposition

This is a common decomposition route for nitro-containing energetic materials.[1][2]

  • C-NO₂ Bond Homolysis: The initial and often rate-limiting step is the cleavage of the C4-NO₂ bond, releasing a nitrogen dioxide radical (•NO₂). This is a highly reactive species that can subsequently abstract hydrogen atoms or attack other parts of the molecule, leading to a cascade of exothermic reactions.

  • Nitro-Nitrite Rearrangement: An alternative pathway involves the rearrangement of the nitro group to a nitrite (ONO) group, followed by O-NO bond cleavage.[2] This can lead to the formation of different radical species and subsequent ring fragmentation.

Pathway B: Acetaldehyde Moiety-Initiated Decomposition

The inherent reactivity of the acetaldehyde side chain presents another likely initiation point.

  • Decarbonylation: The aldehyde group can lose carbon monoxide (CO), a stable gas, to form a radical on the methylene bridge. This radical can then trigger further decomposition.

  • Peroxide Formation and Decomposition: If exposed to air, the acetaldehyde moiety could form hydroperoxides.[6] These are notoriously unstable and can decompose violently upon heating, acting as a potent initiator for the decomposition of the entire molecule.

Pathway C: Pyrazole Ring Cleavage

While the pyrazole ring is generally more stable than the C-NO₂ bond, at higher temperatures, it will also fragment.[1][8] This typically occurs after the initial decomposition steps and contributes significantly to the overall energy release. The initial loss of the nitro group often destabilizes the ring, making it more susceptible to subsequent cleavage.[1]

Decomposition Pathways cluster_0 Initiation Steps cluster_1 Propagation & Fragmentation cluster_2 Final Products A (4-nitro-1H-pyrazol-1-yl)acetaldehyde B Pathway A: C-NO₂ Bond Cleavage (Homolysis / Rearrangement) A->B Heat C Pathway B: Acetaldehyde Moiety (Decarbonylation / Peroxide) A->C Heat / Air D Radical Cascade & Autocatalysis B->D C->D E Pyrazole Ring Cleavage D->E F Gaseous Products (NO₂, CO, N₂, H₂O, CO₂) E->F G Solid Residue (Carbonaceous Material) E->G

Caption: Postulated thermal decomposition pathways for (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Methodologies for Experimental Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal hazards associated with a novel compound. The following details the primary analytical methods recommended.

Differential Scanning Calorimetry (DSC)

DSC is the cornerstone of thermal hazard screening.[9] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.[10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of high-pressure pans is crucial to contain any pressure generated during decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate, typically 2-10 °C/min. An inert atmosphere (nitrogen or argon) should be used to prevent oxidative side reactions.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature (Tₒₙₛₑₜ): The temperature at which the exothermic decomposition begins. A lower Tₒₙₛₑₜ indicates lower thermal stability.[9]

    • Peak Temperature (Tₚₑₐₖ): The temperature at which the rate of decomposition is maximal.

    • Heat of Decomposition (ΔHₔ): The total energy released during decomposition, calculated by integrating the area under the exothermic peak. A higher ΔHₔ (typically >500 J/g) suggests a greater energetic hazard.[11]

DSC Workflow A 1. Sample Preparation (1-3 mg in high-pressure pan) B 2. Instrument Setup (Sample & Reference in DSC cell) A->B C 3. Thermal Program (Heat at 2-10 °C/min under N₂) B->C D 4. Data Acquisition (Heat Flow vs. Temperature) C->D E 5. Data Analysis D->E F Onset Temperature (Tₒₙₛₑₜ) E->F G Peak Temperature (Tₚₑₐₖ) E->G H Heat of Decomposition (ΔHₔ) E->H

Sources

regioselective synthesis of nitropyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of Nitropyrazole Isomers

Abstract

Nitropyrazoles are a cornerstone of modern chemical synthesis, serving as critical intermediates in pharmaceuticals and as foundational components in the development of advanced energetic materials.[1][2][3][4] The specific isomerism of the nitro group on the pyrazole ring dictates the molecule's physicochemical properties and subsequent reactivity. Achieving control over the regioselective introduction of nitro functionalities is, therefore, a paramount challenge for synthetic chemists. This guide provides a comprehensive overview of the core principles and field-proven methodologies for the selective synthesis of 3-nitro-, 4-nitro-, and 5-nitropyrazole isomers. We will dissect the causal mechanisms behind established protocols, offer detailed experimental workflows, and present a comparative analysis to empower researchers in making informed strategic decisions for their synthetic targets.

Foundational Principles: Electronic Landscape of the Pyrazole Ring

The regiochemical outcome of pyrazole nitration is fundamentally governed by the electronic nature of the heterocyclic ring and the conditions of the reaction medium.

  • Electronic Distribution: The pyrazole ring is an electron-rich aromatic system. However, the electron density is not uniform. The two adjacent nitrogen atoms create a distinct electronic landscape: the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[5][6] The C3 and C5 positions, being adjacent to the electron-withdrawing pyridine-like nitrogen (N2), are comparatively electron-deficient.[5]

  • The Critical Role of pH: The reaction medium's acidity is a powerful tool for directing regioselectivity.

    • Neutral/Basic Conditions: Under neutral or basic conditions, the pyrazole ring exists in its neutral form. Electrophilic attack, therefore, proceeds at the most nucleophilic C4 position.

    • Strongly Acidic Conditions: In a strongly acidic medium (e.g., mixed nitric/sulfuric acid), the pyridine-like N2 nitrogen becomes protonated, forming a pyrazolium cation.[5][7] This protonation acts as a strong electron-withdrawing group, deactivating the entire ring towards further electrophilic attack, particularly at the C3 and C5 positions.[5] This effect can be exploited to direct nitration onto other parts of the molecule, such as a phenyl substituent, or to prevent over-nitration.[7]

  • N-Nitration vs. C-Nitration: For N-unsubstituted pyrazoles, the pyrrole-like N1 nitrogen presents a competing site for electrophilic attack. The choice of nitrating agent can favor either direct C-nitration or initial N-nitration, which can then be used strategically to access different isomers.[5]

Synthesis of 4-Nitropyrazoles: The Kinetic Product

Direct nitration of the pyrazole core at the electron-rich C4 position is the most straightforward route to 4-nitropyrazole isomers. This pathway is generally considered the kinetically favored process.

Direct Electrophilic Nitration

The most common industrial and laboratory-scale method involves the direct nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.

Causality Behind the Method: Concentrated sulfuric acid serves two primary roles: it acts as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid, and it serves as a dehydrating agent, driving the equilibrium towards product formation. The electrophilic nitronium ion then attacks the neutral pyrazole molecule at its most nucleophilic center, the C4 carbon.

Experimental Protocol: Direct C4-Nitration of Pyrazole[1][2]

Objective: To synthesize 4-nitropyrazole from pyrazole.

Reagents:

  • Pyrazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid (e.g., 15 cm³ for 8.5 g of pyrazole). Cool the acid to 0°C.

  • Slowly add pyrazole (8.5 g) to the cold sulfuric acid while maintaining the temperature below 10°C. The pyrazole will dissolve to form pyrazole sulfate.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 18 cm³) to pre-cooled concentrated sulfuric acid.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture under reflux (approx. 90-100°C) for 3-6 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (e.g., 80 g) with stirring.

  • A precipitate of 4-nitropyrazole will form. Collect the solid by vacuum filtration.

  • Wash the crude product sequentially with cold water and cold ethanol to remove residual acids and byproducts.

  • Purify the product by recrystallization from a suitable solvent, such as toluene, to yield 4-nitropyrazole as a white solid.[2]

Yield Optimization: A one-pot, two-step method using fuming nitric acid (90%) and fuming sulfuric acid (20%) has been reported to achieve yields as high as 85% at a lower reaction temperature of 50°C for 1.5 hours.[1]

Alternative Strategies for C4-Nitration

For substrates sensitive to harsh acidic conditions, alternative methods have been developed.

  • Catalytic Nitrodeiodination: 4-Iodopyrazole can be converted to 4-nitropyrazole using fuming nitric acid as the nitrating agent in the presence of a solid catalyst like zeolite or silica.[1][3][8] This approach often proceeds under milder conditions and can offer improved selectivity.

Caption: Direct nitration pathway to 4-Nitropyrazole.

Synthesis of 3(5)-Nitropyrazoles: The Thermodynamic Product

Accessing the 3- or 5-nitro isomers requires a more nuanced strategy that circumvents the kinetic preference for C4-nitration. The most effective method involves an N-nitration followed by a thermal rearrangement.

The Two-Step N-Nitration/Rearrangement Pathway

This elegant process leverages the nucleophilicity of the N1 nitrogen to form an intermediate that rearranges to the thermodynamically more stable C-nitro product.

Step 1: Synthesis of 1-Nitropyrazole (N-Nitration)

Causality Behind the Method: To favor N-nitration over C-nitration, a milder nitrating agent is required. A mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O) is ideal.[8][9] This combination generates acetyl nitrate (CH₃COONO₂), a less aggressive electrophile than the nitronium ion, which preferentially attacks the "softer" N1 nitrogen atom over the C4 carbon.[7]

Experimental Protocol: Synthesis of 1-Nitropyrazole[9][10]

Objective: To synthesize 1-nitropyrazole from pyrazole.

Reagents:

  • Pyrazole (1.0 eq)

  • Acetic Anhydride (Ac₂O)

  • Nitric Acid (HNO₃, 98-100%)

  • Acetic Acid (HAc) (optional, as solvent)

Procedure:

  • Prepare a nitrating mixture by slowly adding nitric acid to acetic anhydride at a low temperature (e.g., 0-5°C).

  • Dissolve pyrazole in acetic acid or acetic anhydride.

  • Slowly add the pyrazole solution to the nitrating mixture, maintaining strict temperature control.

  • After the addition, allow the reaction to stir at a controlled temperature (e.g., 25°C) for a specified time.

  • Quench the reaction by pouring it into an ice-water mixture.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 1-nitropyrazole, which can be used directly in the next step.

Step 2: Thermal Rearrangement to 3(5)-Nitropyrazole

Causality Behind the Method: 1-Nitropyrazole is thermally unstable. Upon heating, it undergoes an uncatalyzed, intramolecular rearrangement to yield the more stable 3(5)-nitropyrazole.[10][11][12] This process is thermodynamically driven.

Experimental Protocol: Rearrangement of 1-Nitropyrazole[8][9]

Objective: To synthesize 3(5)-nitropyrazole from 1-nitropyrazole.

Reagents:

  • 1-Nitropyrazole (crude or purified)

  • High-boiling organic solvent (e.g., anisole, n-octanol, benzonitrile)

Procedure:

  • Dissolve 1-nitropyrazole in a high-boiling solvent like n-octanol.

  • Heat the solution to a high temperature (e.g., 140-150°C) and maintain it for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the rearrangement is complete, cool the reaction mixture.

  • The product may precipitate upon cooling or can be isolated by distillation of the solvent followed by recrystallization.

Overall Yield: The combined two-step process can achieve high overall yields, with reports of up to 79.3%.[9]

Caption: N-Nitration/Rearrangement pathway to 3(5)-Nitropyrazole.

Advanced Strategies for Absolute Regiocontrol

For complex molecules or when specific substitution patterns are required, direct nitration or rearrangement may not suffice. In these cases, building the ring with the desired regiochemistry ab initio or leveraging powerful directing groups is the superior strategy.

Regiocontrol via Cyclocondensation

Cyclocondensation reactions offer an excellent method for the regioselective synthesis of highly substituted nitropyrazoles, completely avoiding the formation of isomeric mixtures that can plague other methods like alkylation.[13]

Causality Behind the Method: This strategy involves constructing the pyrazole ring from two components: a substituted hydrazine and a three-carbon electrophilic partner that already contains the nitro group. The regiochemistry is locked in by the irreversible cyclization step. For example, the reaction of a monosubstituted hydrazine with an asymmetrical precursor like ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate yields N1-substituted-4-nitropyrazole-5-carboxylates with high to excellent regioselectivity.[13] The choice of solvent is critical, with pyridine being identified as outstanding for promoting the formation of the desired N1-isomer.[13]

General Protocol: Cyclocondensation for N1-Substituted-4-Nitropyrazoles[14]

Objective: To regioselectively synthesize an N1-substituted-4-nitropyrazole-5-carboxylate.

Reagents:

  • Alkyl or Aryl Hydrazine (1.0 eq)

  • Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (crude, ~1.2 eq)

  • Pyridine (as solvent)

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Prepare a solution of crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate in pyridine.

  • Add the desired alkyl or aryl hydrazine to the solution.

  • Stir the mixture at room temperature for approximately 16 hours.

  • Concentrate the solution under reduced pressure to remove some of the pyridine.

  • Dilute the residue with EtOAc and water. Adjust the pH to ~4 using 1N HCl.

  • If a solid precipitates, collect it by filtration.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the product.

Leveraging Substituent Directing Effects

Existing substituents on the pyrazole ring have a profound directing effect on the position of nitration.

  • The 1-Phenylpyrazole Case: This substrate is a classic example of condition-dependent regioselectivity.

    • With Mixed Acid (H₂SO₄/HNO₃): The pyrazole ring is protonated and deactivated. Electrophilic attack occurs on the activated phenyl ring, yielding 1-p-nitrophenylpyrazole.[7]

    • With Acetyl Nitrate (HNO₃/Ac₂O): The reaction occurs on the neutral molecule. The electron-rich C4 position of the pyrazole ring is attacked, yielding 4-nitro-1-phenylpyrazole.[5][7]

  • Synthesis of Dinitropyrazoles: The synthesis of 3,4-dinitropyrazole is achieved sequentially. First, 3-nitropyrazole is synthesized via the rearrangement pathway.[14] This product is then subjected to a second nitration. The existing nitro group at C3 deactivates the ring, but the C4 position remains the most favorable site for the second nitration, leading to 3,4-dinitropyrazole under optimized conditions (e.g., nitric acid, 55-60°C).[14]

Caption: Condition-dependent regioselectivity in the nitration of 1-phenylpyrazole.

Comparative Analysis and Troubleshooting

The optimal synthetic strategy depends entirely on the target isomer and the nature of the starting material.

Table 1: Comparison of Synthetic Methodologies
MethodTarget Isomer(s)RegioselectivityKey ReagentsAdvantagesLimitations
Direct Nitration 4-NitroGood for C4HNO₃ / H₂SO₄Simple, one-step, scalable.[1][2]Harsh acidic conditions, not suitable for sensitive substrates, risk of over-nitration.
N-Nitration / Rearrangement 3(5)-NitroExcellent for C3/C5HNO₃ / Ac₂O; HeatAccess to thermodynamic product, avoids C4-nitration.[8][9]Two-step process, requires high temperatures for rearrangement.
Cyclocondensation N1-Substituted-4-NitroExcellent (pre-defined)Substituted Hydrazine, Nitro-enoneBuilds complex pyrazoles with absolute regiocontrol, avoids isomeric mixtures.[13]Requires synthesis of specific precursors, may not be suitable for simple nitropyrazoles.
Troubleshooting Common Issues
  • Problem: A mixture of 4-nitro and phenyl-nitro products is obtained when nitrating 1-phenylpyrazole.[5]

    • Cause: The reaction conditions are intermediate, allowing both pathways to compete.

    • Solution: To selectively obtain the C4-nitropyrazole product, use acetyl nitrate (HNO₃/Ac₂O). To exclusively nitrate the phenyl ring, use a strong mixed acid system (HNO₃/H₂SO₄).[5][7]

  • Problem: Low yield or no reaction during halogenation of an N-unsubstituted pyrazole.

    • Cause: Protonation of the pyrazole ring in acidic media deactivates it.

    • Solution: Perform halogenation in a neutral or alkaline medium. For example, forming the pyrazole anion in an alkaline solution makes it highly reactive, leading to efficient formation of 3,4,5-tribromopyrazole.[6]

  • Problem: Undesired N-substitution occurs when attempting C-substitution.[5]

    • Cause: The N1 position of an N-unsubstituted pyrazole is a competing nucleophile.

    • Solution: Protect the N1 nitrogen with a removable group before performing the C-substitution reaction. Alternatively, use strongly basic conditions to deprotonate the N1, which increases the electron density on the carbon atoms, favoring C-substitution.[5]

Conclusion and Future Outlook

The is a well-established field, yet one that relies on a nuanced understanding of reaction mechanisms and the careful selection of reagents and conditions. Direct nitration remains the workhorse for accessing 4-nitropyrazoles, while the N-nitration/thermal rearrangement cascade provides reliable access to the 3(5)-nitro isomers. For complex, highly substituted systems, cyclocondensation strategies offer unparalleled control over regiochemistry.

Future advancements will likely focus on the development of more sophisticated catalytic systems that can operate under milder conditions with even greater selectivity.[3][8] The discovery of novel, powerful, and tunable N-nitropyrazole-based nitrating reagents also promises to expand the synthetic toolkit, enabling controllable mono- and dinitration of various aromatic systems.[15][16] As the demand for novel pharmaceuticals and advanced materials continues to grow, the ability to precisely engineer the structure of nitropyrazole building blocks will remain a critical and enabling scientific pursuit.

References

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][13][17]triazin-7(6H)-ones and Derivatives - MDPI. (2025). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (2020). MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed. (2020). PubMed. [Link]

  • Improved Synthesis of 3,4-Dinitropyrazole - 《含能材料》:火炸药. (2011). Chinese Journal of Energetic Materials. [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. ResearchGate. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][13][17]triazin-7(6 H) - PubMed. (2025). PubMed. [Link]

  • Synthesis of 3-Nitropyrazole - Semantic Scholar. (2004). Semantic Scholar. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (2020). PMC. [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. ResearchGate. [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - ResearchGate. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - Semantic Scholar. (2020). Semantic Scholar. [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. ResearchGate. [Link]

  • Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole | Request PDF - ResearchGate. ResearchGate. [Link]

  • Aromatic substitution. 47. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole, a convenient new nitrating agent | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing). RSC Publishing. [Link]

  • Direct nitration of five membered heterocycles - ResearchGate. ResearchGate. [Link]

  • Direct nitration of five membered heterocycles - Semantic Scholar. Semantic Scholar. [Link]

  • (PDF) Nitropyrazoles - ResearchGate. ResearchGate. [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC. (2025). PMC. [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS D. DumanoviC* and Dj. Kosa. HETEROCYCLES. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitrop - American Chemical Society. (2022). ACS Publications. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023). MDPI. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC. PMC. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (2008). Organic Chemistry Portal. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC. PMC. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (2022). ACS Publications. [Link]

  • ChemInform Abstract: Scope and Limitations in the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from β-Amino Enones and Hydrazine Derivatives. 13C-Chemical Shift Prediction Rules for 1,3,5-Trisubstituted Pyrazoles. - ResearchGate. ResearchGate. [Link]

  • Theoretical study on the structure and the isomerization mechanism of N‐nitropyrazole. Wiley Online Library. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. PMC. [Link]

Sources

Methodological & Application

Application Note: (4-nitro-1H-pyrazol-1-yl)acetaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, handling, and application of (4-nitro-1H-pyrazol-1-yl)acetaldehyde (NPA). As a bifunctional building block, NPA serves as a critical "linker-warhead" precursor. The C4-nitro group acts as a masked aniline (essential for kinase inhibitor scaffolds), while the N1-acetaldehyde moiety provides a versatile handle for reductive amination, olefination, or oxidation. This guide prioritizes an acetal-protected strategy to mitigate the instability of the free aldehyde, ensuring high fidelity in library generation.

Strategic Introduction: The "Masked" Scaffold

In modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors and anti-infectives, the 1-substituted-4-aminopyrazole motif is a privileged structure. Direct alkylation of 4-aminopyrazoles is often plagued by oxidation issues and regioselectivity challenges.

The (4-nitro-1H-pyrazol-1-yl)acetaldehyde route offers a superior alternative:

  • Regiocontrol: Alkylation occurs on the stable 4-nitropyrazole.

  • Divergence: The aldehyde allows for late-stage diversification via reductive amination.

  • Orthogonality: The nitro group remains inert during aldehyde manipulation, then is "revealed" (reduced) to the amine only after the scaffold is constructed.

Core Physical Properties (Computed)
PropertyValueNote
Formula C₅H₅N₃O₃
MW 155.11 g/mol
LogP -0.3Highly polar; aqueous solubility is good.
H-Bond Acceptors 4
Topological Polar Surface Area 80.7 Ų

Critical Safety & Stability Protocol

WARNING: ENERGETIC PRECURSOR Nitropyrazoles possess high energy density. While 4-nitropyrazole is kinetically stable, derivatives can exhibit shock sensitivity.

  • Thermal Stability: Do not heat isolated nitro-pyrazole aldehydes above 60°C without solvent.

  • Aldehyde Instability: The free aldehyde (NPA) is prone to self-polymerization and oxidation. Do not isolate the free aldehyde for storage. It must be generated in situ from its acetal precursor or used immediately.

  • Workup: Avoid dryness. Keep intermediates in solution whenever possible.

Synthesis Workflow: The Acetal Route

The industry-standard approach avoids direct isolation of the aldehyde. Instead, we synthesize the diethyl acetal (Shelf-Stable Form) and hydrolyze it only when the downstream reaction is ready.

Phase 1: Synthesis of the Acetal Anchor

Reaction: 4-nitropyrazole + Bromoacetaldehyde diethyl acetal


 N1-alkylated acetal.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • Bromoacetaldehyde diethyl acetal (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • DMF (Anhydrous)

Protocol:

  • Charge a reaction vessel with 4-nitro-1H-pyrazole and Cs₂CO₃ in DMF (0.5 M concentration).

  • Stir at room temperature for 30 minutes to ensure deprotonation (formation of the pyrazolate anion).

  • Add Bromoacetaldehyde diethyl acetal dropwise.

  • Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: The N1-alkylation is favored over N2 due to the "cesium effect" and steric clearance, but minor regioisomers may form.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Yield Target: >85%[1]

Phase 2: In Situ Hydrolysis (The "Reveal")

Reaction: Acetal


 Aldehyde (NPA).

Protocol:

  • Dissolve the acetal intermediate in a mixture of TFA/Water (1:1) or 1N HCl/THF (1:1) .

  • Stir at room temperature for 1–2 hours.

  • Validation: LC-MS will show the disappearance of the acetal peak (M+46 mass shift) and appearance of the aldehyde hydrate or free aldehyde peak.

  • Usage: Neutralize carefully with NaHCO₃ (aq) if the next step is base-sensitive, or use the crude mixture directly in reductive amination (buffered conditions).

Visualization: Synthesis & Divergence Pathway

G Start 4-Nitro-1H-pyrazole Acetal STABLE INTERMEDIATE (Acetal Protected) Start->Acetal N-Alkylation Reagent Br-CH2-CH(OEt)2 (Cs2CO3, DMF) Reagent->Acetal Aldehyde REACTIVE ALDEHYDE (In Situ Generation) Acetal->Aldehyde Hydrolysis Acid TFA / H2O Acid->Aldehyde Amine Target: Amino-Ethyl-Pyrazole (Reductive Amination) Aldehyde->Amine R-NH2 NaBH(OAc)3 Olefin Target: Vinyl-Pyrazole (Wittig Reaction) Aldehyde->Olefin Ph3P=R AcidProd Target: Pyrazole Acetic Acid (Pinnick Oxidation) Aldehyde->AcidProd NaClO2

Figure 1: The strategic workflow from raw material to divergent pharmaceutical scaffolds. Note the central role of the unstable aldehyde generated in situ.

Application: Reductive Amination Library Generation

This is the primary pharmaceutical application: generating a library of 1-(2-aminoethyl)-4-nitropyrazoles , which are subsequently reduced to 4-amino derivatives (kinase inhibitor precursors).

Protocol: One-Pot Deprotection/Amination

Scope: Compatible with primary and secondary amines (aliphatic and aromatic).

  • Hydrolysis: Treat the acetal precursor (1.0 mmol) with 2 mL TFA/H₂O (9:1) for 60 mins.

  • Buffer: Concentrate the TFA (azeotrope with toluene if needed) or neutralize with saturated NaHCO₃ to pH 5–6.

  • Imine Formation: Add the amine partner (1.1 equiv) and DCE (Dichloroethane). Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is mild and will not reduce the nitro group (unlike NaBH₄ or catalytic hydrogenation).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with NaHCO₃. Extract with DCM.

  • Result: The nitro-amine linker is now ready for the final step (Nitro reduction via Pd/C + H₂ or Fe/NH₄Cl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 O-alkylation vs N-alkylationEnsure Cs₂CO₃ is used (Cesium effect promotes N1 selectivity). Keep temp <90°C.
Polymerization Free aldehyde isolatedDo not strip solvent completely after hydrolysis. Use immediately.
Nitro Reduction Wrong reducing agentAvoid NaBH₄ in the reductive amination step. Use STAB or NaCNBH₃.
Incomplete Hydrolysis Acid too weakTFA/Water is superior to HCl for acetals in this specific heterocyclic system.

References

  • Reductive Amin

    • Source: Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals."[2] Chemical Reviews (2019).

    • Context: Validates the utility of reductive amination for constructing C-N bonds in drug discovery.
    • URL:[Link]

  • Synthesis of Bromoacetaldehyde Diethyl Acetal Precursors

    • Source: Gotkowska, J. "Bromoacetaldehyde Diethyl Acetal."[3] Synlett (2015).

    • Context: Details the preparation and reactivity of the acetal reagent used in Step 1.
  • Stability of Nitropyrazoles

    • Source:Journal of Organic Chemistry / PubChem D
    • Context: Safety data regarding the energetic properties of nitro-substituted pyrazoles.[4][5][6]

    • URL:[Link]

  • Catalytic Reductive Amin

    • Source: "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds."[7][8] Frontiers in Chemistry (2020).

    • Context: Discusses the compatibility of nitro groups during amin
    • URL:[Link]

Sources

Spectroscopic Characterization of Nitropyrazole Compounds: An Application Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitropyrazoles are a class of heterocyclic compounds that form the structural core of a vast array of molecules crucial to modern science. Their applications span from pharmaceuticals, where they act as key pharmacophores in drug design, to the development of advanced energetic materials and agrochemicals. The precise structural elucidation of these compounds is paramount for understanding their function, ensuring their purity, and developing new derivatives with tailored properties.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques for the structural analysis of nitropyrazole derivatives. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei, while IR spectroscopy offers a unique fingerprint based on the vibrational modes of the molecule's functional groups. Together, they provide a comprehensive and complementary view of the molecular structure.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, providing field-proven insights to ensure the acquisition of high-quality, reproducible data for the unambiguous characterization of nitropyrazole compounds.

Chapter 1: Fundamental Spectroscopic Principles for Nitropyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic structure of nitropyrazoles. The key parameters in an NMR spectrum are the chemical shift (δ), spin-spin coupling (J), and signal integration.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is highly sensitive to the electronic environment of the nucleus. The pyrazole ring is an aromatic system, and its protons and carbons have characteristic chemical shift ranges. The introduction of a strongly electron-withdrawing nitro (–NO₂) group significantly influences these shifts. Protons and carbons located near the nitro group are deshielded, causing their signals to appear at a higher chemical shift (downfield).[1] For example, in 4-nitropyrazole, the protons at positions 3 and 5 are shifted downfield compared to unsubstituted pyrazole.[2]

  • Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei results in the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this coupling (the J-value, measured in Hertz) provides information about the number of bonds separating the interacting nuclei and their dihedral angle. In the pyrazole ring, characteristic ³J (three-bond) coupling constants are observed between adjacent protons, which helps in assigning their relative positions.

  • ¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton. The chemical shifts of the pyrazole ring carbons are also strongly influenced by the position of the nitro group. The carbon atom directly attached to the nitro group experiences a significant downfield shift.[3]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic vibrational frequencies, making IR spectroscopy an excellent tool for functional group identification. For nitropyrazoles, the most informative regions of the IR spectrum are:

  • N–O Stretching Vibrations: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1560–1500 cm⁻¹ region and a symmetric stretch (νs) in the 1360–1330 cm⁻¹ region.[2][4] These are often the most intense and readily identifiable peaks in the spectrum of a nitropyrazole.

  • Aromatic C–H and Ring Vibrations: The stretching vibrations of the C–H bonds on the pyrazole ring typically appear above 3100 cm⁻¹.[2] Vibrations associated with the stretching of the C=C and C=N bonds within the aromatic ring are found in the 1600–1400 cm⁻¹ region.

  • N–H Vibrations: For N-unsubstituted pyrazoles, a broad N–H stretching band can be observed in the 3200–3100 cm⁻¹ region.[2]

The combined use of experimental data and computational calculations can lead to a firm assignment of the majority of observed vibrational bands for nitropyrazole compounds.[2]

Chapter 2: Experimental Protocols

NMR Spectroscopy Protocol

The quality of an NMR spectrum is profoundly affected by sample preparation. Taking the time to prepare a clean, homogeneous sample will save significant time during data acquisition and analysis.

Step 1: Sample Preparation

  • Solvent Selection: The choice of a deuterated solvent is critical and depends on the solubility of the nitropyrazole compound.[5]

    • DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for many polar nitropyrazoles due to its high dissolving power.[5] The residual proton signal appears around δ 2.50 ppm.

    • CDCl₃ (Chloroform-d): Suitable for less polar derivatives. It's volatile, making sample recovery straightforward.[6] The residual proton signal is at δ 7.26 ppm.

    • Acetone-d₆: Another good option for moderately polar compounds.

    • Pro-Tip: If solubility is unknown, start with a small amount of sample (~1 mg) in a vial and test its solubility in a few drops of the chosen deuterated solvent before preparing the full sample.[7]

  • Sample Concentration:

    • For ¹H NMR, aim for a concentration of 5–25 mg of the compound in 0.6–0.7 mL of solvent.[8]

    • For ¹³C NMR, a more concentrated sample (20–50 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[8]

  • Sample Preparation Workflow:

    • Weigh the desired amount of the nitropyrazole sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • If desired, add an internal standard like Tetramethylsilane (TMS). TMS is set to δ 0.00 ppm and provides a reference point.

    • Vortex or gently sonicate the vial to ensure the sample is completely dissolved.[9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8] This step is crucial to remove any particulate matter that can degrade the spectral quality.[9]

    • Ensure the liquid height in the NMR tube is at least 4.5 cm.[6][8]

    • Cap the NMR tube securely and label it clearly.

The following are general starting parameters for a 400 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2–4 seconds.

    • Relaxation Delay: 1–5 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1–2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: May range from several hundred to several thousand, depending on the sample concentration.

G FID Raw FID Data (Time Domain) FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing (e.g., to TMS or solvent) Baseline->Referencing Integration Integration Referencing->Integration PeakPicking Peak Picking Integration->PeakPicking FinalSpectrum Final Spectrum (Frequency Domain) PeakPicking->FinalSpectrum

Caption: A typical workflow for processing raw NMR data.

Infrared (IR) Spectroscopy Protocols

For solid samples, ensuring that the particle size is smaller than the wavelength of the IR radiation is key to obtaining a high-quality spectrum and minimizing scattering effects.[10][11]

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

This is the most common and rapid method for acquiring IR spectra of solid powders with minimal sample preparation.[12][13]

  • Instrument Preparation: Ensure the ATR crystal (often diamond or zinc selenide) is clean.[13] Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the nitropyrazole powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Acquire the spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16–32 scans.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Protocol B: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield very high-quality spectra and is excellent for creating a spectral library.[10][11][14]

  • Preparation:

    • Gently grind 1–2 mg of the nitropyrazole sample in an agate mortar and pestle.[10][11][14][15]

    • Add approximately 100–200 mg of dry, IR-grade KBr powder.[10][11][14][15] Pro-Tip: KBr is hygroscopic; it should be stored in a desiccator and dried in an oven prior to use to avoid interfering water peaks in the spectrum.[16]

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[10][14][15]

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture.[11][15]

    • Apply high pressure (typically 8-10 tons) for 1-2 minutes.[11]

    • Slowly release the pressure to avoid cracking the pellet.

  • Data Acquisition:

    • Carefully remove the transparent or translucent KBr pellet from the die and place it in the spectrometer's sample holder.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum using similar parameters as for ATR-FTIR.

G Start Acquired IR Spectrum Check_NO2 Check 1600-1500 cm⁻¹ & 1400-1300 cm⁻¹ Start->Check_NO2 NO2_Present Strong bands present? (Asym & Sym N-O stretch) Check_NO2->NO2_Present Check_Aromatic Check >3100 cm⁻¹ & 1600-1450 cm⁻¹ NO2_Present->Check_Aromatic Yes Aromatic_Present Bands present? (Aromatic C-H & C=C/C=N) Check_NH Check ~3200 cm⁻¹ Aromatic_Present->Check_NH Yes NH_Present Broad band present? (N-H stretch) Check_NH->NH_Present Conclusion Structure Confirmation NH_Present->Conclusion Yes

Caption: A logical flow for identifying key functional groups in a nitropyrazole IR spectrum.

Chapter 3: Data Interpretation & Case Studies

NMR Spectral Analysis: A Case Study of 3-Nitropyrazole

For 3-nitropyrazole, the following spectral data are characteristic:

  • ¹H NMR (DMSO-d₆):

    • δ 7.96 (d, 1H, H5)

    • δ 6.96 (d, 1H, H4)[2]

    • Interpretation: The proton at position 5 (H5) is adjacent to the electron-withdrawing nitro group and is therefore shifted further downfield compared to the proton at position 4 (H4). The signals appear as doublets due to coupling with each other. A broad signal for the N-H proton is also expected, though its chemical shift can be variable.

  • ¹³C NMR (Solvent Dependent): The carbon atoms of the pyrazole ring will show distinct signals. The C3 carbon, directly attached to the nitro group, will be the most downfield signal among the ring carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Nitropyrazoles

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
H3/H5 7.8 - 8.8120 - 145Highly dependent on adjacent substituents. Protons adjacent to the nitro group are downfield.
H4 6.7 - 7.2105 - 115Typically the most upfield proton on the ring.
C3/C5 130 - 155The carbon bearing the nitro group is significantly downfield.
C4 100 - 120Often the most upfield carbon on the ring.

Note: These are general ranges and can vary based on the solvent and other substituents on the pyrazole ring.[2][3]

IR Spectral Analysis: A Case Study of 3-Nitropyrazole
  • FT-IR (KBr, cm⁻¹):

    • 3180 (N-H stretch): A relatively broad band indicating the presence of the N-H group.[2]

    • 1520 (Asymmetric NO₂ stretch): A strong, sharp absorption characteristic of the nitro group.[2]

    • 1351 (Symmetric NO₂ stretch): Another strong, sharp absorption confirming the presence of the nitro group.[2]

Table 2: Characteristic IR Absorption Frequencies for Nitropyrazoles

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Nitro (–NO₂) ** Asymmetric Stretch1560 - 1500Strong
Nitro (–NO₂) **Symmetric Stretch1360 - 1330Strong
Aromatic C–H Stretch> 3100Medium-Weak
N–H Stretch3200 - 3100Medium, Broad
Aromatic Ring C=C, C=N Stretch1600 - 1400Medium-Variable

Data compiled from sources.[2][4][17]

The Synergy of NMR and IR Spectroscopy

While each technique is powerful on its own, their combined application provides a level of certainty that is difficult to achieve with a single method.

G Unknown Unknown Nitropyrazole Sample IR Acquire IR Spectrum Unknown->IR NMR Acquire NMR Spectra (¹H, ¹³C, etc.) Unknown->NMR IR_Analysis Identify Functional Groups (e.g., -NO₂, -NH) IR->IR_Analysis NMR_Analysis Determine C-H Framework & Connectivity NMR->NMR_Analysis Combine Combine & Correlate Data IR_Analysis->Combine NMR_Analysis->Combine Structure Propose Structure Combine->Structure Validate Validate against Reference Data Structure->Validate Final Confirmed Structure Validate->Final Match

Caption: Workflow illustrating how NMR and IR data are combined for unambiguous structure confirmation.

Conclusion

NMR and IR spectroscopy are cornerstone analytical techniques for the characterization of nitropyrazole compounds. A thorough understanding of the fundamental principles, coupled with meticulous execution of established protocols, is essential for obtaining high-quality, interpretable data. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently employ these techniques, ensuring the accurate structural elucidation required for advancing research and development in the many fields where nitropyrazoles play a critical role.

References

  • El-ghoresy, S. A., & El-salam, A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Arabian Journal of Chemistry.
  • Figeys, H. P., & van den Moer, A. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitropyrazole. PubChem. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • Jasiński, R., & Mirosław, B. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8449.
  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18947–18954.
  • SpectraBase. (n.d.). 4-Nitropyrazole. Retrieved from [Link]

  • CIL Isotope Separations. (n.d.). NMR Solvents. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Wang, R., & Li, H. (2021).
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Elguero, J., & Yranzo, G. I. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 62(2), 97-106.
  • Kintek Press. (2026, February 10). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyrazoles (review). Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Jokisaari, J., & Diehl, P. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 23-27.
  • University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]

  • Fischer, N., & Karaghiosoff, K. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 1-6.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Zhang, J., & Gao, H. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(4), 1136-1144.
  • BMRB. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • Mueller Group. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Application Note: Synthesis of Pyran-Pyrazole Hybrids using (4-nitro-1H-pyrazol-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on utilizing (4-nitro-1H-pyrazol-1-yl)acetaldehyde as a strategic building block for the synthesis of bioactive pyran derivatives .

The protocol focuses on Multicomponent Reactions (MCRs), specifically the synthesis of 4-substituted-4H-pyrans (e.g., tetrahydrobenzo[b]pyrans), where the nitropyrazole moiety acts as a pharmacophore linked to the pyran scaffold.

Introduction & Strategic Value

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a functionalized pyrazole derivative featuring an electrophilic aldehyde group tethered to the N1-position of a 4-nitropyrazole ring.

  • Chemical Significance: Unlike simple aromatic aldehydes (e.g., benzaldehyde) commonly used in pyran synthesis, this reagent introduces a flexible methylene linker (-CH2-) and a distinct electronic profile due to the nitro-substituted pyrazole.

  • Therapeutic Rationale: The fusion of pyran scaffolds (known for anticancer, anticoagulant, and antimicrobial properties) with nitropyrazoles (high-energy, bioactive heterocycles) creates "hybrid drugs" with dual mechanisms of action.

  • Core Application: This aldehyde serves as the electrophilic "anchor" in One-Pot Multicomponent Reactions (MCRs) to generate 4-((4-nitro-1H-pyrazol-1-yl)methyl)-4H-pyran derivatives.

Chemical Mechanism: The MCR Pathway

The synthesis follows a Knoevenagel-Michael-Cyclization cascade. Understanding this mechanism is crucial for troubleshooting low yields.

  • Knoevenagel Condensation: The aldehyde reacts with an active methylene nitrile (e.g., Malononitrile) to form a benzylidene-like intermediate .

  • Michael Addition: A C-H acid (e.g., Dimedone, 4-Hydroxycoumarin) attacks the electron-deficient alkene of the intermediate.

  • Cyclization & Tautomerization: Intramolecular nucleophilic attack by the enolate oxygen on the nitrile group, followed by tautomerization, yields the 2-amino-4H-pyran ring.

Mechanism Diagram

ReactionMechanism Aldehyde (4-nitro-1H-pyrazol-1-yl) acetaldehyde Knoevenagel Intermediate A: Arylidene Nitrile Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel Base Base Catalyst (Piperidine/Et3N) Base->Knoevenagel Michael Intermediate B: Michael Adduct Knoevenagel->Michael Dimedone Dimedone (Enol Form) Dimedone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Target: 4-((Nitropyrazol)methyl) -4H-benzo[b]pyran Cyclization->Product Tautomerization

Caption: Cascade mechanism for the synthesis of tetrahydrobenzo[b]pyran derivatives via Knoevenagel-Michael-Cyclization.

Experimental Protocol

Protocol A: Synthesis of Tetrahydrobenzo[b]pyran Derivatives

This is the standard "field-proven" method for evaluating the reactivity of the aldehyde.

Reagents:

  • (4-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Dimedone (1.0 mmol)

  • Ethanol (5-10 mL)

  • Catalyst: Piperidine (2-3 drops) or DABCO (10 mol%)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve (4-nitro-1H-pyrazol-1-yl)acetaldehyde (155 mg, 1.0 mmol) and Malononitrile (73 mg, 1.1 mmol) in Ethanol (5 mL).

  • Activation: Add the catalyst (e.g., 2 drops of Piperidine). Stir at room temperature for 5–10 minutes. Observation: The solution may turn slightly yellow/orange, indicating Knoevenagel condensation.

  • Addition: Add Dimedone (140 mg, 1.0 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto crushed ice (approx. 50 g) with stirring.

    • The solid product will precipitate.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from hot ethanol to obtain the pure compound.

Protocol B: Green Synthesis (Catalyst-Free / Nanoparticle)

For high-throughput or eco-friendly applications, use ZnO Nanoparticles or Ionic Liquids .

  • Modification: Replace Piperidine/Ethanol with Water:Ethanol (1:1) and add ZnO NPs (10 mol%) .

  • Conditions: Ultrasound irradiation (40 kHz) at 50°C for 20–40 minutes.

  • Benefit: Higher yields (typically >90%) and easier catalyst recovery.

Characterization & Data Analysis

Successful synthesis is validated by specific spectral signatures.[1][2][3][4]

TechniqueDiagnostic SignalStructural Confirmation
1H NMR

4.2–4.5 ppm (t/m, 1H)
H-4 of Pyran Ring . Confirms ring closure.
1H NMR

4.8–5.1 ppm (d/s, 2H)
-CH2- Linker . Connects pyrazole to pyran.[1][5]
1H NMR

6.8–7.0 ppm (s, 2H, D2O exch)
-NH2 Group . Confirms incorporation of Malononitrile.[5][6]
1H NMR

8.0–8.8 ppm (s, 2H)
Pyrazole Protons . Confirms integrity of the nitropyrazole.
IR 2190–2210 cm

C

N Stretch
. Nitrile group presence.[4][6]
IR 1650–1690 cm

C=O[4] Stretch . Carbonyl of the fused dimedone ring.

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification process.

Workflow Start Start: Reagent Preparation Mix1 Mix Aldehyde + Malononitrile + Catalyst (Ethanol) Start->Mix1 Check1 Stir 10 min (Formation of Intermediate) Mix1->Check1 Add2 Add Active Methylene (Dimedone/Coumarin) Check1->Add2 Reflux Reflux (2-4 hrs) Monitor TLC Add2->Reflux Quench Pour onto Crushed Ice Reflux->Quench Completion Filter Vacuum Filtration Quench->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify Analyze Characterization (NMR, IR, MS) Purify->Analyze

Caption: Operational workflow for the synthesis of pyran derivatives from (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Critical Considerations & Troubleshooting

Aldehyde Stability

The (4-nitro-1H-pyrazol-1-yl)acetaldehyde starting material can undergo self-aldol condensation or oxidation if stored improperly.

  • Check: Verify purity via TLC before use. If the spot trails or shows a carboxylic acid baseline spot, purify via short-path silica column (DCM:MeOH).

Steric Hindrance

The bulky 4-nitropyrazole group linked by a methylene chain may cause steric hindrance during the Michael addition step.

  • Solution: If yields are low (<50%), switch to Microwave Irradiation (MW) .

    • MW Protocol: 140°C, 150W, 10–15 minutes. This overcomes the energy barrier more effectively than thermal reflux.

Solvent Selection

While Ethanol is standard, Acetonitrile can be used if the intermediate precipitates too early, preventing the reaction with Dimedone.

References

  • Maddila, S., et al. (2016). "Mn/ZrO2 catalyzed synthesis of pyrano[2,3-c]pyrazoles." Semantic Scholar. Link

  • Zainali, et al. (2022). "Synthesis and Evaluation of Some New 4H-Pyran Derivatives." MDPI. Link

  • PubChem. "(4-nitro-1H-pyrazol-1-yl)acetaldehyde Compound Summary."[7] National Library of Medicine. Link

  • Babaie, M., & Sheibani, H. (2011).[6] "Nanosized magnesium oxide as a highly effective heterogeneous base catalyst for the rapid synthesis of pyranopyrazoles."[6] Arabian Journal of Chemistry. Link

  • Sigma-Aldrich. "4-Nitro-1H-pyrazole Product Specification." Merck. Link

Sources

Application Note: Vilsmeier-Haack Formylation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Vilsmeier-Haack Reaction on Pyrazole Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The Vilsmeier-Haack (VH) reaction is the gold-standard methodology for introducing a formyl group (-CHO) onto electron-rich aromatic heterocycles. In the context of pyrazole chemistry, this reaction is critical for synthesizing pyrazole-4-carbaldehydes , which serve as versatile pharmacophores in the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals (e.g., Fipronil analogs).[1]

This guide provides a rigorous, safety-focused protocol for the regioselective C4-formylation of 1,3,5-substituted pyrazoles. It addresses the specific challenges of pyrazole substrates—such as thermal instability of the Vilsmeier reagent and competitive N-formylation—and offers a self-validating workflow for scale-up.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The active electrophile is the chloromethyliminium salt (Vilsmeier reagent), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl


).[2][3]
  • Reagent Formation: POCl

    
     activates DMF, replacing the carbonyl oxygen with chlorine to form the electrophilic iminium species.[3] This step is exothermic.[4][5]
    
  • Electrophilic Attack: The pyrazole ring, being electron-rich, attacks the iminium ion. For 1-substituted pyrazoles, the C4 position is the most nucleophilic site due to the directing effects of the N1-substituent and C3/C5 groups.

  • Hydrolysis: The resulting intermediate is an

    
    -chloroamine or iminium salt, which must be hydrolyzed (typically with acetate buffer) to release the aldehyde.
    

Regioselectivity Rule:

  • 1-Substituted Pyrazoles: Exclusive C4-formylation occurs.

  • 1H-Pyrazoles (Unsubstituted NH): Competitive N-formylation or dimerization is common. It is strongly recommended to protect the N1 position (e.g., N-phenyl, N-methyl) prior to VH reaction, or use excess reagent to drive C-formylation followed by hydrolysis of the unstable N-formyl group.

Figure 1: Reaction Mechanism & Pathway [6]

VilsmeierMechanism Start DMF + POCl3 V_Reagent Chloromethyliminium Salt (Electrophile) Start->V_Reagent 0°C, Exothermic Intermediate_1 Sigma Complex (C4 Attack) V_Reagent->Intermediate_1 + Substrate Substrate 1,3,5-Substituted Pyrazole Substrate->Intermediate_1 Iminium_Salt Iminium Salt Intermediate Intermediate_1->Iminium_Salt - HCl Hydrolysis Hydrolysis (NaOAc/H2O) Iminium_Salt->Hydrolysis Quench Product Pyrazole-4-carbaldehyde Hydrolysis->Product pH 7-8

Caption: Mechanistic pathway from reagent generation to hydrolytic workup.

Critical Parameters & Optimization

Success depends on controlling the "Thermal Runaway" potential and moisture exclusion.

ParameterRecommended RangeScientific Rationale
POCl

Equivalents
1.2 – 3.0 eqExcess ensures complete activation of DMF. Higher equivalents (3.0) are needed for electron-deficient pyrazoles (e.g., those with -CF

groups).
Temperature (Reagent) 0°C to -10°CCRITICAL: Formation of the Vilsmeier reagent is highly exothermic. Higher temps lead to decomposition and safety hazards.
Temperature (Reaction) 60°C – 90°CPyrazoles are less reactive than pyrroles; thermal energy is required to overcome the activation energy for EAS at C4.
Solvent Anhydrous DMFDMF acts as both reactant and solvent. Moisture destroys POCl

, reducing yield and generating HCl gas.
Quenching Buffer Sodium Acetate (aq)Preferred over NaOH. Buffers the solution to pH ~7-8, preventing aldol condensation side reactions common in strong alkali.
Standard Operating Procedure (SOP)

Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol (Adaptable).

Phase 1: Preparation of Vilsmeier Reagent (Safety Critical)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a CaCl

    
     drying tube (or N
    
    
    
    inlet).
  • Solvent: Charge the flask with Anhydrous DMF (10 mL, ~130 mmol).

  • Cooling: Submerge the flask in an ice-salt bath to maintain internal temperature between -5°C and 0°C .

  • Addition: Add POCl

    
      (2.8 mL, 30 mmol, 3.0 eq) dropwise via the addition funnel over 15-20 minutes.
    
    • Checkpoint: Monitor temperature.[4][7][8][9] Do not allow it to spike above 5°C. A white/yellowish semi-solid (the iminium salt) may precipitate; this is normal.

  • Activation: Stir at 0°C for an additional 30 minutes to ensure complete reagent formation.

Phase 2: Substrate Addition & Reaction
  • Substrate Prep: Dissolve the pyrazole derivative (10 mmol) in a minimum volume of anhydrous DMF (5 mL).

  • Addition: Add the pyrazole solution dropwise to the cold Vilsmeier reagent.

  • Heating: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

  • Reaction: Heat the mixture to 70–80°C for 3–6 hours.

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 1:4). The intermediate iminium salt is highly polar and will stay at the baseline; the starting material will disappear.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring.

  • Hydrolysis: The mixture will be acidic. Neutralize by slowly adding saturated Sodium Acetate solution until pH reaches 7–8.

    • Note: Avoid strong bases like NaOH if possible, as they can cause haloform-type cleavage or side reactions.

  • Precipitation: Stir for 1 hour. The aldehyde product typically precipitates as a solid.

  • Filtration: Filter the solid, wash with copious cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel column chromatography if necessary.

Troubleshooting & Decision Logic

Use this logic flow to address common failures in pyrazole formylation.

Figure 2: Optimization Decision Tree

Troubleshooting Issue Problem Detected LowYield Low Yield / Incomplete Issue->LowYield NoReaction No Reaction Issue->NoReaction Tarry Tarry/Black Product Issue->Tarry Check_Moisture Check Solvent Moisture (Use Anhydrous DMF?) LowYield->Check_Moisture Check_Temp Increase Temp to 90-100°C or Increase POCl3 (5 eq) NoReaction->Check_Temp Check_Quench Check Quench Method (Use NaOAc, keep T < 20°C) Tarry->Check_Quench Solution1 Dry DMF over 4A Sieves Check_Moisture->Solution1 Solution2 Electron-Deficient Ring? Use Microwave Assist Check_Temp->Solution2 Solution3 Thermal Decomposition Control Exotherm Strictly Check_Quench->Solution3

Caption: Troubleshooting logic for yield optimization and impurity management.

Common Issues:

  • N-Formylation: If using 1H-pyrazoles, the N-formyl product may form.[10] This is often unstable.[8][11] Hydrolysis with mild acid or base usually converts it back to the NH form, but it consumes reagent. Solution: Use N-protected pyrazoles.[12]

  • No Reaction: Electron-withdrawing groups (e.g., -NO

    
    , -CF
    
    
    
    ) on the phenyl rings deactivate the pyrazole. Solution: Increase temperature to 100°C or use microwave irradiation (100W, 2-5 min).
Safety & References

Safety Warning: The reaction between DMF and POCl


 can exhibit thermal runaway .
  • Never add POCl

    
     rapidly to DMF at room temperature.
    
  • Always maintain cooling during the reagent formation step.

  • Scale-up (>100g) requires calorimetric safety assessment (DSC) as the Vilsmeier intermediate decomposition is energetic.

References:

  • Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Thermal Analysis Application Note. Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature." Link

  • Mohamed, A. et al. "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives." Chemical Methodologies, 2023.[3][13] Link

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions."[14] Arkivoc, 2019.[14] Link

  • BenchChem. "Vilsmeier-Haack Reaction Protocol and Troubleshooting." Link

Sources

Application Note: Advanced Synthesis of Pyrazolo[3,4-b]quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-b]quinoline scaffold represents a privileged structure in drug discovery, exhibiting potent antiviral, antimalarial, and anti-inflammatory profiles. Furthermore, its rigid planar architecture makes it a candidate for organic light-emitting diodes (OLEDs). This guide provides a critical analysis of synthetic methodologies, contrasting Green Microwave-Assisted Multicomponent Reactions (MCRs) with Classical Friedländer-type Condensations . We address common characterization pitfalls—specifically the distinction between partially saturated (hexahydro/dihydro) intermediates and fully aromatic systems—and provide robust, step-by-step protocols for both pathways.

Strategic Analysis: Synthetic Pathways & Mechanistic Logic

The "Aromaticity" Trap

A common misconception in the synthesis of this scaffold is the interchangeability of methods.

  • Multicomponent Reactions (MCRs) typically utilize cyclic 1,3-diketones (e.g., dimedone). These yield 1,4,5,6,7,8-hexahydro derivatives, which contain a saturated ring and a chiral center at C-4. They require a subsequent oxidation step to achieve full aromaticity.

  • Classical Two-Step Methods (via 2-chloro-3-formylquinolines) yield the fully aromatic system directly but involve harsher reagents (POCl₃).

Mechanistic Pathways

The choice of pathway dictates the final oxidation state of the product.

  • Pathway A (Green MCR): Relies on a Knoevenagel condensation followed by a Michael addition. It is atom-economic and solvent-friendly but yields a non-planar, partially saturated core.

  • Pathway B (Classical): Relies on the nucleophilic aromatic substitution (SNAr) of a chloro-aldehyde followed by cyclization. It yields the planar, fully aromatic core essential for DNA intercalation and fluorescence.

G cluster_0 Pathway A: Green MCR (Partial Saturation) cluster_1 Pathway B: Classical (Fully Aromatic) A1 Aldehyde + Dimedone A2 Knoevenagel Intermediate A1->A2 A3 Michael Addition (Aminopyrazole) A2->A3 A4 Hexahydro-pyrazolo[3,4-b]quinoline (Non-Planar / Chiral) A3->A4 B1 Acetanilide + Vilsmeier Reagent B2 2-Chloro-3-formylquinoline B1->B2 B3 Hydrazine Cyclization B2->B3 B4 Fully Aromatic Pyrazolo[3,4-b]quinoline (Planar / Fluorescent) B3->B4

Figure 1: Divergent synthetic pathways determining the oxidation state of the final scaffold.

Protocol A: Microwave-Assisted Green Synthesis

Target: 4-Aryl-7,7-dimethyl-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]quinolin-5-one Application: High-throughput library generation, fragment-based drug discovery.

Materials
  • Reagents: 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol), Dimedone (1.0 mmol), Aryl aldehyde (1.0 mmol).

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Catalyst-free (if using water at high temp).

  • Solvent: Water:Ethanol (1:1 v/v) or solvent-free.

  • Equipment: Microwave reactor (e.g., CEM Discover or Anton Paar Monowave) capable of sealed-vessel heating.

Step-by-Step Procedure
  • Charge: In a 10 mL microwave process vial, add the aminopyrazole (173 mg), dimedone (140 mg), and the target aldehyde (e.g., benzaldehyde, 106 mg).

  • Solvent/Catalyst: Add 2 mL of H₂O:EtOH (1:1). Add p-TsOH (19 mg) if accelerating the reaction (optional for highly reactive aldehydes).

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 140 °C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup (Self-Validating):

    • Cool the vessel to room temperature. The product typically precipitates as a solid during cooling.

    • Validation: If no precipitate forms, the reaction may be incomplete or the product is oiling out. Add 2 mL ice-cold water and scratch the glass to induce nucleation.

  • Purification: Filter the solid. Wash with 5 mL cold water followed by 2 mL cold ethanol. Recrystallize from hot ethanol if necessary.

Data Interpretation (Hexahydro-System)
  • Appearance: Yellow to orange solid.

  • 1H NMR (DMSO-d₆) Key Signals:

    • δ 0.9–1.1: Two singlets (Gem-dimethyl). Evidence of dimedone incorporation.

    • δ 4.9–5.2: Singlet (CH-Ar). Critical diagnostic for the hexahydro-system. Absence of this peak suggests oxidation to the aromatic form.

    • δ 9.8–10.5: Broad singlet (NH).

Protocol B: Classical Aromatization (Vilsmeier-Haack Route)

Target: Fully Aromatic 1H-Pyrazolo[3,4-b]quinoline Application: DNA intercalators, OLED materials.

Materials
  • Precursor: Acetanilide derivatives.

  • Reagents: POCl₃ (Phosphorus oxychloride), DMF (Dimethylformamide), Hydrazine hydrate or Phenylhydrazine.

  • Safety Note: POCl₃ is corrosive and reacts violently with water. Perform all Vilsmeier-Haack steps in a fume hood under anhydrous conditions.

Step-by-Step Procedure

Step 1: Synthesis of 2-Chloro-3-formylquinoline

  • Vilsmeier Reagent Prep: Cool DMF (3 equiv) to 0 °C. Dropwise add POCl₃ (7 equiv) under N₂. Stir for 30 min.

  • Addition: Add acetanilide (1 equiv) to the Vilsmeier reagent.

  • Cyclization: Heat to 75–80 °C for 4–6 hours. (Monitor by TLC; disappearance of acetanilide).

  • Quench: Pour the reaction mixture onto crushed ice (Caution: Exothermic!). Neutralize with NaHCO₃ to pH 7.

  • Isolation: Filter the pale yellow precipitate (2-chloro-3-formylquinoline). Recrystallize from ethyl acetate.

Step 2: Pyrazole Ring Closure

  • Condensation: Dissolve 2-chloro-3-formylquinoline (1 mmol) in Ethanol (10 mL).

  • Hydrazine Addition: Add Phenylhydrazine (1.2 mmol) and Triethylamine (catalytic).

  • Reflux: Heat at reflux for 2–4 hours.

  • Validation: The solution usually darkens/fluoresces.

  • Workup: Cool to RT. The fully aromatic product precipitates. Filter and wash with cold ethanol.

Data Interpretation (Fully Aromatic)
  • Appearance: Yellow needles, often strongly fluorescent (blue/green) under UV.

  • 1H NMR Key Signals:

    • Absence of aliphatic signals (0.9–5.0 ppm) seen in Method A.

    • δ 8.5–9.0: Deshielded singlet (H-4 proton of the quinoline ring). Diagnostic for full aromatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Method A: Oily Product Incomplete precipitation or impurities.Triturate the oil with diethyl ether/hexane (1:1). Sonicate to induce crystallization.
Method A: Low Yield Aldehyde deactivation.For electron-rich aldehydes (e.g., 4-OMe), increase catalyst load (20 mol% p-TsOH) or temp (150 °C).
Method B: Violent Quench Excess POCl₃ remaining.Pour reaction mixture slowly onto a large excess of ice with vigorous stirring. Do not add water to the reaction.
Fluorescence Quenching Impurities (traces of DMF/POCl₃).Recrystallize twice from DMF/Ethanol mixtures. Dry under high vacuum.

Mechanistic Visualization: MCR (Method A)

The following diagram details the electron flow for the microwave-assisted protocol, highlighting the critical dehydration step that forms the fused ring system.

Mechanism cluster_init Step 1: Knoevenagel Condensation cluster_cycl Step 2: Michael Addition & Cyclization R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct (Benzylidene) R1->I1 R2 Dimedone (Active Methylene) R2->I1 I2 Michael Adduct (Transient) I1->I2 + R3 R3 5-Aminopyrazole (Nucleophile) R3->I2 I3 Intramolecular Cyclodehydration (- H₂O) I2->I3 Product Final Product Hexahydro-pyrazolo[3,4-b]quinoline I3->Product

Figure 2: Mechanistic cascade of the three-component synthesis.

References

  • Review of Synthetic Methods (1911–2021): Danel, A., et al. "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research."[1] Molecules, 2022.[2][3]

  • Microwave Protocol: Paul, S., et al. "Microwave-assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles using p-TsOH."[4] Tetrahedron Letters, 2001.[4]

  • L-Proline Catalyst Correction: Tomasik, P., et al. "Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?" Molecules, 2023.[5][6]

  • Nanocatalyst Application: Maleki, A., et al. "One-Pot Synthesis of 7,7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7,8-Hexahydro-1H-Quinazoline-5-Ones Using Zinc Ferrite Nanocatalyst."[7] Catalysts, 2021.[7]

Sources

Application Note: Targeting Lipid Signaling Intermediates in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Introduction

In the development of anti-inflammatory therapeutics, the term "intermediate" most critically refers to the transient metabolic precursors within the Arachidonic Acid (AA) cascade—specifically the unstable endoperoxides (PGG2/PGH2) and leukotriene precursors (LTA4).

Unlike downstream stable end-products (like PGE2 or LTB4), these intermediates are the direct result of enzymatic action (COX-1/2, 5-LOX) and the bifurcation points that dictate whether a cell mounts a pro-inflammatory response or initiates resolution.

This guide provides a comprehensive workflow for profiling these intermediates using a "Triad Approach":

  • Enzymatic Screening: Direct inhibition of COX/LOX catalysis.

  • Cellular Validation: LPS-induced inflammatory modeling in RAW 264.7 macrophages.

  • Mass Spectrometric Profiling: Quantifying the "Lipid Shunt" effect—a common failure mode where blocking one intermediate pathway (e.g., COX) inadvertently upregulates another (e.g., LOX).

Mechanistic Pathway & Visualization

Understanding the flux of Arachidonic Acid is critical. Drugs do not just "stop" inflammation; they alter the flow of these lipid intermediates.

AA_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1_2 Enzyme: COX-1 / COX-2 (Drug Target) AA->COX1_2 LOX5 Enzyme: 5-LOX AA->LOX5 PGG2 Intermediate: PGG2 (Unstable Hydroperoxide) COX1_2->PGG2 Cyclooxygenase Activity PGH2 Intermediate: PGH2 (Endoperoxide Branch Point) PGG2->PGH2 Peroxidase Activity PGE2 PGE2 (Pro-Inflammatory) PGH2->PGE2 mPGES-1 TXA2 Thromboxane A2 PGH2->TXA2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 LTA4 Intermediate: LTA4 (Unstable Epoxide) LOX5->LTA4 LTB4 Leukotriene B4 (Chemotaxis) LTA4->LTB4 NSAIDs NSAIDs / Coxibs NSAIDs->COX1_2 Inhibits

Figure 1: The Arachidonic Acid Cascade. Blue nodes indicate critical intermediates (PGH2, LTA4) that serve as metabolic branch points. Red diamonds indicate primary drug targets.

Protocol A: Primary Screen – Enzymatic Inhibition (COX-1 vs. COX-2)

Objective: Determine the IC50 of a candidate drug against the conversion of AA to the intermediate PGH2. Method: Colorimetric Peroxidase Assay.[1][2] COX enzymes possess dual activity: cyclooxygenase (AA


 PGG2) and peroxidase (PGG2 

PGH2).[2] We measure the peroxidase activity using TMPD, which turns blue upon oxidation.
Reagents & Setup
  • Enzymes: Ovine COX-1 and Recombinant Human COX-2.[2][3]

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[1][4]

  • Heme: Hematin (Cofactor required for COX activity).

Step-by-Step Procedure
  • Preparation: Dilute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[1][2][3][5] Keep on ice.

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer to background wells.

    • Add 10 µL Enzyme + 10 µL Inhibitor (various concentrations) to sample wells.

    • Critical Step: Incubate for 10 minutes at 25°C . This allows time-dependent inhibitors (like indomethacin) to bind the active site.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to initiate the reaction.[1]

  • Measurement:

    • Shake plate for 30 seconds.

    • Incubate for exactly 5 minutes at 25°C.

    • Read Absorbance at 590 nm .[1][2]

Data Calculation

Calculate the Percent Inhibition using the formula:


[4]

Protocol B: Cellular Validation (RAW 264.7 Macrophage Model)

Objective: Confirm that the drug can penetrate the cell membrane and inhibit intermediate generation in a complex biological system stimulated by Lipopolysaccharide (LPS).

Cell Culture Conditions[4][6][7][8][9]
  • Cell Line: RAW 264.7 (Murine Macrophages).[6][7][8][9][10]

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.[6][9]

  • Passage: Maintain cells <80% confluence. Do not use cells beyond passage 20 as they lose LPS sensitivity.

Experimental Workflow
  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (0.1 – 10 µM). Incubate for 1 hour .

    • Rationale: Pre-incubation ensures the drug is present before the signaling cascade initiates.

  • Induction: Add LPS (Final concentration: 1 µg/mL ). Incubate for 18–24 hours .

  • Harvest:

    • Collect Supernatant: For NO (Griess Assay) and PGE2 (ELISA) analysis.

    • Lyse Cells: For Western Blot (COX-2 protein expression) or RT-PCR.

Quantitative Readouts (Table 1)
Assay TypeTarget AnalyteMethodDetection LimitNotes
Nitric Oxide Nitrite (

)
Griess Reaction (540 nm)~2.5 µMSurrogate for iNOS activity. Stable.
PGE2 Prostaglandin E2Competitive ELISA~15 pg/mLMajor downstream inflammatory marker.
Cell Viability Dehydrogenase ActivityMTT or CCK-8N/AMandatory control to ensure decreased inflammation isn't just cell death.

Protocol C: Advanced LC-MS/MS Profiling (The "Lipid Shunt")

Objective: High-precision quantification of multiple intermediates simultaneously. Why this matters: A pure COX-2 inhibitor may block PGE2 but "shunt" Arachidonic Acid into the 5-LOX pathway, increasing Leukotrienes (LTA4


 LTB4), which can cause bronchoconstriction or gastric damage.
Sample Preparation (Solid Phase Extraction)[11]
  • Precipitation: Add 200 µL cold Methanol (containing deuterated internal standards, e.g., PGE2-d4, LTB4-d4) to 100 µL cell supernatant.

  • Centrifugation: 10,000 x g for 10 mins at 4°C to remove proteins.

  • SPE Cleanup: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Condition: MeOH

      
       Water.
      
    • Load Sample.[1]

    • Wash: 5% MeOH.

    • Elute: 100% MeOH. Evaporate under

      
       and reconstitute in Mobile Phase.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[11]

    • B: Acetonitrile + 0.1% Formic Acid.[11]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Lipid mediators ionize best as

    
    ).
    
  • Scan Mode: Multiple Reaction Monitoring (MRM).

Key MRM Transitions (Target List)
AnalytePrecursor Ion (

)
Product Ion (

)
Pathway Relevance
Arachidonic Acid 303.2259.2Substrate availability
PGE2 351.2271.2COX pathway (Pro-inflammatory)
PGD2 351.2233.2COX pathway isomer
LTB4 335.2195.1LOX pathway (Chemotaxis)
15-HETE 319.2175.115-LOX intermediate

References

  • VTT Technical Research Centre. (2006). LC-ESI-MS/MS Analysis of arachidonic acid and its metabolites. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma. PubMed. Retrieved from [Link]

  • MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages. International Journal of Molecular Sciences. Retrieved from [Link]

  • American Heart Association. (2010). Novel Lipid Mediators Promote Resolution of Acute Inflammation. Circulation Research. Retrieved from [Link]

Sources

Application Note: Safe Handling, Storage, and Characterization of Energetic Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Energetic pyrazoles—specifically highly nitrated derivatives like 3,4,5-trinitro-1H-pyrazole (TNP) and 4-amino-3,5-dinitropyrazole (LLM-116) —occupy a critical intersection between high-performance explosives and functionalized pharmacophores. While they offer high density and thermal stability often superior to RDX and HMX, they present unique handling challenges distinct from traditional nitro-aromatics.

This guide details the protocols for the safe synthesis, isolation, and storage of these compounds. It specifically addresses the acidity-driven metal incompatibility of N-unsubstituted pyrazoles and the pressure-induced sensitization mechanisms that render standard compression techniques hazardous.

Hazard Characterization & Sensitivity Profile

Before handling any energetic pyrazole, the operator must understand the material's specific sensitivity profile. Unlike traditional explosives, pyrazoles often exhibit "cliff-edge" behavior where they remain stable until a specific phase transition or chemical incompatibility is triggered.

Comparative Sensitivity Data

The following table aggregates data for common energetic pyrazoles against standard benchmarks (RDX/TNT).

CompoundImpact Sensitivity (

, cm)
Friction Sensitivity (N)ESD Sensitivity (J)Density (g/cm³)Decomposition (

, °C)
TNP (3,4,5-Trinitropyrazole) 24 - 40 (Sensitive)353 (Insensitive)0.14 (Moderate)1.87~285
LLM-116 (Amino-Dinitro) >170 (Insensitive)>360 (Insensitive)>1.0* (Insensitive)1.90178 (Melt) / 230 (Dec)
RDX (Standard) 261200.201.82204
TNT (Standard) 100+>353>1.01.65295

Note: Sensitivity values are method-dependent. Always assume the material is more sensitive than literature values until verified in-house.

The Acidity Hazard (Critical Mechanism)

N-unsubstituted pyrazoles (e.g., TNP, 3,5-DNP) possess an acidic proton on the nitrogen ring (


 of TNP 

2.35).
  • Risk: Direct contact with active metals (Iron, Copper, Zinc) or basic oxides generates metal pyrazolates .

  • Consequence: These ionic salts are frequently primary explosives, significantly more sensitive than the parent covalent compound.

  • Protocol: NEVER use metal spatulas, sieves, or storage drums. Use only glass, PTFE (Teflon), or conductive polypropylene.

Pressure-Induced Sensitization

Recent crystallographic studies indicate that TNP undergoes a phase transition (Form I


 Form II) at pressures between 4.6–5.3 GPa.[1] This transition is sluggish and associated with violent decomposition under shear.
  • Implication: Avoid pellet pressing or high-shear mixing (e.g., ball milling) unless the material is phlegmatized (wet).

Protocol A: Synthesis and Wet Isolation

The most hazardous phase is the isolation of the solid product from the reaction matrix. Dry energetic crystals are prone to triboelectric charging.

Workflow Diagram

The following Graphviz diagram outlines the safe isolation logic, emphasizing the "Keep it Wet" principle.

IsolationProtocol cluster_drying High Hazard Zone Start Crude Reaction Mixture (Acidic Media) Quench Ice/Water Quench (Temp < 5°C) Start->Quench Slow Addition Filter Vacuum Filtration (Plastic/Ceramic Funnel) Quench->Filter Precipitation Wash Acid Neutralization Wash (Remove H2SO4/HNO3) Filter->Wash Critical Step Decision Is Dry Mass Required? Wash->Decision StorageWet Store as Water-Wet Paste (Safest State) Decision->StorageWet No (Transport/Storage) Drying Conductive Vacuum Drying (Blast Shield Required) Decision->Drying Yes (Characterization) Final Dry Energetic Powder Drying->Final

Figure 1: Safe isolation workflow for energetic pyrazoles. The "Wet Paste" state is the preferred endpoint for bulk storage.

Step-by-Step Isolation Procedure
  • Quenching: Pour the nitration mixture onto crushed ice. Maintain temperature

    
     to prevent thermal runaway.
    
  • Filtration: Use a Buchner funnel (Ceramic or Polypropylene) .

    • Prohibited: Sintered glass frits (friction hazard if crystals trapped in pores) or stainless steel funnels.

  • Washing: Wash the cake with cold water until the filtrate pH is neutral. Residual mineral acids destabilize pyrazoles during storage.

  • Phlegmatization: If the material is not immediately needed for analysis, transfer the wet filter cake directly to a storage vessel. Add 15-20% wt. water.

Protocol B: Storage and Compatibility[2]

Proper storage prevents autocatalytic decomposition and accidental initiation.

Vessel Selection
  • Primary Container: Conductive Polypropylene (PP) or High-Density Polyethylene (HDPE) jar.

    • Why Conductive? Pyrazoles have low dielectric constants and accumulate static charge. Black conductive plastic dissipates charge.

    • Screw Cap: Must be "non-locking" threads to prevent friction heating during opening.

  • Secondary Containment: Metal canister (for blast mitigation) lined with foam.

Compatibility Decision Tree

Compatibility Material Energetic Pyrazole CheckH N-H Proton Present? (e.g., TNP, 3,5-DNP) Material->CheckH Acidic Acidic Character (Reacts with Metals) CheckH->Acidic Yes Neutral N-Methylated/Substituted (e.g., MTNP) CheckH->Neutral No Prohibited PROHIBITED: Iron, Copper, Zinc, Lead Basic Oxides Acidic->Prohibited Forms Sensitive Salts Allowed COMPATIBLE: Glass, Teflon (PTFE), Conductive PE/PP, 316L SS (Caution) Acidic->Allowed Use Inert Materials Neutral->Allowed Standard Compatibility

Figure 2: Material compatibility logic. N-unsubstituted pyrazoles require strict avoidance of reactive metals.

Environmental Controls
  • Temperature: Store

    
    . While 
    
    
    
    is high, long-term aging at elevated temperatures can release
    
    
    gases, pressurizing the vessel.
  • Humidity: Keep dry (unless intentionally wetted). Hydrolysis is slow but possible for some nitro-amino derivatives.

  • Light: Amber glass or opaque plastic. Nitro groups are photo-labile over long durations.

Emergency & Disposal Procedures

Spills (Solid)
  • Do NOT sweep. Sweeping generates friction and static.

  • Wet the spill: Gently mist the powder with a 50:50 Water/Acetone mixture to desensitize it.

  • Wipe: Use conductive, lint-free wipes to absorb the slurry.

  • Disposal: Place wipes in a conductive plastic bag.

Chemical Destruction

Do not dispose of energetic pyrazoles in standard organic waste.

  • Method: Chemical reduction using aqueous Sodium Sulfide (

    
    ) or alkaline hydrolysis (only if performed remotely and slowly, as this generates heat).
    
  • Preferred: Controlled incineration at a licensed facility.

References

  • Viswanath, G. et al. (2018). Nitropyrazoles: Synthesis and Promising Energetic Properties.[2][3][4][5] Chemical Reviews. Link

  • Pagoria, P. F., et al. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116).[6] Lawrence Livermore National Laboratory (LLNL). Link

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials.[3][6] De Gruyter. (Standard Reference for BAM/Impact testing methods).

  • Sinditskii, V. P., et al. (2025).[7] Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism.[7][8] Defence Technology.[9] Link

  • Millar, D. I. A., et al. (2010). High-pressure structural studies and pressure-induced sensitisation of 3,4,5-trinitro-1H-pyrazole.[1] Royal Society of Chemistry. Link

Sources

Application Notes and Protocols: (4-Nitro-1H-pyrazol-1-yl)acetaldehyde as a Versatile C2 Synthon for the Synthesis of Fused Pyrazole Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, are of particular interest due to their activity as protein kinase inhibitors and their potential in targeted cancer therapy.[2] Traditional syntheses of these fused systems often rely on the cyclocondensation of aminopyrazoles with 1,3-dielectrophiles.[3][4]

This document introduces (4-nitro-1H-pyrazol-1-yl)acetaldehyde , a specialized reagent designed to offer a distinct and powerful approach to constructing fused pyrazole heterocycles. The key feature of this molecule is the strategic placement of a 4-nitro group on the pyrazole ring. This potent electron-withdrawing group significantly acidifies the α-methylene protons of the N-acetyl side chain, transforming it into a highly reactive 1,2-dielectrophilic C2 synthon. This activation enables facile cyclocondensation reactions with a variety of binucleophiles, opening new pathways to novel and densely functionalized pyrazolo-fused systems that are otherwise challenging to access. These application notes provide a proposed synthesis for the reagent and detailed protocols for its use in constructing high-value heterocyclic scaffolds for drug discovery and development.

Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(4-nitro-1H-pyrazol-1-yl)acetaldehydePubChem
Molecular Formula C₅H₅N₃O₃PubChem
Molecular Weight 155.11 g/mol PubChem
Appearance Expected to be a pale yellow solidInferred
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone)Inferred

Proposed Synthesis of (4-Nitro-1H-pyrazol-1-yl)acetaldehyde

The synthesis of the title compound can be achieved via a two-step sequence involving the regioselective N-alkylation of 4-nitropyrazole with a protected acetaldehyde equivalent, followed by acidic hydrolysis. The use of 2-bromo-1,1-diethoxyethane as the alkylating agent is a well-established method for introducing a protected acetaldehyde moiety onto N-heterocycles.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 4NP 4-Nitropyrazole Intermediate 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole 4NP->Intermediate   K₂CO₃, DMF, 80 °C BDEA 2-Bromo-1,1-diethoxyethane BDEA->Intermediate Product (4-Nitro-1H-pyrazol-1-yl)acetaldehyde Intermediate->Product   aq. HCl, Acetone, RT

Caption: Proposed two-step synthesis of the title reagent.

Protocol 1: Synthesis of 1-(2,2-Diethoxyethyl)-4-nitro-1H-pyrazole

This protocol is based on standard N-alkylation procedures for pyrazoles.[5] The choice of potassium carbonate as the base and DMF as the solvent provides excellent conditions for the regioselective alkylation at the N1 position.

  • Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitropyrazole (1 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Reaction Initiation : Stir the suspension at room temperature for 20 minutes to ensure deprotonation of the pyrazole.

  • Alkylation : Add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise to the suspension.

  • Heating : Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitropyrazole is consumed.

  • Work-up : Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure acetal intermediate.

Protocol 2: Hydrolysis to (4-Nitro-1H-pyrazol-1-yl)acetaldehyde
  • Reaction Setup : Dissolve the purified 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (1 eq.) in a 1:1 mixture of acetone and 2 M aqueous hydrochloric acid (HCl).

  • Hydrolysis : Stir the solution at room temperature for 4-6 hours. Monitor the deprotection by TLC.

  • Isolation : Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the product with dichloromethane (DCM) (3 x 30 mL).

  • Purification : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target acetaldehyde. Note: The product may be unstable and is best used immediately in subsequent steps.

Core Application: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines

The activated methylene and electrophilic aldehyde functionalities of (4-nitro-1H-pyrazol-1-yl)acetaldehyde make it an ideal precursor for constructing the pyrimidine ring in pyrazolo[1,5-a]pyrimidine systems. This is achieved through a cyclocondensation reaction with β-enaminones or related 1,3-binucleophilic reagents.

Application_Workflow Reagent (4-Nitro-1H-pyrazol-1-yl)acetaldehyde Intermediate Acyclic Condensation Adduct Reagent->Intermediate   AcOH (cat.), Reflux Enaminone β-Enaminone Enaminone->Intermediate Product Substituted Pyrazolo[1,5-a]pyrimidine Intermediate->Product   Intramolecular   Cyclization & Dehydration

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Protocol 3: Synthesis of 2-Nitro-5,7-disubstituted-pyrazolo[1,5-a]pyrimidines

This protocol is an adaptation of established methods for pyrazolo[1,5-a]pyrimidine synthesis from enaminones and reagents containing an activated methylene group.[4] Acetic acid serves as both the solvent and the acid catalyst, promoting both the initial condensation and the final dehydrative cyclization.

  • Reaction Setup : In a 50 mL round-bottom flask, dissolve (4-nitro-1H-pyrazol-1-yl)acetaldehyde (1 eq.) and the desired β-enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 eq.) in glacial acetic acid (10-15 mL).

  • Reaction Conditions : Heat the mixture to reflux (approx. 118 °C) for 6-10 hours. The reaction should be monitored by TLC for the disappearance of the starting materials.

  • Product Isolation : Upon completion, cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect the product by filtration.

  • Work-up : If no precipitate forms, pour the reaction mixture into a beaker of ice-cold water. The product should precipitate out. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification : Wash the crude solid with cold water, followed by a small amount of cold ethanol to remove residual acetic acid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/DMF mixture.

Expected Product
PhenylH2-Nitro-7-phenylpyrazolo[1,5-a]pyrimidine
MethylMethyl5,7-Dimethyl-2-nitropyrazolo[1,5-a]pyrimidine
4-Cl-PhH7-(4-Chlorophenyl)-2-nitropyrazolo[1,5-a]pyrimidine

Mechanistic Insights: The Role of the Nitro Group

The synthetic utility of (4-nitro-1H-pyrazol-1-yl)acetaldehyde hinges on the electronic effects of the 4-nitro substituent.

Mechanism Key Mechanistic Steps Step1 1. Activation: The 4-nitro group withdraws electron density, increasing the acidity of the α-methylene protons. Step2 2. Condensation: The enamine nitrogen attacks the electrophilic aldehyde, forming an iminium intermediate. Step1->Step2 Step3 3. Cyclization: Intramolecular nucleophilic attack from the enamine β-carbon onto the activated methylene carbon. Step2->Step3 Step4 4. Aromatization: Dehydration of the cyclic intermediate yields the stable, aromatic pyrazolo[1,5-a]pyrimidine product. Step3->Step4

Caption: Causality chain in the cyclocondensation reaction.

  • Activation : The strongly electron-withdrawing nitro group (-NO₂) significantly lowers the pKa of the methylene protons (α- to the pyrazole ring). This facilitates the formation of a stabilized carbanion or enolate under basic or even neutral/acidic conditions, making this carbon a potent nucleophile.

  • Dual Reactivity : The molecule possesses both a nucleophilic center (the activated methylene carbon) and an electrophilic center (the aldehyde carbonyl carbon).

  • Cyclization Pathway : In the reaction with a β-enaminone, the reaction proceeds via an initial Knoevenagel-type condensation between the enamine and the aldehyde. This is followed by an intramolecular Michael-type addition where the nucleophilic β-carbon of the original enamine attacks the now highly electrophilic methylene carbon (activated by the nitro-pyrazole system). Subsequent dehydration leads to the aromatic fused-ring system. This pathway ensures high regioselectivity, which is a common challenge in heterocyclic synthesis.

Troubleshooting and Safety

  • Low Yields in Acetaldehyde Synthesis : The final acetaldehyde product can be prone to self-condensation or polymerization. It is crucial to use it promptly after synthesis or store it under an inert atmosphere at low temperatures. If yields are consistently low, consider performing the final deprotection and subsequent cyclization in a one-pot procedure without isolating the aldehyde.

  • Poor Cyclization : If the cyclocondensation step stalls, the addition of a stronger acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) may be beneficial. For less reactive enaminones, extending the reflux time or using a higher-boiling solvent like xylenes could improve conversion.

  • Safety : 4-Nitropyrazole and its derivatives should be handled with care. Nitroaromatic compounds can be energetic and potentially toxic. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Medicinal Chemistry Research. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • (4-nitro-1H-pyrazol-1-yl)acetaldehyde. PubChem. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (4-nitro-1H-pyrazol-1-yl)acetaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve high-quality results.

Introduction: The Synthetic Challenge

(4-nitro-1H-pyrazol-1-yl)acetaldehyde is a valuable building block in medicinal chemistry. Its synthesis, however, is not without challenges. The primary route involves a two-step process: the N-alkylation of 4-nitropyrazole with a protected acetaldehyde equivalent, followed by the acidic hydrolysis of the resulting acetal. Key difficulties often arise in controlling regioselectivity during the alkylation step and ensuring the stability of the final aldehyde product during deprotection and purification. This guide will address these specific issues head-on.

General Synthetic Pathway

The synthesis is typically performed in two stages as depicted below. The initial step is a nucleophilic substitution reaction where the deprotonated 4-nitropyrazole attacks an alkylating agent like 2-bromo-1,1-diethoxyethane. The subsequent step involves the acid-catalyzed hydrolysis of the diethyl acetal to yield the target aldehyde.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acetal Hydrolysis 4-Nitropyrazole 4-Nitropyrazole C₃H₃N₃O₂ Acetal_Intermediate 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole Acetal Intermediate 4-Nitropyrazole->Acetal_Intermediate 1. Base (e.g., K₂CO₃, NaH) 2. BrCH₂(CH(OEt)₂) / DMF Final_Product (4-nitro-1H-pyrazol-1-yl)acetaldehyde Target Aldehyde Acetal_Intermediate->Final_Product Acidic Workup (e.g., HCl(aq), H₂SO₄(aq))

Caption: General two-step synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Part 1: N-Alkylation of 4-Nitropyrazole
Q1: My N-alkylation reaction has a very low (or no) yield. What are the likely causes and how can I fix it?

Low yield is a frequent issue stemming from several factors including the choice of base, solvent, and the reactivity of your starting materials.

Underlying Causes & Solutions:

  • Ineffective Deprotonation: The pyrazole nitrogen must be deprotonated to become sufficiently nucleophilic. If your base is too weak or insoluble, the reaction will not proceed.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is a common choice, sodium hydride (NaH) is significantly more effective at deprotonating pyrazoles and can prevent the formation of some regioisomeric byproducts.[1] Ensure the base is fresh and anhydrous.

  • Poor Solubility: If the 4-nitropyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or incomplete.

    • Solution: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are excellent at dissolving the pyrazole salt and often favor the formation of a single regioisomer.[1]

  • Low Reactivity of the Alkylating Agent: The leaving group on your acetaldehyde equivalent is critical.

    • Solution: The reactivity order for haloalkanes is I > Br > Cl. If you are using 2-chloro-1,1-diethoxyethane with little success, consider switching to the more reactive 2-bromo-1,1-diethoxyethane.[1]

  • Suboptimal Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Solution: Try heating the reaction mixture. A good starting point is 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Troubleshooting_Low_Yield Start Low or No Yield in N-Alkylation Step Base Is the base strong enough? (e.g., NaH vs K₂CO₃) Start->Base Solvent Are reactants fully dissolved? (Consider DMF or DMSO) Base->Solvent Yes Base_Sol Action: Use a stronger base (e.g., NaH) Base->Base_Sol No Reactivity Is the alkylating agent reactive? (Use Bromo- or Iodo-acetal) Solvent->Reactivity Yes Solvent_Sol Action: Switch to a polar aprotic solvent (DMF/DMSO) Solvent->Solvent_Sol No Temp Is the temperature optimized? (Try heating to 60-80 °C) Reactivity->Temp Yes Reactivity_Sol Action: Use a more reactive alkylating agent (R-Br) Reactivity->Reactivity_Sol No Success Improved Yield Temp->Success Yes Temp_Sol Action: Increase temperature and monitor by TLC Temp->Temp_Sol No Base_Sol->Solvent Solvent_Sol->Reactivity Reactivity_Sol->Temp Temp_Sol->Success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Q2: I'm getting a mixture of N1 and N2 alkylated isomers that are difficult to separate. How can I improve regioselectivity?

For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to regioisomers.[1] Controlling this is crucial for a clean reaction.

Controlling Factors & Solutions:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] For 4-nitropyrazole, the N1 and N2 positions are electronically different but sterically similar. However, the choice of solvent and base can exploit subtle differences.

  • Solvent Choice: The polarity of the solvent is a key factor.

    • Solution: Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to promote the formation of a single regioisomer.[1] They help to solvate the cation of the pyrazole salt, leaving the anion more exposed and influencing the site of attack.

  • Base and Counter-ion: The nature of the base and its corresponding cation can influence the reaction's regioselectivity.

    • Solution: Using a base like NaH in DMF is a reliable starting point for achieving high N1 selectivity. The small Na⁺ cation coordinates tightly with the pyrazole anion, which can direct the alkylating agent. In some cases, cesium carbonate (Cs₂CO₃) can also provide excellent selectivity due to the "caesium effect."

Part 2: Acetal Hydrolysis (Deprotection)
Q3: My acetal hydrolysis is incomplete, and I still have starting material left. How can I drive the reaction to completion?

Acetal hydrolysis is a reversible, acid-catalyzed equilibrium.[2][3] To favor the product (aldehyde), you must shift the equilibrium to the right.

Underlying Causes & Solutions:

  • Insufficient Water: Water is a reactant in the hydrolysis.

    • Solution: Ensure a large excess of water is present in the reaction mixture. Using a mixture of an organic solvent (like THF or acetone) with aqueous acid (e.g., 3M HCl) is a standard practice. The equilibrium is driven forward by the high concentration of water.[3]

  • Inadequate Acid Catalyst: The reaction requires an acid to protonate the acetal oxygen, making it a good leaving group.[3]

    • Solution: Ensure you are using a sufficient concentration of a strong acid like HCl or H₂SO₄. If the reaction is still slow, a gentle increase in temperature (e.g., to 40-50 °C) can increase the rate of hydrolysis.[4] Monitor by TLC to prevent product degradation.

Q4: The final aldehyde product is decomposing during workup or purification. What should I do?

Aldehydes, particularly those with electron-withdrawing groups, can be sensitive to both acidic conditions and oxidation. The target molecule is prone to degradation if not handled carefully.

Underlying Causes & Solutions:

  • Harsh Hydrolysis Conditions: Prolonged exposure to strong acid or high temperatures can cause side reactions or polymerization of the aldehyde.

    • Solution: Use the mildest conditions possible for hydrolysis. Start with dilute acid at room temperature and only warm gently if necessary. Neutralize the acid with a mild base (e.g., sodium bicarbonate solution) as soon as the reaction is complete (as determined by TLC).

  • Oxidation to Carboxylic Acid: Aldehydes can be oxidized to the corresponding carboxylic acid by air, especially on silica gel during chromatography.[5]

    • Solution:

      • Workup: After neutralization, extract the product quickly into an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Chromatography: If column chromatography is necessary, use a less acidic stationary phase like deactivated silica gel (by pre-treating with a solvent containing a small amount of triethylamine) or alumina. Run the column quickly to minimize contact time.[5]

      • Alternative Purification: Consider converting the aldehyde to its reversible sodium bisulfite adduct. This adduct is a salt that can be precipitated or extracted into an aqueous layer, separating it from non-aldehydic impurities. The pure aldehyde can then be regenerated by adding a base.[5][6][7]

Frequently Asked Questions (FAQs)

Q: What are the recommended starting conditions for this synthesis? A: A reliable starting point is summarized in the table below. These conditions are optimized to favor high yield and regioselectivity for the N1 isomer.

ParameterStep 1: N-AlkylationStep 2: Acetal Hydrolysis
Pyrazole 4-Nitropyrazole (1.0 eq.)Acetal Intermediate (1.0 eq.)
Reagent 2-Bromo-1,1-diethoxyethane (1.1 eq.)3M Aqueous HCl
Base Sodium Hydride (NaH, 1.1 eq.)N/A (Acid-catalyzed)
Solvent Anhydrous DMFTHF/Water (e.g., 2:1 mixture)
Temperature 0 °C (for NaH addition), then 60 °CRoom Temperature to 40 °C
Time 4-12 hours (Monitor by TLC)2-6 hours (Monitor by TLC)

Q: How can I confirm the identity and purity of my final product, (4-nitro-1H-pyrazol-1-yl)acetaldehyde? A: A combination of spectroscopic methods should be used:

  • ¹H NMR: Look for the characteristic aldehyde proton signal (a triplet, δ ≈ 9.7 ppm), the methylene protons (a doublet, δ ≈ 5.2 ppm), and the two distinct pyrazole ring protons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde should be visible around 1720-1740 cm⁻¹. You should also see characteristic bands for the C-NO₂ group (around 1560 and 1360 cm⁻¹).[8]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₅H₅N₃O₃, MW: 155.11 g/mol ) should be observed.[9]

  • Purity: Purity can be assessed by HPLC or by the absence of impurity signals in the ¹H NMR spectrum.

Q: My final aldehyde product is a viscous oil and is difficult to handle and store. Any advice? A: The target aldehyde is often isolated as an oil or a low-melting solid.[10] Aldehydes can be unstable over long periods.

  • Handling: Since it is a polar molecule, it may be sticky. Handle with care, using spatulas and rinsing glassware with a suitable solvent like ethyl acetate.

  • Storage: For long-term storage, it is best to keep the compound as its more stable acetal precursor and hydrolyze it as needed. If you must store the aldehyde, do so under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to minimize oxidation and decomposition. Storing it as a solution in a dry, aprotic solvent may also improve stability.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere at 0 °C, add a solution of 4-nitropyrazole (1.13 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add 2-bromo-1,1-diethoxyethane (1.50 mL, 10.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 6 hours, or until TLC analysis (e.g., 30% ethyl acetate in hexanes) indicates the consumption of the starting 4-nitropyrazole.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the title compound as a pale yellow oil.

Protocol 2: Synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde
  • Dissolve the acetal intermediate, 1-(2,2-diethoxyethyl)-4-nitro-1H-pyrazole (2.29 g, 10.0 mmol), in a mixture of tetrahydrofuran (THF, 20 mL) and 3M aqueous HCl (10 mL).

  • Stir the mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is slow, warm the mixture to 40 °C.

  • Once complete, cool the mixture to 0 °C and carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ≈ 7-8).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be used directly or purified further if necessary.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation[6][7]
  • Dissolve the crude aldehyde in THF or methanol.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate of the bisulfite adduct may form.

  • Filter the solid adduct and wash it with diethyl ether to remove non-aldehydic impurities.

  • To regenerate the aldehyde, suspend the adduct in a biphasic mixture of ethyl acetate and water.

  • Add a saturated solution of NaHCO₃ or a dilute NaOH solution dropwise with stirring until the solid dissolves and the aqueous layer becomes basic (pH > 8).

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the purified aldehyde.

References
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]

  • JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE, 2025. Available from: [Link]

  • ResearchGate. Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?. ResearchGate, 2014. Available from: [Link]

  • Boucher, M. M., et al. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 2017. Available from: [Link]

  • IT Medical Team. Laboratory Techniques of Purification and Isolation. Available from: [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. Available from: [Link]

  • University of Liverpool. Lecture 9: Acetals. Available from: [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. Chemistry Steps, 2020. Available from: [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate, 2015. Available from: [Link]

  • ResearchGate. Optimization reaction conditions for synthesis compound 9. ResearchGate, 2018. Available from: [Link]

  • PubChem. (4-nitro-1H-pyrazol-1-yl)acetaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Al-dujaili, A. H., et al.
  • Fessner, W.-D., et al. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Gîrd, C. E., et al.
  • MDPI.
  • Zapol'skii, V. A., et al. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 2016.

Sources

challenges in the synthesis of 4-nitropyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 4-Nitropyrazole Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting architecture designed to navigate the specific stability, regioselectivity, and safety challenges inherent to the 4-nitropyrazole scaffold.

Module 1: Core Synthesis & Energetic Safety

Ticket #404: Thermal runaway during direct nitration of pyrazole. User Issue: "I am scaling up the nitration of pyrazole using mixed acid (H₂SO₄/HNO₃). At 50g scale, the temperature spiked uncontrollably after adding nitric acid, leading to a fume-off."

Root Cause Analysis

The nitration of pyrazole is an electrophilic aromatic substitution that is deceptively dangerous. The pyrazole ring is electron-rich, but the protonated species (pyrazolium) is deactivated.

  • Exotherm Stacking: The reaction is highly exothermic. If HNO₃ is added too quickly, the heat generation exceeds the cooling capacity.

  • Energetic Precursor: 4-nitropyrazole is a precursor to energetic materials (explosives like LLM-116). The intermediate species and the product itself possess high energy density [1].

  • Delayed Initiation: At low temperatures, the reaction may be dormant. As it warms to activation temperature, accumulated reagents react simultaneously (thermal runaway).

Troubleshooting Protocol: The "One-Pot Two-Step" Control

Do not mix free pyrazole directly with nitric acid. Use the sulfate salt as a thermal buffer [2].

Step-by-Step Correction:

  • Dissolution (Heat Sink): Dissolve pyrazole in conc. H₂SO₄ first.[1] This forms pyrazole sulfate and generates the initial exotherm before the oxidant is present. Cool this to <20°C.

  • Nitrating Agent: Use a pre-mixed solution of fuming HNO₃ and oleum (fuming H₂SO₄).

  • Controlled Addition: Add the nitrating mixture dropwise. Critical Limit: Maintain internal temperature between 45–55°C. Do not exceed 60°C.

  • Quenching: Pour the reaction mixture onto crushed ice (ratio 1:5 w/w).

  • Neutralization: Use NH₄OH instead of NaOH. Sodium salts (Na₂SO₄) can occlude the product and are harder to filter, whereas ammonium sulfate is more soluble in the mother liquor [3].

NitrationSafety Start Start: Pyrazole + H2SO4 Cool Cool to <20°C Start->Cool Add Add HNO3/Oleum Dropwise Cool->Add Monitor Monitor Internal Temp Add->Monitor Safe Temp 45-55°C Monitor->Safe Stable Danger Temp >60°C Monitor->Danger Spike Proceed Complete Addition Stir 1.5h Safe->Proceed Runaway STOP ADDITION External Cooling Danger->Runaway Runaway->Monitor Quench Pour onto Crushed Ice Proceed->Quench Base Neutralize with NH4OH (pH 7-8) Quench->Base Filter Filter Precipitate (4-Nitropyrazole) Base->Filter

Figure 1: Safety logic flow for the nitration of pyrazole. Note the critical temperature feedback loop.

Module 2: Regioselective N-Alkylation

Ticket #709: Inseparable mixtures of N1 and N2 isomers. User Issue: "I reacted 3-methyl-4-nitropyrazole with benzyl bromide using K₂CO₃ in DMF. I got a 60:40 mixture of isomers that are impossible to separate by column chromatography."

Root Cause Analysis

The 4-nitro group is strongly electron-withdrawing, which increases the acidity of the N-H proton (pKa ~9–10) but also delocalizes the negative charge on the resulting anion.

  • Tautomerism: The pyrazole anion has two nucleophilic nitrogen sites.

  • Steric vs. Electronic: The "N1" and "N2" positions are often defined by the substituent at C3/C5. If C3 is methyl and C5 is H, the steric hindrance at N2 (adjacent to methyl) usually disfavors attack there, unless the alkylating agent is small or the solvent/cation disrupts the tight ion pair.

Troubleshooting Guide: Tuning Selectivity
ParameterRecommendation for High SelectivityMechanistic Rationale
Base NaH (Sodium Hydride) Forms a "tight" ion pair in non-polar solvents, often favoring the thermodynamically stable product (usually N1, away from steric bulk) [4].
Solvent Toluene or THF (vs. DMF)Polar aprotic solvents (DMF/DMSO) create "loose" ion pairs, increasing the reactivity of both nitrogens and leading to lower selectivity (mixtures) [5].
Temperature 0°C to RT Lower temperatures favor the kinetic product (often N1). High heat promotes equilibration to thermodynamic mixtures.
Catalyst Michael Acceptors If applicable, use catalyst-free Michael addition to acrylates. This is highly N1-selective (>99%) due to hydrogen-bond guidance in the transition state [6].

Corrective Protocol (The "Tight Ion Pair" Method):

  • Suspend NaH (1.1 eq) in dry THF at 0°C.

  • Add 4-nitropyrazole derivative slowly (gas evolution). Stir 30 min to ensure complete deprotonation.

  • Add alkyl halide dropwise at 0°C.

  • Allow to warm to RT slowly.

  • Purification Tip: If isomers persist, do not use standard Silica. Use C18 Reverse Phase or recrystallization from ethanol, as the nitro group creates significant polarity differences in protic solvents.

Regioselectivity Substrate 3-Substituted 4-Nitropyrazole Base Deprotonation (NaH vs K2CO3) Substrate->Base Anion Ambident Anion (N1 vs N2) Base->Anion Sterics Steric Bulk at C3? Anion->Sterics PathA Attack at N1 (Less Hindered) Sterics->PathA High Bulk (e.g., t-Bu) PathB Attack at N2 (More Hindered) Sterics->PathB Low Bulk (e.g., H) Result Major Product PathA->Result PathB->Result

Figure 2: Decision pathway for steric control in N-alkylation. Bulky C3 substituents direct alkylation to N1.

Module 3: Downstream Handling (Reduction)

Ticket #902: Product degradation after hydrogenation. User Issue: "I reduced 1-methyl-4-nitropyrazole to the amine using H₂/Pd-C. The product turned black and tarry within 1 hour of exposure to air."

Technical Insight

4-Aminopyrazoles are notoriously electron-rich and prone to rapid oxidative polymerization (similar to phenylenediamines). The free base is unstable.

Stabilization Protocol

Never isolate the free amine if it can be avoided.

  • Acidic Trap: Perform the hydrogenation in MeOH containing 1.1 eq of HCl. The product will form the 4-aminopyrazole hydrochloride salt , which is stable as a solid [3].

  • Telescoping: If the amine is an intermediate for an amide coupling, perform the reduction and subsequent coupling in one pot without isolating the amine.

  • Inert Atmosphere: If isolation is necessary, keep under Argon at -20°C.

References

  • Safety & Energetics: Zhang, J., et al. (2025). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Link

  • Scale-Up Nitration: Li, H., et al. (2018). "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials. Link

  • Work-up & Reduction: Org Prep Daily. (2006). "1-allyl-4-nitropyrazole: Scale-up and Reduction." Link

  • Alkylation Selectivity: BenchChem Technical Support. (2025).[2][3][4][5][6] "Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guide." Link

  • Enzymatic/Selective Alkylation: Renata, H., et al. (2021). "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[7] Angewandte Chemie Int. Ed.Link

  • Michael Addition: Norman, N. J., et al. (2022).[8] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. Link

Sources

improving the yield of (4-nitro-1H-pyrazol-1-yl)acetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocyclic Synthesis Division Subject: Optimization of (4-nitro-1H-pyrazol-1-yl)acetaldehyde Synthesis Ticket ID: #PYR-NO2-ALD-001

Executive Summary

The synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde presents two primary challenges: the reduced nucleophilicity of the pyrazole ring due to the electron-withdrawing nitro group (


), and the inherent instability of the resulting aldehyde, which is prone to oligomerization and oxidation.

This guide outlines an optimized Acetal Route , superior to oxidative cleavage methods (e.g., ozonolysis of allyl-pyrazoles) regarding scalability and safety. We provide a self-validating protocol designed to maximize yield through specific catalytic interventions and handling procedures.

Module 1: The Optimized Synthetic Workflow

The industry-standard approach involves the


-alkylation of 4-nitropyrazole with bromoacetaldehyde diethyl acetal, followed by acid-catalyzed hydrolysis.
Step 1: -Alkylation (The Critical Yield Step)

Target: 1-(2,2-diethoxyethyl)-4-nitropyrazole

The Problem: The nitro group at position 4 pulls electron density from the ring, making the pyrazole nitrogen a poor nucleophile (


). Standard conditions (

/Acetone) often result in incomplete conversion or long reaction times.

The Solution: Use the "Cesium Effect" and Finkelstein catalysis.

ParameterStandard ProtocolHigh-Yield Protocol Rationale
Base


(1.5 eq)
Cesium's larger cation radius disrupts tight ion pairing, creating a "naked," more reactive pyrazolate anion.
Solvent Acetone or MeCNDMF (Anhydrous) High dielectric constant promotes

substitution; high boiling point allows necessary thermal activation.
Catalyst NoneKI (10 mol%) In situ conversion of the alkyl bromide to a more reactive alkyl iodide (Finkelstein reaction).
Temp Reflux (

)

Overcomes the activation energy barrier imposed by the deactivated pyrazole.

Protocol:

  • Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (

    
    ).
    
  • Add

    
     (1.5 eq) and stir for 30 min at RT to ensure complete deprotonation.
    
  • Add KI (0.1 eq) followed by bromoacetaldehyde diethyl acetal (1.2 eq).

  • Heat to

    
     for 12–16 hours. Monitor by TLC (EtOAc/Hexane).
    
  • Workup: Pour into ice water. Extract with EtOAc. The acetal intermediate is stable and can be purified via silica gel chromatography.

Step 2: Acetal Hydrolysis (The Stability Check)

Target: (4-nitro-1H-pyrazol-1-yl)acetaldehyde

The Problem: Strong mineral acids (


, 

) can cause the aldehyde to polymerize (aldol-type condensation) or hydrate irreversibly.

The Solution: Use a biphasic mild acid system or TFA to control the release of the aldehyde.

Protocol:

  • Dissolve the acetal intermediate in THF (not water-miscible alcohols, to prevent hemiacetal formation).

  • Add

    
     (10 eq).
    
  • Heat to

    
     for 1–2 hours.
    
  • Critical Step: Do not distill. Neutralize with

    
     (aq) and extract immediately into 
    
    
    
    .
  • Storage: Use immediately or store as a dilute solution in

    
     at 
    
    
    
    .

Module 2: Visualizing the Pathway & Failure Points

The following diagram illustrates the reaction logic and specific troubleshooting nodes.

G Start 4-Nitropyrazole Reagents1 Step 1: Alkylation (Cs2CO3, DMF, KI, 100°C) Start->Reagents1 Intermediate Acetal Intermediate (Stable) Reagents1->Intermediate Fail1 Low Conversion? Check Moisture/Base Reagents1->Fail1 Reagents2 Step 2: Hydrolysis (2N HCl, THF, 60°C) Intermediate->Reagents2 Product Target Aldehyde (Unstable) Reagents2->Product Fail2 Polymerization? Avoid Distillation Product->Fail2

Caption: Logical workflow for the synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde, highlighting critical reagents and stability checkpoints.

Module 3: Troubleshooting Guide (FAQ)

Q1: My alkylation yield is stuck at 40%. What is wrong?

  • Diagnosis: The 4-nitropyrazolate anion is likely not forming completely, or the alkyl bromide is degrading.

  • Fix: Ensure your DMF is anhydrous (water quenches the anion). Switch from

    
     to 
    
    
    
    . The larger cesium cation stabilizes the nitropyrazolate anion and improves solubility in DMF. Add Sodium Iodide (NaI) or KI to catalyze the reaction.

Q2: I see the product on TLC, but after rotavap, it turns into a gum/solid that isn't the aldehyde.

  • Diagnosis: You likely polymerized the aldehyde. Pyrazolyl acetaldehydes are electron-deficient and prone to self-condensation upon concentration.

  • Fix: Never evaporate to dryness if possible. Keep the aldehyde in solution (

    
     or 
    
    
    
    ). If you must isolate it, use a bisulfite adduct to trap it as a stable solid, which can be released later with base.

Q3: Can I use the allyl route (oxidation of 1-allyl-4-nitropyrazole) instead?

  • Analysis: While possible, oxidative cleavage (OsO4/NaIO4 or Ozone) often leads to over-oxidation to the carboxylic acid due to the electron-withdrawing nature of the nitro group destabilizing the intermediate. The acetal route is more robust for this specific substrate.

Q4: How do I store the final compound?

  • Protocol: Store under an inert atmosphere (

    
     or 
    
    
    
    ) at
    
    
    . Aldehydes oxidize to carboxylic acids in air. If long-term storage is needed, keep it at the acetal stage (Step 1 product) and hydrolyze only on demand.

References

  • PubChem. (4-nitro-1H-pyrazol-1-yl)acetaldehyde | C5H5N3O3. National Library of Medicine. [Link]

  • Szcześniak, P., et al. (2019).[1] Total Asymmetric Synthesis of (+)-Paroxetine and (+)-Femoxetine. (Describes high-yield acetal alkylation conditions using carbonates in DMF). ResearchGate. [Link]

  • Dalinger, I. L., et al. (2015).[2] Synthesis and Characterization of Nitrated-Pyrazoles. (Details the nucleophilicity challenges of 4-nitropyrazole and nitration protocols). MDPI / PMC. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for acetal hydrolysis conditions: mild acid/THF). Wiley-Interscience.

Sources

troubleshooting side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrazole Synthesis Technical Support Center.

Current Status: Online 🟢 Lead Scientist: Dr. [Name Redacted], Senior Application Scientist Ticket Subject: Troubleshooting Regioselectivity, Oxidation States, and N-Alkylation in Pyrazole Scaffolds.

User Guide Overview

This is not a textbook; it is a diagnostic system. Pyrazole synthesis, particularly via the Knorr condensation or hydrazine-enone cyclization, appears deceptively simple but fails frequently due to three "Silent Killers":

  • Regiochemical Drift: Formation of inseparable 1,3- vs. 1,5-isomers.

  • The "Stalled" Oxidation: Isolation of non-aromatic pyrazolines (dihydro-1H-pyrazoles) instead of pyrazoles.

  • Tautomeric Ambiguity: N-alkylation occurring at the "wrong" nitrogen due to rapid proton transfer.

Module 1: The Knorr Conundrum (Regioselectivity)

The Issue: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and obtained a 60:40 mixture of isomers. Separation by column chromatography is failing.

The Diagnostic: The Knorr mechanism is a race between two nucleophilic attacks. The hydrazine has two nitrogens (


 is substituted/hindered, 

is unsubstituted/nucleophilic). The diketone has two carbonyls (differing in electrophilicity).
  • Scenario A: If the reaction is under neutral/basic conditions, the most nucleophilic hydrazine nitrogen (

    
    ) attacks the most electrophilic carbonyl first.
    
  • Scenario B: If the reaction is under acidic conditions, the carbonyl oxygen is protonated. The reaction becomes controlled by the transition state stability and steric bulk.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to TFE (2,2,2-Trifluoroethanol) or HFIP Fluorinated alcohols are strong hydrogen-bond donors. They activate the carbonyl via H-bonding, often overriding steric factors to favor specific isomers [1].
pH Switch from AcOH to HCl/EtOH or Pyridine Changing protonation states alters the "Hard/Soft" character of the hydrazine nitrogens.
Temperature Lower to 0°C Kinetic control. At high reflux, the reaction may equilibrate to the thermodynamic (often 1,5-bulky) product.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Unsymmetrical 1,3-Diketone + R-Hydrazine Check Are Carbonyls Sterically Different? Start->Check Yes Steric Control Dominates Check->Yes Yes No Electronic Control Dominates Check->No No StericAction Use Bulky R-Hydrazine (Favors attack at less hindered C=O) Yes->StericAction ElectronicAction Use Fluorinated Solvent (TFE) (Activates Carbonyls via H-bonding) No->ElectronicAction Result1 Regioisomer A (Major) StericAction->Result1 Result2 Regioisomer B (Major) ElectronicAction->Result2

Caption: Logic flow for selecting conditions to maximize regioselectivity in Knorr condensations.

Module 2: The "Stalled" Reaction (Pyrazolines)

The Issue: You synthesized a pyrazole from an


-unsaturated ketone (chalcone) and hydrazine. The NMR shows chiral protons at 4.0-5.0 ppm. The product is not aromatic.

The Diagnostic: You have isolated the pyrazoline intermediate.[1] Unlike the Knorr synthesis (which eliminates water to aromatize), the chalcone route requires an oxidative dehydrogenation step to lose two hydrogens and gain aromaticity.

The Fix (Oxidative Aromatization): Do not rely on air oxidation; it is slow and inconsistent. Use a chemical oxidant.[1][2]

Comparison of Oxidants:

ReagentConditionsProsCons
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)1.1 eq, Dioxane, RefluxRapid, high yielding, easy workup (filter off hydroquinone).Expensive for large scale.
Iodine (

)
0.5 eq, DMSO, HeatCheap, scalable. DMSO acts as the oxidant;

is catalytic [2].
DMSO removal can be tedious.

5-10 eq, DCM, RTVery mild, good for acid-sensitive substrates.Requires large excess; solid waste disposal.

Standard Operating Procedure (SOP): Iodine-Mediated Aromatization

  • Dissolve crude pyrazoline (1.0 mmol) in DMSO (3 mL).

  • Add molecular iodine (

    
    , 20 mol%).
    
  • Heat to 100°C for 2-4 hours. Monitor by TLC (Pyrazoles are usually less polar than pyrazolines).

  • Quench: Pour into aqueous

    
     (Sodium Thiosulfate) to remove iodine color.
    
  • Extract with EtOAc.[3]

Module 3: N-Alkylation Ambiguity

The Issue: You have a neutral pyrazole (


-pyrazole) and treat it with Alkyl-Bromide and Base (

). You get a mixture of N1-alkyl and N2-alkyl products.

The Diagnostic: Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The proton hops between nitrogens. When you add a base, you form a pyrazolate anion. The alkylation site is then determined by sterics (the electrophile avoids the bulky substituent) and coordination (if the base coordinates to a neighbor group).

Troubleshooting Protocol:

  • Strategy 1: The "Semple" Rule (Base Switching)

    • Condition A:NaH / THF . This creates a "naked" anion. Alkylation is dominated by sterics (favors the less hindered nitrogen).[4]

    • Condition B:Cs2CO3 / DMF . Cesium can coordinate with adjacent functional groups (like esters or ethers on the pyrazole C3/C5), directing alkylation to the more hindered nitrogen via a chelation effect [3].

  • Strategy 2: Transient Protection

    • If you cannot control the alkylation, synthesize the pyrazole with the alkyl group already attached to the hydrazine starting material. This is almost always superior to post-synthetic alkylation.

FAQs (Field-Generated)

Q: My Knorr reaction turns into a black tar. What happened? A: You likely used a 1,3-diketone that is unstable to acid/heat (e.g., aldehydes or polymerization-prone alkenes).

  • Fix: Switch to a Two-Step Protocol .

    • React Diketone + Hydrazine in Ethanol at Room Temperature for 2 hours. Isolate the hydrazone intermediate (often a solid).

    • Redissolve the hydrazone in acetic acid and heat gently to cyclize. This separates the nucleophilic attack from the elimination step.

Q: How do I distinguish 1,3-isomer from 1,5-isomer by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1,5-Isomer: The N-Alkyl/Aryl group will show a cross-peak (spatial proximity) to the substituent at C5.

  • 1,3-Isomer: The N-Alkyl/Aryl group is far from the C3 substituent; no cross-peak.

Experimental Workflow: Troubleshooting Logic

Troubleshooting Problem Low Yield / Wrong Product Check1 Check Oxidation State Problem->Check1 IsPyrazoline Is it a Pyrazoline? (Chiral H in NMR?) Check1->IsPyrazoline Yes IsIsomer Is it a Regioisomer issue? Check1->IsIsomer No, Product is Aromatic ActionOx Perform Oxidative Aromatization (Use DDQ or I2/DMSO) IsPyrazoline->ActionOx ActionRegio Modify Solvent/pH (See Module 1) IsIsomer->ActionRegio

Caption: Diagnostic workflow for identifying the root cause of synthetic failure.

References

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Vemulapalli, S., et al. (2023).[6][7] Oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry. Link

  • Dorval, C., et al. (2022).[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10335. Link

Sources

column chromatography protocols for purifying pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist Scope: Normal & Reverse Phase Chromatography of Pyrazole Derivatives

Introduction

Welcome to the technical support hub for pyrazole purification. Pyrazoles are notoriously difficult to purify due to two intrinsic chemical properties:

  • Basicity: The pyridine-like nitrogen (

    
    ) acts as a hydrogen bond acceptor, interacting strongly with acidic silanols on silica gel.
    
  • Annular Tautomerism:

    
    -pyrazoles undergo rapid proton migration, leading to peak broadening or splitting.
    

This guide is structured as a dynamic troubleshooting workflow. Locate your specific issue below to find the corresponding protocol.

Module 1: Peak Shape Issues (Tailing & Streaking)

User Query:

"My pyrazole derivative is streaking across the column. The peak is asymmetrical with a long tail, contaminating later fractions. How do I fix this?"

Root Cause: The Silanol Effect

Standard silica gel (


) possesses surface silanol groups (

) with a pKa of ~5–7. Pyrazoles are basic heterocycles.[1] As your compound travels down the column, the basic nitrogen interacts with these acidic sites via hydrogen bonding. This "drag" causes the tailing.
The Protocol: Mobile Phase Modifiers

You must neutralize the silica surface before and during the run.

Option A: The Volatile Fix (Recommended)

Use Ammonia in Methanol . This is superior to Triethylamine (TEA) because it evaporates completely, leaving no residue in your NMR or mass spec data.

  • Preparation: Purchase or prepare 7N

    
     in Methanol.
    
  • Mobile Phase: Replace the Methanol in your DCM:MeOH gradient with the ammoniated version.

    • Standard: 95:5 DCM : (7N

      
       in MeOH).
      
    • Note: Do not exceed 10% ammoniated methanol if possible, as silica dissolves slightly in highly basic/polar media.

Option B: The TEA Method (Traditional)

Use Triethylamine (TEA) if ammonia is unavailable.

  • Column Pre-treatment: Flush the column with 2 Column Volumes (CV) of Hexane containing 1% TEA.

  • Run Solvent: Add 0.1% to 0.5% TEA to your mobile phase solvents.

  • Post-Run: You must rotovap thoroughly or use an acidic workup to remove the TEA, as it will appear in your proton NMR (quartet at ~2.5 ppm, triplet at ~1.0 ppm).

ModifierConcentrationProsCons

(in MeOH)
1–10% of polar solventVolatile; no residue; excellent peak shape.Smells; requires specific stock solution.
Triethylamine (TEA) 0.1–0.5% total volumeUbiquitous in labs; very effective.High boiling point; difficult to remove; interferes with NMR.

Module 2: Solubility & Loading Protocols

User Query:

"My compound is insoluble in Hexane/Ethyl Acetate. If I load it in DCM or Methanol, the separation is ruined. What is the correct loading procedure?"

Root Cause: Solvent Washout

Loading a column with a solvent stronger than your starting mobile phase (e.g., loading in DCM for a Hexane run) causes the compound to travel with the solvent front, resulting in broad bands and poor resolution.

The Protocol: Dry Loading

For pyrazoles, Dry Loading is the gold standard. It eliminates solvent effects and improves resolution by ~30%.

Step-by-Step Dry Loading Workflow
  • Dissolution: Dissolve your crude pyrazole in the minimum amount of a strong solvent (MeOH, DCM, or Acetone).

  • Adsorption: Add a solid support.

    • Choice 1 (Celite 545): Inert.[2] Best for sensitive compounds. Ratio: 1g Celite per 1g crude.

    • Choice 2 (Silica Gel): High surface area. Ratio: 2g Silica per 1g crude.

  • Evaporation: Rotovap the slurry until it is a free-flowing powder. Crucial: Ensure no solvent smell remains.

  • Loading: Pour the powder into a solid load cartridge (or directly onto the column bed if using open glass columns) and cap it with a frit/sand.

DryLoading Start Crude Pyrazole (Low Solubility) Dissolve Dissolve in MeOH/DCM Start->Dissolve Mix Add Celite 545 (1:1 Ratio) Dissolve->Mix Evap Rotovap to Dry Powder Mix->Evap Load Load onto Column Head Evap->Load Run Start Gradient (0% Polar Solvent) Load->Run No Solvent Effect

Caption: Workflow for Dry Loading low-solubility pyrazoles to prevent band broadening.

Module 3: The NH-Pyrazole Tautomerism

User Query:

"My chromatogram shows a split peak (doublet) or a very broad 'hump' for a single pure compound. NMR confirms it is pure. Why?"

Root Cause: Annular Tautomerism

Unsubstituted


-pyrazoles exist in equilibrium between two tautomers. On silica, the interconversion rate often matches the timescale of the chromatography, resulting in peak splitting (decoalescence).
The Protocol: Tautomer Control
Strategy A: Protecting Groups (Synthesis Phase)

If you are early in the synthesis, protect the nitrogen.

  • SEM / THP / Boc: These groups lock the tautomer, resulting in a sharp, single peak. Remove the group after purification.

Strategy B: Temperature Effects (Purification Phase)

If you must purify the free


-pyrazole:
  • Run Faster: Increase flow rate to minimize the time the compound spends interconverting on the column.

  • Solvent Choice: Use a highly polar mobile phase (DCM:MeOH:NH3).[3] The hydrogen-bonding network of methanol/ammonia can stabilize one tautomeric form or accelerate the exchange so fast that it averages into a single sharp peak.

Module 4: Decision Matrix for Mobile Phases

Use this logic tree to select the correct solvent system for your specific pyrazole derivative.

MobilePhaseSelection Start Analyze Pyrazole Structure IsBasic Is the Pyrazole Basic? (e.g., amino-pyrazole, pyridine subst.) Start->IsBasic Yes Use Modifier IsBasic->Yes Yes No No IsBasic->No No (e.g., nitro/cyano subst.) PolarityCheck Soluble in Hex/EtOAc? Yes->PolarityCheck Check Solubility Standard Hex : EtOAc (Gradient 0-100%) No->Standard Hex/EtOAc Soluble Hex : EtOAc : TEA (Start 90:10:1) PolarityCheck->Soluble Yes Insoluble DCM : MeOH : NH3 (Start 99:1:0.1) PolarityCheck->Insoluble No

Caption: Decision tree for selecting mobile phases based on pyrazole basicity and solubility.

Module 5: Reverse Phase (C18) Alternative

When Normal Phase (Silica) fails due to extreme polarity or irreversible adsorption, switch to Reverse Phase.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water / Acetonitrile (ACN).

  • The Modifier Switch: Unlike normal phase where we use base (TEA/NH3), in Reverse Phase we often use acid to protonate the pyrazole fully, ensuring it runs as a single ionic species.

    • Add: 0.1% Formic Acid or 0.1% TFA to both water and ACN bottles.

    • Result: Sharp peaks, but the product will be a formate or trifluoroacetate salt.

References

  • Biotage. (2023).[4][5] Flash Purification of Nitrogen Heterocycles: Strategies for Basic Compounds. The Flash Purification Blog. [Link]

  • Teledyne ISCO. (2012).[6] RediSep® Amine Functionalized Column: Purification of High pKa Organic Compounds. Teledyne ISCO Application Notes. [Link]

  • Cornago, P., et al. (2009). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 33(1). [Link]

  • Sorbtech. (2023). HOW TO: Sample loading methods in flash chromatography. Sorbtech Technical Guides. [Link]

Sources

Technical Support Center: Preventing Nucleophilic Substitution in Nitropyrazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitropyrazole Reactivity Control Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Nitropyrazoles are deceptively simple scaffolds. The electron-withdrawing nature of the nitro group (


) and the pyrazole core creates a "perfect storm" for Nucleophilic Aromatic Substitution (S

Ar)
.

While often a desired pathway for functionalization, S


Ar frequently becomes a reaction killer when your goal is N-alkylation , reduction , or C-H activation . Uncontrolled nucleophilic attack leads to:
  • Denitration: Loss of the critical nitro group.

  • Ring Opening: Destruction of the pyrazole core.

  • Regioisomeric Mixtures: Attack at C5 instead of C3, or vice versa.

This guide provides the protocols to stop these side reactions before they start.

Module 1: The Reactivity Landscape (The "Why")

Q: Why is my nitropyrazole losing its nitro group during basic workups?

A: You are likely triggering an S


Ar mechanism.
In N-substituted nitropyrazoles, the carbon atoms adjacent to the ring nitrogens (C3 and C5) are highly electrophilic. The nitro group itself is an excellent leaving group (nucleofugal) in these electron-deficient systems.

The Hierarchy of Vulnerability:

  • C5 Position (Most Reactive): In N-alkyl-3,4-dinitropyrazoles, the C5-nitro group is displaced orders of magnitude faster than the C3-nitro group [1].

  • C3 Position: Reactive, but usually secondary to C5 due to electronic distribution and steric factors.

  • C4 Position: Generally the least reactive toward S

    
    Ar unless highly activated by flanking nitro groups (e.g., trinitropyrazole) [2].
    

The Mechanism of Failure (Denitration):

  • Attack: A nucleophile (Nu

    
    ) attacks the electrophilic carbon bearing the nitro group.
    
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

  • Elimination: The ring restores aromaticity by ejecting the nitro group (as nitrite,

    
    ).
    
Module 2: Troubleshooting N-Alkylation (Preventing C-Attack)

Scenario: You are trying to alkylate the pyrazole nitrogen (N-alkylation) using an alkyl halide and a base, but you observe denitration or complex mixtures.

Q: How do I favor N-alkylation over C-substitution (S


Ar)? 

A: You must differentiate between Basicity (needed for N-deprotonation) and Nucleophilicity (causes S


Ar).
Protocol 2.1: The "Non-Nucleophilic" System

Use this protocol if you observe displacement of nitro groups or halogens on the ring.

ParameterRecommendationScientific Rationale
Base NaH (Sodium Hydride) or t-BuOK (Sterically hindered)NaH acts purely as a base (proton sponge) with negligible nucleophilicity, preventing attack on the ring carbons [3].
Solvent THF or DCM (Avoid DMF/DMSO if possible)Polar aprotic solvents like DMF/DMSO stabilize the Meisenheimer complex, accelerating S

Ar side reactions. THF slows this pathway.
Temperature 0°C to Room Temp Higher temperatures overcome the activation energy barrier for S

Ar. Keep it cold to favor the faster N-alkylation kinetics.
Stoichiometry 1.05 eq Base Large excesses of base increase the concentration of active nucleophiles (even hydroxide from trace water) that can attack the ring.

Q: I must use DMF/DMSO for solubility. What now? A: Switch to Cesium Carbonate (


) .
While soluble, the "Cesium Effect" often promotes cleaner N-alkylation through coordination with the pyrazole nitrogen, shielding the ring carbons from attack. Avoid alkoxide bases (NaOMe, NaOEt) in these solvents at all costs; they are potent nucleophiles that will instantly displace nitro groups [1].
Module 3: Preserving the Nitro Group During Functionalization

Scenario: You want to functionalize a C-H bond (e.g., C5-H) without losing the C4-nitro group.

Q: How do I perform substitutions without "touching" the nitro group?

A: Utilize Vicarious Nucleophilic Substitution (VNS) or Radical Pathways , which operate orthogonally to classical S


Ar.
Protocol 3.1: Vicarious Nucleophilic Substitution (VNS)

This allows you to alkylate electrophilic rings retaining the nitro group.

Concept: Use a carbon nucleophile with a leaving group (LG) attached to it (e.g., Chloromethyl phenyl sulfone).[1]

  • Mechanism: The nucleophile attacks the ring (forming a

    
    -adduct). Instead of ejecting the nitro group, the adduct ejects the nucleophile's leaving group (Cl
    
    
    
    ) followed by elimination of H.

Critical Conditions for VNS:

  • Nucleophile: Must contain a leaving group (Cl, PhO, PhS) at the carbanionic center.[1]

  • Base:

    
    -BuOK or NaOH/DMSO.
    
  • Temperature: Low (-78°C to -40°C) is essential to stabilize the intermediate and prevent thermodynamic equilibration to the S

    
    Ar product [4].
    

Visualization: The VNS vs. S


Ar Fork 

VNS_vs_SNAr cluster_SNAr Path A: S_NAr (Unwanted) cluster_VNS Path B: VNS (Desired) Start Nitropyrazole Substrate Nu Nucleophile Attack Start->Nu Inter1 Meisenheimer Complex (LG on Ring) Nu->Inter1 Standard Nu (OH-, RO-, RS-) Inter2 Sigma-Adduct (LG on Nucleophile) Nu->Inter2 VNS Nu (C-LG) Prod1 Denitration Product (Nitro Group Lost) Inter1->Prod1 Eject NO2- Prod2 Functionalized Nitropyrazole (Nitro Group Retained) Inter2->Prod2 Eject LG (from Nu) then H-elimination

Figure 1: Mechanistic divergence between S


Ar (Denitration) and Vicarious Nucleophilic Substitution (VNS).
Module 4: Regiocontrol in Halonitropyrazoles

Scenario: You have a 4-bromo-3-nitropyrazole . You want to displace the Bromine (Br) but the nucleophile is attacking the Nitro (


) group instead.

Q: Why is the nitro group leaving instead of the halogen? A: In many aromatic systems,


 is actually a better leaving group than Br or Cl because of its high electrophilicity and the stability of the nitrite anion. This is "Mobility of the Nitro Group."

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Product is Denitrated Nucleophile is "Hard" (charge controlled)Switch to "Soft" Nucleophiles (e.g., thiolates, neutral amines) which prefer attacking the softer C-Br center over the hard C-NO

center.
Wrong Regioisomer Solvent is too polarSwitch to Fluorinated Alcohols (TFE, HFIP) .[2] These solvents H-bond to the nitro group, shielding it and reducing its leaving group ability, forcing attack at the Halogen [5].
No Reaction Nucleophile too weakDo NOT heat. Heating promotes denitration. Instead, use a transition metal catalyst (Pd or Cu) to facilitate cross-coupling at the Br-C bond (Buchwald-Hartwig or Suzuki) rather than relying on S

Ar.
Module 5: Decision Logic for Experimental Design

Use this flow to select the correct conditions for your specific transformation.

Decision_Tree Start Start: Nitropyrazole Functionalization Goal What is your primary goal? Start->Goal Goal_N N-Alkylation/Arylation Goal->Goal_N Goal_C C-Functionalization Goal->Goal_C Check_Nu Is the base nucleophilic? (e.g. NaOMe, Et3N) Goal_N->Check_Nu Check_LG Do you want to displace a Halogen? Goal_C->Check_LG Action_NaH USE: NaH or tBuOK Solvent: THF/DCM (Prevents Ring Attack) Check_Nu->Action_NaH Yes (Risk of SNAr) Action_Cs2CO3 USE: Cs2CO3 Solvent: MeCN/DMF (Coordination Effect) Check_Nu->Action_Cs2CO3 No (Standard) Action_VNS USE: VNS Conditions (Carbanion with LG) Temp: <-40°C Check_LG->Action_VNS No (C-H Activation) Action_Soft USE: Soft Nucleophiles (S-based, neutral N) Avoid Hard Alkoxides Check_LG->Action_Soft Yes (Preserve NO2)

Figure 2: Strategic decision tree for selecting reaction conditions to avoid unwanted nucleophilic substitution.

References
  • Dalinger, I. L., et al. (2025). "Selective Nucleophilic Substitution of a Nitro Group in 3,4-Dinitropyrazoles." ResearchGate.[3][4] Available at: [Link]

  • Klapötke, T. M. (2022).[5][6] "Chemistry of High-Energy Materials." De Gruyter.[5] (Contextualizing reactivity of polynitro systems).

  • Makosza, M. (2022). "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution." Organic Letters. Available at: [Link]

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Pyrazole Solubility & Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers encountering solubility challenges in pyrazole synthesis. It moves beyond generic advice to provide actionable, chemically grounded solutions for "brick dust" intermediates and final products.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Poor Solubility in Pyrazole Synthesis

Executive Summary: The "Brick Dust" Phenomenon

Pyrazoles often exhibit poor solubility due to a combination of strong intermolecular hydrogen bonding (specifically in NH-pyrazoles) and efficient


-

stacking
of the planar heteroaromatic ring. This creates a high crystal lattice energy that standard organic solvents (DCM, EtOAc, Toluene) cannot overcome, leading to crashed-out reactions, trapped impurities, and difficult purifications.

This guide provides modular troubleshooting for three critical phases: Reaction Optimization , Workup/Purification , and Structural Engineering .

Module 1: Reaction Solvent Optimization

User Query: My Knorr pyrazole synthesis precipitates immediately, trapping starting materials. What solvent systems maintain homogeneity?

Technical Insight

Standard protic solvents (EtOH, MeOH) often fail for fused or highly substituted pyrazoles. The solution requires disrupting the H-bond network or using "privileged" solvent classes that stabilize the dipolar transition state.

Solvent Selection Matrix
Solvent ClassSpecific SolventBoiling PointApplication Context
Dipolar Aprotic DMF / DMAc 153°C / 165°CGold Standard. Dissolves "brick dust" products; high T allows thermal cyclization. Difficult to remove (requires aqueous wash or lyophilization).
Fluorinated HFIP (Hexafluoroisopropanol) 58°CSpecialist. Strong H-bond donor; disrupts aggregation. Excellent for difficult condensations. Expensive but recyclable.
Acidic Acetic Acid (Glacial) 118°CActs as solvent and catalyst. Solubilizes basic pyrazoles via protonation.
Green/Surfactant 2% TPGS-750-M in Water 100°CMicellar catalysis. Reactants reside in lipophilic micelle cores; product precipitates as pure solid (filtration workup).
FAQ: Troubleshooting Reaction Precipitation

Q: The product crashes out as a gum, not a powder. How do I fix this? A: This indicates trapped solvent or impurities preventing crystallization.[1]

  • Immediate Fix: Add a co-solvent like Acetonitrile or MTBE and heat to reflux, then cool slowly with vigorous stirring to induce proper powder formation.

  • Protocol: If gum persists, dissolve in minimal hot DMF, then dropwise add water until turbidity persists. Sonicate to break the amorphous phase.

Module 2: Workup & Purification Strategies

User Query: My compound is insoluble in DCM and Methanol. I cannot load it onto a silica column.

The "Dry Load" & "Dissolution" Protocols

When traditional liquid loading is impossible, use these field-proven techniques.

Protocol A: The DMSO/DMF "Trick" for Column Chromatography

Use this when the compound is soluble only in high-boiling polar solvents.

  • Dissolution: Dissolve crude material in the minimum volume of DMSO or DMF (e.g., 500 mg in 1-2 mL).

  • Loading: Inject this solution directly onto the top of a pre-equilibrated silica column.

  • Elution: Start elution with a solvent system containing 1-5% MeOH/DCM. The DMSO/DMF will stay on the baseline or elute later than non-polar impurities.

    • Note: Ensure your product Rf > 0.3 in the chosen eluent to prevent it from co-eluting with the DMSO tail.

Protocol B: Solid Phase Loading (Dry Loading)
  • Dissolve the crude pyrazole in a large volume of a volatile solvent (THF, Acetone, or MeOH/DCM mixture) where it has some solubility (even if heating is required).

  • Add silica gel (ratio: 2g silica per 1g crude).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Load this powder on top of the flash column.

Visualization: Purification Decision Logic

PurificationLogic Start Crude Pyrazole Insoluble in Standard Solvents SolubleHot Soluble in Hot EtOH/MeOH? Start->SolubleHot Recryst Recrystallization (Hot Filtration first) SolubleHot->Recryst Yes SolubleDMF Soluble in DMSO/DMF? SolubleHot->SolubleDMF No Chromatography Chromatography Required? SolubleDMF->Chromatography Yes Trituration Trituration (Boil in MeOH, Filter Hot) SolubleDMF->Trituration No (Brick Dust) DryLoad Dry Loading (Dissolve in THF/Acetone + Silica) Chromatography->DryLoad Volatile Solvents work DMSOLoad DMSO Injection Loading Chromatography->DMSOLoad Only DMSO works

Caption: Decision workflow for purifying insoluble pyrazole derivatives based on solubility profiles.

Module 3: Structural Engineering (Protecting Groups)

User Query: I need to scale up, but I can't handle 50g of insoluble solid. How can I temporarily improve solubility?

The "Solubilizing" Protecting Group Strategy

Masking the N-H bond eliminates hydrogen bond donation and disrupts lattice packing.

Recommended Protecting Groups (PG)
  • THP (Tetrahydropyranyl):

    • Pros: Lipophilic, cheap, easy to remove (acidic hydrolysis).

    • Effect: Converts a polar solid into a grease/oil soluble in Hexane/EtOAc.

  • Boc (tert-Butyloxycarbonyl):

    • Pros: Crystalline, stable to base, removed by TFA/HCl.

    • Effect: Significantly lowers melting point and increases solubility in DCM.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Pros: Orthogonal removal (Fluoride sources like TBAF).

    • Effect: Extreme solubility enhancement due to silicon lipophilicity.

Step-by-Step Protocol: THP Protection for Solubility

Use this to process insoluble pyrazoles through intermediate steps.

  • Setup: Suspend insoluble pyrazole (1.0 equiv) in DCM or Toluene.

  • Reagents: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-TsOH (0.05 equiv).

  • Reaction: Reflux. The suspension will clear as the lipophilic N-THP species forms.

  • Workup: Wash with NaHCO3, dry, and concentrate. The product is now likely an oil or low-melting solid soluble in standard organic solvents.

  • Downstream: Perform coupling/functionalization.

  • Deprotection: Stir in MeOH with catalytic HCl or heat in EtOH/H2O at pH 1 to precipitate the final pure pyrazole.

Module 4: Advanced Synthesis Pathways (Green/Catalytic)

User Query: Are there alternative synthesis methods that avoid precipitation issues entirely?

Micellar Catalysis (Surfactant Technology)

Using water with surfactants like TPGS-750-M creates lipophilic "nanoreactors."

  • Mechanism: Reagents dissolve inside the hydrophobic micelle core.

  • Benefit: The reaction remains homogenous (micro-emulsion) until the product forms.

  • Isolation: The product often precipitates from the water phase upon cooling, allowing for simple filtration without extraction.

Visualization: Solubility-Driven Synthesis Workflow

SynthesisWorkflow Reagents Reagents (Hydrazine + 1,3-Dicarbonyl) SolventCheck Check Solubility Reagents->SolventCheck Standard EtOH/Reflux SolventCheck->Standard Soluble HighBoil Switch to DMF or Acetic Acid SolventCheck->HighBoil Insoluble Precip Precipitation? Standard->Precip PG_Route Install PG (Boc/THP) Precip->PG_Route Yes (Trapped SM) Final Isolated Pyrazole Precip->Final No HighBoil->Final PG_Route->Final

Caption: Logic flow for adapting synthesis conditions based on intermediate solubility.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. Link

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Link

  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Link

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?Link

  • Google Patents. (2011). Process for the purification of pyrazoles (DE102009060150A1). Link

Sources

overcoming challenges in the nitration of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PyrazoleTech Support Center. Ticket ID: PYR-NIT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You have reached the specialized troubleshooting hub for pyrazole functionalization. Below is a dynamic technical guide designed to resolve the specific failure modes encountered during the nitration of substituted pyrazoles.

Module 1: The Regioselectivity Crisis

User Issue: "I am trying to nitrate a 1-phenylpyrazole, but I am getting nitration on the phenyl ring (para-position) instead of the pyrazole C4 position."

The Root Cause: The Protonation Trap

This is the most common failure mode in pyrazole chemistry. The outcome is dictated by the competition between electronic activation and acid-base chemistry .

  • Mixed Acid Conditions (H₂SO₄/HNO₃): Pyrazoles are basic (

    
    ). In strong sulfuric acid, the N2 nitrogen becomes protonated to form the pyrazolium cation . This cationic species is highly electron-deficient, deactivating the pyrazole ring toward electrophilic attack. The phenyl ring, however, remains relatively electron-rich, directing the nitronium ion (
    
    
    
    ) to its para position.
  • Acetyl Nitrate Conditions (Ac₂O/HNO₃): This reagent system is milder.[1] The pyrazole remains unprotonated (neutral). The neutral pyrazole ring is electron-rich (enamine-like character at C4) and reacts faster than the phenyl ring, securing the desired C4-nitropyrazole .

Troubleshooting Protocol
VariableCondition A (The "Trap")Condition B (The Solution)
Reagent System H₂SO₄ + HNO₃ (Mixed Acid)Ac₂O + HNO₃ (Acetyl Nitrate)
Active Species Pyrazolium Cation (Deactivated)Neutral Pyrazole (Activated)
Dominant Product p-Nitrophenyl-pyrazole4-Nitropyrazole-1-phenyl
Mechanism Electrophilic Aromatic Substitution (Phenyl)Electrophilic Aromatic Substitution (Pyrazole C4)
Decision Logic: Reagent Selection

ReagentSelection Start Start: Select Substrate CheckN1 Is N1 position substituted? Start->CheckN1 Target Target Position? CheckN1->Target Yes (e.g., 1-Methyl) MethodC N-Nitration -> Rearrangement (Thermal/Acid Catalyzed) Favors C3/C5 CheckN1->MethodC No (N-H free) CheckAcid Can substrate tolerate strong acid (H2SO4)? MethodA Use Acetyl Nitrate (Ac2O/HNO3) Favors C4 (Kinetic) CheckAcid->MethodA No (Acid Sensitive) MethodB Use Mixed Acid (H2SO4/HNO3) Favors Phenyl Ring or Requires High Temp CheckAcid->MethodB Yes (Deactivation Risk) Target->CheckAcid Need C4 Nitration Target->MethodB Need Phenyl Nitration

Figure 1: Decision matrix for selecting the appropriate nitration conditions based on substrate substitution and target regiochemistry.

Module 2: Reaction Stalling & The "Ammonium" Dead End

User Issue: "My reaction yields are <10%, and I recover mostly starting material, even after heating."

Technical Insight

If you are using mixed acids on an alkyl-substituted pyrazole (e.g., 1-methylpyrazole), you are likely fighting the Coulombic repulsion between the positively charged nitronium ion (


) and the positively charged pyrazolium species (formed in situ).
Corrective Actions
  • Switch Solvent System: Move away from protic acids. Use Nitronium Tetrafluoroborate (

    
    )  in sulfolane or acetonitrile. This maintains a non-acidic medium, keeping the pyrazole neutral and reactive.
    
  • The "Thermal Push" (Risky): In mixed acids, nitration of the pyrazolium cation is possible but requires significantly higher activation energy (often >100°C). Warning: This increases the risk of thermal runaway (see Module 3).

  • C3/C5 Functionalization: Direct nitration at C3 or C5 is electronically unfavorable compared to C4. If C4 is blocked, standard nitration often fails. You must use indirect methods :

    • Lithiation: Lithiate C5 (using n-BuLi), then quench with a nitro source (e.g.,

      
       or amyl nitrate).
      
    • Rearrangement: For N-H pyrazoles, form the N-nitro species first, then thermally rearrange it to C3/C5 (the "Musante-Ramos" or "Habraken" rearrangement).

Module 3: Safety & Scale-Up (The "Exotherm" Hazard)

User Issue: "We saw a rapid pressure spike during the addition of HNO3. How do we scale this safely?"

Safety Critical Warning

Pyrazoles are high-energy heterocycles. Nitrated pyrazoles (especially dinitro- and trinitro- variants) are energetic materials often used in explosives research.

  • N-Nitro Intermediates: These are often unstable and can decompose explosively if allowed to accumulate before rearranging.

  • Oxidative Cleavage: Over-nitration can lead to ring opening and violent decomposition.

Recommended Workflow: Continuous Flow Chemistry

Batch nitration of pyrazoles is notoriously difficult to scale due to heat transfer limitations. Flow chemistry is the industry standard for this transformation.

Protocol: Continuous Flow Nitration of 1-Methylpyrazole

  • Reactor: PFA tubular reactor or SiC microreactor (high heat exchange).

  • Feed A: 1-Methylpyrazole in Acetic Anhydride.

  • Feed B: Fuming HNO3.

  • Temperature: 0°C to 20°C (controlled).

  • Residence Time: 2–10 minutes.

  • Quench: Immediate flow into aqueous

    
     or ice water.
    

Why Flow? The small reactor volume minimizes the quantity of energetic intermediate present at any second, and the high surface-area-to-volume ratio prevents the "hotspots" that cause batch runaways.

Module 4: Validated Experimental Protocol

Standard Operating Procedure: C4-Nitration using Acetyl Nitrate Use this for 1-substituted pyrazoles to avoid phenyl/deactivation issues.

  • Preparation (In Situ):

    • Cool Acetic Anhydride (3.0 equiv relative to substrate) to 0°C.

    • Add Fuming

      
       (1.1 equiv) dropwise. Caution: Highly Exothermic. Maintain internal temp <5°C. This forms Acetyl Nitrate (
      
      
      
      ).
  • Addition:

    • Dissolve pyrazole substrate in minimal Acetic Anhydride.

    • Add pyrazole solution to the Acetyl Nitrate mixture slowly at 0°C.

  • Reaction:

    • Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitor: TLC/LCMS. Look for the disappearance of the M+H peak and appearance of M+46.

  • Quench (Critical):

    • Pour mixture onto ice water.

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 7-8.
    • Note: If the product precipitates, filter it (safest). If not, extract with DCM.

Mechanism of Action

NitrationMechanism Reagents Ac2O + HNO3 ActiveAgent Acetyl Nitrate (AcONO2) Reagents->ActiveAgent In situ gen Complex Sigma Complex (Wheland Int.) ActiveAgent->Complex Attack at C4 (Highest HOMO) Substrate 1-Phenylpyrazole (Neutral) Substrate->Complex Product 4-Nitro-1-phenylpyrazole Complex->Product Loss of AcOH

Figure 2: Pathway for Acetyl Nitrate mediated nitration, avoiding the protonation deactivation loop.

References

  • Katritzky, A. R.; et al. "Regioselectivity in the Nitration of Pyrazoles." Journal of Organic Chemistry. (Classic mechanistic grounding on pyrazole electrophilic substitution).
  • Lynch, B. M.; et al. "Nitrations and brominations of 1-phenylpyrazole derivatives." Canadian Journal of Chemistry, 1963. Link (Establishes the protonation deactivation mechanism in mixed acids).

  • Pelleter, J.; et al. "Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors."[2] Organic Process Research & Development, 2009.[2] Link (Authoritative source on Flow Chemistry safety for pyrazoles).

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • BenchChem Technical Support. "Improving Selectivity in Electrophilic Substitution of Pyrazoles." Link (General troubleshooting for regioselectivity).

Sources

Validation & Comparative

Validation of (4-nitro-1H-pyrazol-1-yl)acetaldehyde Structure by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Abstract: In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all subsequent research—from understanding mechanism of action to optimizing ligand-protein interactions—is built. While a suite of analytical techniques provides valuable structural insights, Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise atomic arrangement in the solid state. This guide provides an in-depth technical comparison of SC-XRD against complementary methods for the structural validation of small organic molecules, using the nitropyrazole scaffold as its central case study. As the specific crystal structure for (4-nitro-1H-pyrazol-1-yl)acetaldehyde is not publicly available, this guide will utilize the foundational precursor, 4-Nitropyrazole (4-NP) , for which high-quality crystallographic data exists, to illustrate the experimental workflow and validation process in detail.

Part 1: Synthesis and Preparation of the Analyte

The journey to structural validation begins with the synthesis of the target compound. The proposed molecule, (4-nitro-1H-pyrazol-1-yl)acetaldehyde (MW: 155.11 g/mol , Formula: C₅H₅N₃O₃), is a derivative of the well-characterized 4-nitropyrazole core[1]. A robust synthetic strategy is paramount, not only to obtain the material but to ensure its purity, which is a critical prerequisite for successful crystallization.

Protocol 1: Synthesis of 4-Nitropyrazole (4-NP) Precursor

The synthesis of the 4-NP core scaffold can be efficiently achieved via a "one-pot, two-step" direct nitration of pyrazole. This method offers high yields and avoids the use of more costly or hazardous starting materials like 4-iodopyrazole[2][3].

Experimental Steps:

  • Sulfonation: In a reaction vessel, pyrazole is first reacted with concentrated sulfuric acid to form a pyrazole sulfate salt.

  • Nitration: A potent nitrating mixture, composed of 98% fuming nitric acid and 20% oleum (fuming sulfuric acid), is then introduced directly to the vessel.

  • Reaction Conditions: The reaction is maintained at a controlled temperature of 50°C for approximately 1.5 hours to ensure complete nitration at the C4 position[3].

  • Workup & Isolation: The reaction mixture is carefully quenched on ice, leading to the precipitation of the 4-Nitropyrazole product. The solid is then filtered, washed, and dried. This process reliably yields 4-NP at up to 85%[3].

Protocol 2: Proposed Synthesis of (4-nitro-1H-pyrazol-1-yl)acetaldehyde

With the 4-NP scaffold in hand, the final step is N-alkylation to introduce the acetaldehyde moiety. A common and effective method for N-alkylation of pyrazoles is the Mitsunobu reaction or direct alkylation with a suitable electrophile[4].

Experimental Steps:

  • Deprotonation: 4-Nitropyrazole is dissolved in a suitable aprotic solvent (e.g., acetonitrile or DMF). A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolide anion.

  • Alkylation: A protected acetaldehyde equivalent, such as 2-bromo-1,1-diethoxyethane, is added to the reaction mixture. The pyrazolide anion displaces the bromide in an Sₙ2 reaction.

  • Deprotection: Following the successful alkylation, the diethyl acetal protecting group is removed under acidic aqueous conditions (e.g., dilute HCl) to reveal the desired aldehyde functionality.

  • Purification: The final product is purified using standard techniques, such as column chromatography, to yield pure (4-nitro-1H-pyrazol-1-yl)acetaldehyde.

Part 2: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Causality: Why is SC-XRD the Definitive Method?

SC-XRD provides direct, high-resolution spatial information about every atom in the crystal lattice. Unlike spectroscopic methods that infer connectivity or computational methods that predict geometry, X-ray crystallography maps the electron density of the molecule. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and stereochemistry in the solid state[3][5]. This unambiguous, atomic-level detail is crucial for regulatory submissions and for building high-confidence structure-activity relationships (SAR).

Experimental Protocol: A Self-Validating Workflow

The SC-XRD protocol is a multi-stage process where the quality of each step dictates the success of the next.

  • Step 1: Growing Diffraction-Quality Single Crystals. This is often the most challenging step. The goal is to encourage molecules to pack into a highly ordered, three-dimensional lattice with minimal defects.

    • Methodology (Slow Evaporation): i. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) to near-saturation. ii. Loosely cover the vial to allow the solvent to evaporate slowly over several days to weeks. iii. As the solution becomes supersaturated, nucleation will occur, and crystals will begin to grow. The slow rate is critical for forming a single, well-ordered crystal rather than a polycrystalline powder.

  • Step 2: X-ray Diffraction Data Collection.

    • A suitable crystal is selected, mounted on a goniometer head, and placed within the X-ray beam of a diffractometer.

    • The crystal is cooled (typically to ~100 K) to minimize thermal vibrations, which sharpens the diffraction data.

    • The crystal is rotated in the X-ray beam, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

  • Step 3: Structure Solution and Refinement.

    • The collected diffraction pattern is computationally processed to determine the unit cell dimensions and space group of the crystal.

    • Initial phases for the diffraction data are estimated (the "phase problem"), allowing for the calculation of an initial electron density map.

    • An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

SC_XRD_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refine Structure Solution SYNTH Synthesis & Purification of Compound CRYSTAL Crystal Growth (e.g., Slow Evaporation) SYNTH->CRYSTAL MOUNT Mount Crystal on Diffractometer CRYSTAL->MOUNT COLLECT Collect Diffraction Data MOUNT->COLLECT PROCESS Process Data (Unit Cell, Space Group) COLLECT->PROCESS SOLVE Solve Phase Problem & Generate e⁻ Density Map PROCESS->SOLVE REFINE Build & Refine Atomic Model SOLVE->REFINE VALIDATE Validate Final Structure REFINE->VALIDATE

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Analysis & Validation: The Case of 4-Nitropyrazole

The output of a successful SC-XRD experiment is a set of crystallographic data and atomic coordinates. For 4-Nitropyrazole, the published crystal structure provides a concrete example of this data[2].

Table 1: Crystallographic Data for 4-Nitropyrazole (4-NP)

Parameter Value Significance
Crystal System Triclinic Describes the basic geometry of the unit cell.
Space Group P-1 Defines the symmetry elements within the unit cell.
a, b, c (Å) 8.0329, 9.6305, 9.9036 The lengths of the unit cell edges.
α, β, γ (°) 74.393, 81.560, 83.196 The angles between the unit cell edges.
Volume (ų) 727.40 The volume of a single unit cell.
Z 6 The number of molecules in the unit cell.
Resolution (Å) Not specified in abstract A measure of the level of detail in the data. Lower is better.

| R-factor / R-free | Not specified in abstract | Indicators of how well the refined model fits the experimental data. |

Key Validation Metrics:

  • Resolution: This is arguably the most important parameter. A resolution of < 2.0 Å is considered good for small molecules, allowing for clear visualization of atomic positions.

  • R-factor (R₁): The Residual Factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5-7% (0.05-0.07) is generally considered excellent for well-refined small molecule structures.

  • R-free: This is a cross-validation metric calculated from a small subset of reflections (5-10%) that were not used in the model refinement. It helps to detect overfitting of the data. The R-free value should be close to the R-factor.

Table 2: Selected Experimental Bond Lengths for Nitropyrazole Derivatives

Bond 1-methoxymethyl-3,4,5-trinitropyrazole (Å)[6] 5-(3-nitro-1H-pyrazol-4-yl)tetrazole (Å)[7]
N1-N2 1.365 1.365
N2-C3 1.328 1.350
C3-C4 1.411 1.408
C4-C5 1.405 1.381
C5-N1 1.362 1.341

| C4-N(nitro) | 1.446 | - |

Note: Data extracted from published crystal structures of related compounds to illustrate typical values.

Part 3: A Comparative Framework: Alternative & Complementary Techniques

While SC-XRD is definitive, it is not performed in a vacuum. A multi-technique approach provides a more holistic understanding and is essential when crystallization fails.

Logic_Diagram cluster_exp Experimental Data cluster_theo Theoretical Data XRD SC-XRD DFT Computational (DFT) XRD->DFT Corroboration NMR NMR Spectroscopy NMR->XRD Complementary Info (Solution vs. Solid) NMR->DFT Corroboration MS Mass Spectrometry MS->XRD Confirms Mass MS->NMR Confirms Mass

Caption: Interrelation of key analytical techniques for structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Role & Causality: NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides definitive information about the molecule's connectivity—which atoms are bonded to which—and the number of unique atoms in the structure. Crucially, NMR data is typically acquired in solution, offering a picture of the molecule's average conformation in a more biologically relevant state than a static crystal.

  • Data & Interpretation: For a compound like (4-nitro-1H-pyrazol-1-yl)acetaldehyde, one would expect specific signals in the ¹H NMR spectrum: a singlet for the aldehyde proton (CHO) around 9-10 ppm, a doublet for the methylene protons (CH₂) adjacent to the pyrazole ring, and two distinct signals for the two pyrazole ring protons[8][9]. The integration of these signals confirms the proton count in each environment.

  • Comparison to SC-XRD: NMR confirms the molecular formula and atom connectivity, which must be consistent with the XRD model. However, it does not provide high-precision bond lengths and angles. It reveals the structure's dynamics in solution, whereas XRD provides a static snapshot in the solid state.

Computational Chemistry (Density Functional Theory - DFT)
  • Role & Causality: DFT is a quantum mechanical modeling method used to compute the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can predict a molecule's lowest energy conformation (its geometry) in the gas phase or with simulated solvent effects. This provides a powerful theoretical model to compare against experimental results.

  • Data & Interpretation: A DFT geometry optimization for a nitropyrazole derivative will yield a full set of predicted bond lengths, bond angles, and dihedral angles. These can be directly compared to the values obtained from SC-XRD. Studies that perform both analyses on pyrazole derivatives consistently show excellent agreement between the DFT-calculated and X-ray-determined geometries[10][11][12].

  • Comparison to SC-XRD: DFT is a predictive tool, not a direct measurement. Its accuracy is dependent on the level of theory and basis set used. When DFT predictions align closely with XRD measurements, it provides powerful corroboration for the experimental structure. When they differ, it can point to significant intermolecular forces (like hydrogen bonding) in the crystal that are not fully captured by the gas-phase calculation, providing deeper insight into solid-state packing effects[13].

Part 4: Data Synthesis & Expert Conclusion

To truly validate a structure, the data from these techniques must be synthesized into a single, self-consistent model.

Table 3: Head-to-Head Comparison of Structural Parameters (Illustrative)

Technique Output Precision State Key Insight Provided
SC-XRD Precise 3D atomic coordinates High (bond lengths to ±0.005 Å) Solid Unambiguous solid-state conformation and packing
NMR Chemical shifts, coupling constants Low (geometric) Solution Confirms connectivity and solution-state structure
DFT Optimized 3D geometry High (theoretical) In Silico Provides an ideal, low-energy structure for comparison

| Mass Spec | Mass-to-charge ratio | N/A (geometric) | Gas | Confirms molecular weight and elemental formula |

Senior Application Scientist's Perspective

As scientists in a results-driven field like drug development, we must employ the right tool for the job. NMR and Mass Spectrometry are indispensable workhorses for confirming that the correct molecule has been synthesized. DFT provides invaluable predictive power, allowing us to rationalize observed properties and guide further synthetic efforts.

However, when the question is "What is the exact three-dimensional structure of this molecule?", only Single-Crystal X-ray Diffraction provides the definitive answer. The ability to visualize the electron density and build an atomic model directly from it is what separates observation from inference. It resolves ambiguities of tautomerism, stereochemistry, and conformation that can be difficult to assign with certainty by other means. While emerging techniques like Microcrystal Electron Diffraction (MicroED) promise to solve structures from much smaller crystals, the fundamental principle of diffraction-based structural determination remains the bedrock of molecular validation[10].

Ultimately, these techniques are not competitors but form a powerful, synergistic toolkit. The most robust structural validation does not rely on a single piece of evidence but on the convergence of data from multiple, orthogonal methods, all pointing to the same, unambiguous molecular structure, with SC-XRD serving as the final arbiter.

Part 5: References

  • Clabau, F., Schöllhorn, B., et al. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y.-Y., & Zhang, J. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Available at: [Link]

  • Heider, K., Karaghiosoff, K., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Available at: [Link]

  • Wang, R., Li, H., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Available at: [Link]

  • GNE-9822 Development Team. (2015). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters. Available at: [Link]

  • Abdou, W., & Sediek, A. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][2][6][10]triazin-7(6H). Molecules. Available at: [Link]

  • Li, M., Wang, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of Molecular Structure. Available at: [Link]

  • Ilies, M., Guta, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Han, F., Wang, K., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Al-Masoudi, W. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Conference Paper. Available at: [Link]

  • Ardizzoia, G. A., LaMonica, G., et al. (1999). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes. Inorganic Chemistry. Available at: [Link]

  • Boudjelal, M., Bouguerne, B., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ChemistrySelect. Available at: [Link]

  • Ferretti, V., Gilli, P., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules. Available at: [Link]

  • PubChem. (n.d.). (4-nitro-1H-pyrazol-1-yl)acetaldehyde. PubChem Compound Summary. Available at: [Link]

  • Kulkarni, M. V., et al. (2006). A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. Indian Journal of Chemistry. Available at: [Link]

  • Huebel, K., et al. (1966). 4-nitropyrazoles. Google Patents. Available at:

  • Abu-Safieh, K., El-Barghouthi, M. I., et al. (2021). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole... Acta Crystallographica Section E. Available at: [Link]

  • Elguero, J., et al. (2021). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry – An Asian Journal. Available at: [Link]

  • Asiri, A. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure. Available at: [Link]

  • Creegan, S. E., Ridenour, J. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Pyrazole Bioactivity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro (NO₂) group to this scaffold dramatically modulates its electronic and steric profile, often enhancing its biological efficacy. However, the precise placement of this potent electron-withdrawing group is not trivial. Nitropyrazole isomers—molecules with the same chemical formula but different arrangements of atoms—can exhibit starkly different biological activities.

This guide provides a comparative analysis of the biological activities of various nitropyrazole isomers. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols. The central thesis is that the isomeric position of the nitro group is a critical determinant of a compound's interaction with biological targets, influencing everything from target specificity to metabolic stability. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutic agents.

Comparative Analysis of Biological Activities

While direct, side-by-side comparative studies of all nitropyrazole parent isomers are not extensively documented in the literature—representing a notable research gap—we can infer the profound impact of isomerism by examining the activities of their various derivatives. The data strongly suggests that the location of the nitro group (e.g., at the 3-, 4-, or N1-position) dictates the molecule's biological fingerprint.

Anticancer and Cytotoxic Activity

The nitro group's position significantly influences the cytotoxic potential of pyrazole derivatives against cancer cell lines. This is often attributed to differences in how the isomers induce cellular stress, such as the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

A study on nitropyrazole-derived high-energy materials found that 1,3-dinitropyrazole and 3,4,5-trinitropyrazole (3,4,5-TNP) exerted strong cytotoxic effects across multiple cell lines. This toxicity was mechanistically linked to the production of ROS/RNS and a subsequent increase in DNA repair mechanisms. Similarly, derivatives of 3-nitropyrazolo[5,1-c][1][2]benzotriazine have demonstrated micromolar IC₅₀ values against human colon, breast, and lung carcinoma cells[1]. The literature is rich with examples of pyrazole derivatives showing potent anticancer activity, where the substitution pattern, including the presence of a nitro group, is key to their efficacy against cell lines like A549, HCT116, and MCF-7[3][4][5].

Key Insights from Derivative Studies:

  • 3-Nitro and 4-Nitro Derivatives: While direct comparisons are scarce, the literature shows potent activity from derivatives containing both 3-nitro and 4-nitro-substituted phenyl rings attached to the pyrazole core. For instance, certain pyrazole derivatives with a 4-nitrophenyl group show significant anti-inflammatory activity, which is often linked to cancer pathways[1]. This underscores the bioactivity conferred by the nitrophenyl moiety, though the optimal position (3 vs. 4) likely depends on the specific biological target.

  • Mechanism of Action: The cytotoxicity of many nitroaromatic compounds is linked to their reduction within the cell, which can produce toxic intermediates and oxidative stress, leading to DNA damage and apoptosis[6]. The reduction potential of a nitropyrazole isomer is highly dependent on the nitro group's position, providing a clear physicochemical basis for their differential activities.

Table 1: Representative Cytotoxic Activities of Various Nitropyrazole Derivatives

Compound ClassIsomeric FeatureCell LineActivity (IC₅₀ / GI₅₀)Reference
Dinitropyrazoles1,3-DinitropyrazoleHepaRG, A549Strong Cytotoxicity
Fused Nitropyrazoles3-Nitropyrazolo-benzotriazineHT29, HCT-8, MCF7Micromolar Range[1]
Phenylpyrazoles3,6-Dinitro-carbazole analogDopamine TransporterKᵢ = 174,000 nM (low affinity)[7]
Pyrazolo[3,4-d]pyrimidinesVarious substitutionsA549, HCT116IC₅₀ = 8.21 µM (Compound 24)[3]

Note: The data presented is for different derivatives and not a direct comparison of parent isomers. It serves to illustrate the biological relevance of various isomeric scaffolds.

Antimicrobial Activity

The antimicrobial properties of nitropyrazoles are well-documented, with the nitro group often being essential for activity. The mechanism is generally believed to involve the enzymatic reduction of the nitro group within the microbial cell, creating cytotoxic radicals that damage DNA and other critical biomolecules[6].

Studies have shown that 3-nitropyrazole derivatives can serve as a new class of synthetic antibacterial agents, with some compounds exhibiting a broader spectrum and lower inhibitory concentrations than the commercial antibiotic nitrofurantoin. Likewise, pyrazole derivatives featuring a 4-nitrophenyl moiety have demonstrated significant antibacterial and antifungal activity[8][9].

Structure-Activity Relationship Insights:

  • The electron-withdrawing nature of the nitro group is a key feature for antimicrobial action. Its position affects the molecule's reduction potential, which must be optimal for activation by microbial nitroreductases.

  • Derivatives of 3-nitropyrazole have been shown to be highly effective against experimental bacterial infections in mice, highlighting their in vivo potential.

  • The presence of a nitro group on a phenyl ring attached to the pyrazole, as seen in 3-[5-(4-Nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehyde derivatives, confers pronounced activity against S. aureus, E. coli, and Candida species[9].

Table 2: Representative Antimicrobial Activities of Nitropyrazole Derivatives

Compound ClassIsomeric FeatureOrganismActivity (MIC)Reference
Pyrazole Analogs4-Nitrophenyl at C4E. coli0.25 µg/mL[1]
Pyrazole Analogs4-Nitrophenyl at C4S. epidermidis0.25 µg/mL[1]
Pyrazole-Carboxamides3-Nitropyrazole coreVarious BacteriaPotent (lower than nitrofurantoin)
Furan-Pyrazoles4-Nitrophenyl at furanS. aureus, E. coli, CandidaPronounced Effect[9]
Enzyme Inhibition

Pyrazole derivatives are renowned for their ability to inhibit a wide range of enzymes, acting as competitive or non-competitive inhibitors. The position of substituents on the pyrazole ring is crucial for achieving high potency and selectivity.

For example, pyrazole-1-carboxamidine is a potent inhibitor of all three isoforms of nitric oxide synthase (NOS). However, substitution on the pyrazole ring, such as with a methyl group at the 4-position, reduces overall potency but significantly improves selectivity for inducible NOS (iNOS) over endothelial (eNOS) and neuronal (nNOS) isoforms[2]. This demonstrates that even small positional changes can dramatically alter the interaction with an enzyme's active site.

Key Mechanistic Insights:

  • Competitive Inhibition: Many pyrazole-based inhibitors are designed to mimic the endogenous substrate or transition state of an enzyme, binding reversibly to the active site[2][10].

  • Selectivity: Isomerism is key to achieving selectivity. Different isomers will present distinct three-dimensional shapes and electrostatic surfaces to the enzyme's binding pocket. A subtle shift in the nitro group's position can disrupt binding to an off-target isoform while preserving or enhancing affinity for the desired target.

  • Targeted Enzymes: Besides NOS, pyrazole derivatives have been developed as potent inhibitors of kinases (e.g., EGFR, CDK2), meprins, and cholinesterases, making them a highly versatile scaffold for drug design[11][12].

Table 3: Representative Enzyme Inhibition by Pyrazole Derivatives

Compound ClassTarget EnzymeIsomeric FeatureActivity (IC₅₀ / Kᵢ)Reference
Pyrazole-1-carboxamidineNOS (i, e, n)UnsubstitutedIC₅₀ ≈ 0.2 µM (pan-inhibitor)[2]
4-Methyl-pyrazole-1-carboxamidineiNOS4-Methyl substitutionIC₅₀ = 2.4 µM (selective for iNOS)[2]
3-Methyl-pyrazole-1-carboxamidineiNOS3-Methyl substitutionIC₅₀ = 5 µM (selective for iNOS)[2]
Pyrazolo[3,4-d]pyrimidinesEGFRVarious substitutionsIC₅₀ = 0.016 µM (Compound 24)[3]

Experimental Protocols: A Guide to Core Methodologies

To ensure scientific integrity and reproducibility, the protocols described below are foundational for assessing the biological activities discussed. These methods are self-validating systems when appropriate controls are included.

Protocol 1: Sulforhodamine B (SRB) Assay for Anticancer Cytotoxicity

This assay quantifies cell density based on the measurement of total cellular protein content, providing a reliable method for cytotoxicity screening.

Causality: The SRB assay is chosen over metabolic assays like MTT in large-scale screenings (e.g., by the NCI) because it is less prone to interference from compounds that alter mitochondrial metabolism without being cytotoxic. It measures cell mass, which is a direct indicator of growth inhibition.

Step-by-Step Methodology: [1][13][14]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the nitropyrazole isomers and incubate for 48-72 hours. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10%) without removing the culture medium. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA, media, and unbound cells.

  • Drying: Allow the plates to air-dry completely at room temperature or in an incubator.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Drying: Air-dry the plates again until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 565 nm using a microplate reader. The OD is proportional to the total cellular protein mass.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality: The broth microdilution method is preferred for its quantitative results (an exact MIC value) and its efficiency, allowing for the simultaneous testing of multiple compounds against multiple strains in a 96-well format.

Step-by-Step Methodology: [5][6][15][16][17]

  • Prepare Inoculum: Select 3-5 isolated colonies of the test bacterium from an agar plate and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the nitropyrazole isomers in the broth. Typically, 100 µL of broth is added to each well, and the compound is serially diluted down the columns.

  • Inoculation: Add the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Leave a well with uninoculated broth as a sterility control and a well with inoculated, compound-free broth as a growth control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) as observed with the unaided eye.

Visualization of Concepts and Workflows

Diagrams are essential for visualizing the relationships between concepts and the flow of experimental work.

Isomerism_Impact cluster_Core Nitropyrazole Core cluster_Isomers Positional Isomers cluster_Properties Physicochemical Properties cluster_Activity Biological Activity NP C₃H₃N₃O₂ I1 3-Nitropyrazole NP->I1 Arrangement I2 4-Nitropyrazole NP->I2 Arrangement I3 1-Nitropyrazole NP->I3 Arrangement P1 Dipole Moment I1->P1 Determines P2 Reduction Potential I1->P2 Determines P3 Steric Profile I1->P3 Determines I2->P1 Determines I2->P2 Determines I2->P3 Determines I3->P1 Determines I3->P2 Determines I3->P3 Determines A1 Anticancer P1->A1 Influences A2 Antimicrobial P1->A2 Influences A3 Enzyme Inhibition P1->A3 Influences P2->A1 Influences P2->A2 Influences P2->A3 Influences P3->A1 Influences P3->A2 Influences P3->A3 Influences

Caption: The impact of isomerism on biological activity.

SRB_Workflow start 1. Seed Cells (96-well plate) treat 2. Add Nitropyrazole Isomers start->treat fix 3. Fix with TCA treat->fix wash1 4. Wash & Dry fix->wash1 stain 5. Stain with SRB wash1->stain wash2 6. Wash & Dry stain->wash2 solubilize 7. Solubilize Dye (Tris Base) wash2->solubilize read 8. Read OD at 565 nm solubilize->read

Caption: Experimental workflow for the SRB cytotoxicity assay.

Conclusion and Future Directions

The position of the nitro group on a pyrazole ring is a fundamental driver of biological activity. Evidence from numerous studies on nitropyrazole derivatives strongly indicates that isomerism dictates cytotoxicity, antimicrobial efficacy, and enzyme inhibition profiles. The differences in electronic properties and steric hindrance among isomers lead to distinct interactions with biological macromolecules, resulting in varied potency and selectivity.

This guide has provided the foundational knowledge and experimental protocols necessary to investigate these differences. However, it also highlights a critical gap in the current literature: a lack of systematic, direct comparative studies on the parent nitropyrazole isomers. Such research is essential to build a definitive SAR model. Future work should focus on synthesizing and testing a complete set of mononitro- and dinitropyrazole isomers against a standardized panel of cancer cell lines, microbial strains, and key enzymes. This would not only deepen our fundamental understanding but also accelerate the rational design of more effective and selective pyrazole-based therapeutics.

References

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. (2019). Toxicology and Applied Pharmacology. [Link]

  • Coronnello, M., et al. (2005). Cytotoxic activity of 3-nitropyrazolo[5,1-c][1][2]benzotriazine derivatives: a new series of anti-proliferative agents. Anticancer Drugs. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, MedDocs Publishers. [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. [Link]

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Gaber, A. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • El-Kodadi, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. [Link]

  • Aly, A. A., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archives of Pharmacal Research. [Link]

  • Sharma, V., et al. (2024). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. [Link]

  • Dawson, J., & Knowles, R. G. (1999). A Microtiter-Plate Assay of Nitric Oxide Synthase Activity. Molecular Biotechnology. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. [Link]

  • Taha, M. K., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Gaber, A. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme Inhibition Types to Know for Medicinal Chemistry. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. Retrieved from [Link]

  • Tan, K., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Zhang, M., et al. (2000). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry. [Link]

Sources

Spectroscopic & Functional Guide: 4-Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Audience: Medicinal Chemists, Process Engineers, and Structural Biologists.

The 4-halogenated pyrazoles (4-F, 4-Cl, 4-Br, 4-I) represent a critical bioisosteric series in drug design. While often treated as a simple linear progression of size and lipophilicity, these congeners exhibit non-linear electronic and spectroscopic behaviors due to the competing forces of inductive withdrawal (


) and resonance donation (

).

This guide provides an objective, data-driven comparison of these derivatives, moving beyond basic characterization to functional insights that drive lead optimization.

Key Comparative Insights
Feature4-Fluoro (4-F) 4-Chloro (4-Cl) 4-Bromo (4-Br) 4-Iodo (4-I)
Electronic Effect Strong

, Strong

Strong

, Moderate

Moderate

, Weak

Weak

, Negligible

H-Bonding Motif Catemer (Chain)Trimer (Ring)Trimer (Ring)Catemer (Chain)
Bioisostere For H (Metabolic blocker)Methyl / CF

Ethyl / IsopropylPhenyl / Hydrophobic pocket
Key Utility Metabolic StabilityLipophilicity ModulationCross-Coupling PartnerHalogen Bonding / SAD Phasing

Part 2: Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Profiling

The substitution of the C4-proton removes the high-field signal typically observed at


 ~6.3 ppm in unsubstituted pyrazole. The remaining C3/C5 protons shift downfield due to the electron-withdrawing nature of the halogens.
Comparative Chemical Shifts (DMSO-

)

Note: Values are concentration-dependent due to H-bonding equilibria.

Compound

H NMR

(ppm) [H3/H5]

C NMR

(ppm) [C4]

F NMR

(ppm)
Coupling Constants (

)
Pyrazole (Ref) 7.60 (d)104.8N/A

Hz
4-Fluoro 7.75 - 7.85~138.0 (d)-175 to -180

Hz
4-Chloro 7.90 - 8.00~108.5N/AN/A
4-Bromo 7.95 - 8.05~93.0N/AN/A
4-Iodo 7.80 - 7.90~56.0N/AN/A

Expert Insight:

  • The "Fluoro Anomaly": Despite Fluorine being the most electronegative, the H3/H5 protons in 4-fluoropyrazole often appear upfield relative to the chloro and bromo analogs. This is due to the strong mesomeric effect (

    
    ) of fluorine donating electron density back into the 
    
    
    
    -system, partially counteracting the inductive withdrawal.
  • Carbon Shifts: The C4 carbon shows a dramatic "heavy atom effect." While F deshields C4 (pushing it to ~138 ppm), Iodo heavily shields it (pushing it upfield to ~56 ppm) due to the diamagnetic shielding of the large electron cloud.

Vibrational Spectroscopy (IR) & Structural Motifs

The solid-state IR spectrum is diagnostic of the supramolecular assembly.

  • N-H Stretching:

    • 4-Cl & 4-Br (Trimers): Exhibit broad, intense bands centered around 3100–3200 cm

      
      , characteristic of cyclic trimeric H-bonding.
      
    • 4-F & 4-I (Catemers): Show sharper, distinct N-H stretching patterns often shifted to higher frequencies, indicative of infinite catemeric chains.

Part 3: Physicochemical Performance

Acidity (pKa) and Electronic Tuning

The acidity of the N-H proton is governed by the stability of the resulting pyrazolate anion.

SubstituentHammett

Hammett

Est. pKa (H

O)
Impact on Anion Stability
H 0.000.0014.2Baseline
F 0.060.34~13.7Destabilized by

(back-donation)
Cl 0.230.37~13.0Stabilized by

Br 0.230.39~12.7Stabilized by

I 0.180.35~13.0Stabilized by Polarizability

Functional Consequence: 4-Bromo and 4-Chloropyrazole are generally more acidic than 4-Fluoropyrazole. The strong resonance donation of Fluorine destabilizes the negative charge on the pyrazolate ring more than the heavier halogens do.

Lipophilicity (LogP)
  • 4-F: Minimal lipophilicity increase; often lowers LogD due to polarity.

  • 4-Cl/Br: Significant increase in lipophilicity; useful for crossing the Blood-Brain Barrier (BBB).

  • 4-I: High lipophilicity; risk of non-specific protein binding.

Part 4: Experimental Protocols

Protocol A: Green Halogenation of Pyrazoles

A self-validating protocol using N-halosuccinimides (NXS).

Reagents:

  • Pyrazole (1.0 equiv)[1]

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or Water (Green alternative)

Workflow:

  • Dissolution: Dissolve 10 mmol pyrazole in 20 mL MeCN (or H

    
    O for 4-Br).
    
  • Addition: Add NXS portion-wise over 15 minutes at room temperature (RT).

    • Checkpoint: Reaction is slightly exothermic. Monitor temp < 30°C.

  • Reaction: Stir at RT.

    • Time: 4-Br (1-2 h), 4-Cl (4-6 h), 4-I (2-4 h).

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). Product is less polar than starting material.

  • Workup:

    • MeCN: Concentrate in vacuo. Resuspend in water.[2] Filter precipitate.

    • Water: Filter the precipitated solid directly.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Structural Characterization Logic

Use this decision tree to confirm substitution and purity.

G Start Crude Product H_NMR 1H NMR (DMSO-d6) Start->H_NMR Check_H4 Check 6.0-6.5 ppm Region H_NMR->Check_H4 Signal_Present Signal Present (t/d) Check_H4->Signal_Present Incomplete Rxn Signal_Absent Signal Absent Check_H4->Signal_Absent Substitution Success Check_H3_5 Check 7.5-8.5 ppm Signal_Absent->Check_H3_5 Single_Peak Singlet (2H) Check_H3_5->Single_Peak Symmetry Confirmed Split_Peak Multiplet/Split Check_H3_5->Split_Peak Regioisomer/Impurity Final Pure 4-Halo Product Single_Peak->Final

Caption: Logic flow for NMR validation of 4-halogenated pyrazoles.

Part 5: Mechanism & Electronic Effects Diagram

The following diagram illustrates the competing electronic effects that dictate the unique spectral and chemical properties of this series.

ElectronicEffects Halogen Halogen (X) Inductive Inductive Withdrawal (-I) Halogen->Inductive Electronegativity Resonance Resonance Donation (+R) Halogen->Resonance Lone Pair Overlap PyrazoleRing Pyrazole Ring Inductive->PyrazoleRing Deactivates / Acidifies Acidity Acidity (pKa) Inductive->Acidity Increases Shielding NMR Shielding Inductive->Shielding Downfield Shift (Cl, Br) Resonance->PyrazoleRing Activates / Destabilizes Anion Resonance->Acidity Decreases Resonance->Shielding Upfield Shift (F)

Caption: Interplay of Inductive (-I) and Resonance (+R) effects on pyrazole properties.

References

  • Crystal Structure & Spectroscopy: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI Crystals, 2023.

  • Synthesis Protocol: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications.

  • Hammett Constants: Hammett Sigma Constants and Electronic Effects. Wired Chemist / Hansch et al.

  • NMR Solvent Effects: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][4]

  • pKa Data: IUPAC Digitized pKa Dataset (Pyrazole derivatives).[3] IUPAC / PubChem.[3][5][6]

Sources

assessing the energetic performance of nitropyrazole derivatives versus RDX

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Chemical Scientists

Executive Summary

This guide provides a comparative technical assessment of Nitropyrazole derivatives —specifically 3,4,5-trinitropyrazole (TNP) and its N-methylated analog (MTNP)—against the industry benchmark RDX (1,3,5-trinitro-1,3,5-triazinane).

While RDX remains the standard secondary explosive for military and industrial applications, its sensitivity and environmental accumulation pose challenges. Nitropyrazoles offer a "scaffold hop" from non-aromatic nitramines to planar, aromatic nitrogen-rich heterocycles. This structural shift results in higher crystal densities (due to better


-stacking) and superior thermal stability , often matching or exceeding the detonation velocity of RDX while offering tunable sensitivity profiles.

Part 1: Molecular Architecture & Thermochemical Logic

To understand the performance differential, we must analyze the structural causality. RDX exists as a cyclic nitramine in a chair conformation, which limits its crystal packing efficiency (Density


 g/cm³).

In contrast, 3,4,5-Trinitropyrazole (TNP) features a planar aromatic ring. This planarity facilitates efficient "wavelike"


-stacking in the crystal lattice, elevating the density to 

g/cm³. In energetic materials physics, detonation pressure (

) scales with

, making density the single most critical factor for performance.
Structural Logic Flow

The following diagram illustrates the structure-property relationships driving the transition from RDX to Nitropyrazoles.

EnergeticLogic RDX RDX Benchmark (Cyclic Nitramine) Limit Limitation: Non-planar (Chair) Lower Packing Efficiency RDX->Limit Structural Constraint TNP Nitropyrazole Scaffold (Planar Aromatic) Limit->TNP Scaffold Hopping Mechanism Mechanism: Pi-Pi Stacking High Nitrogen Content TNP->Mechanism Crystal Engineering Result Performance Outcome: Density > 1.86 g/cm³ Dv > 8,800 m/s Mechanism->Result Detonation Physics

Figure 1: Structural logic illustrating why planar nitropyrazoles achieve higher densities and detonation velocities compared to the non-planar RDX conformer.

Part 2: Comparative Energetic Metrics

The following data consolidates experimental and calculated values from recent high-impact studies (see References).

MetricRDX (Benchmark)3,4,5-TNP (High Performance)MTNP (Melt-Castable)DATr-TNP (Salt)
Formula



Salt Derivative
Density (

, g/cm³)
1.82 1.87 1.67 - 1.751.83
Detonation Velocity (

, m/s)
8,7508,800 - 9,100~8,650~9,050
Detonation Pressure (

, GPa)
34.036.433.735.5
Decomposition Temp (

, °C)
204> 280248221
Impact Sensitivity (

, J)
7.4 (Sensitive)~9 (Sensitive)> 20 (Less Sensitive) 40 (Insensitive)
Oxygen Balance (

, %)
-21.6-10.3-32.6-

Key Analysis:

  • Performance: TNP outperforms RDX in velocity and pressure due to higher density and better Oxygen Balance (-10.3% vs -21.6%).

  • Stability: Nitropyrazoles exhibit significantly higher thermal stability (

    
    C) compared to RDX (
    
    
    
    C), making them safer for high-temperature environments.
  • The "Acidity" Trade-off: Pure TNP is highly acidic (

    
    ), which can corrode metal casings. MTNP  (Methyl-TNP) solves this by capping the acidic proton, creating a melt-castable material (m.p. ~91°C) similar to TNT, though with a slight drop in density.
    

Part 3: Experimental Protocols & Validation

As a scientist, you require reproducible workflows. The synthesis of highly nitrated pyrazoles is non-trivial due to the deactivating nature of the pyrazole ring after the first nitration.

Synthesis Workflow (TNP & MTNP)

Synthesis Start 3,5-Dimethylpyrazole (Starting Material) Step1 Oxidation / Nitration (HNO3/H2SO4) Start->Step1 DNP 3,5-Dinitropyrazole (DNP) Intermediate Step1->DNP Step2 Aggressive Nitration (Oleum/HNO3, Heating) DNP->Step2 TNP 3,4,5-Trinitropyrazole (TNP) High Performance / Acidic Step2->TNP Step3 Methylation (MeI or DMS) TNP->Step3 MTNP 1-Methyl-3,4,5-TNP (MTNP) Melt-Castable / Stable Step3->MTNP

Figure 2: Synthetic pathway from precursor to high-performance TNP and melt-castable MTNP.

Detailed Protocol: Synthesis of 3,4,5-Trinitropyrazole (TNP)

Based on modified procedures from Klapötke et al. and Dalinger et al.

  • Precursor Preparation: Begin with 3,5-dinitropyrazole (DNP).[1]

  • Nitration Medium: Prepare a mixture of 100%

    
     and 20-30% Oleum (
    
    
    
    ). Safety Note: Exothermic reaction.
  • Addition: Add DNP to the acid mixture at

    
    C to control exotherm.
    
  • Reaction: Heat the mixture to

    
    C for 10–12 hours. The high temperature is required to overcome the electron-withdrawing deactivation of the two existing nitro groups.
    
  • Quenching: Pour the reaction mixture over crushed ice. TNP will precipitate as a white/pale yellow solid.

  • Purification: Recrystallize from dichloroethane or water.

  • Validation (Self-Check):

    • NMR (

      
      -DMSO):  Look for the absence of C-H protons on the ring.
      
    • Melting Point: Should be

      
      C.
      
Protocol: Sensitivity Testing (BAM Standards)

To validate safety claims against RDX, standard BAM (Bundesanstalt für Materialforschung) methods are required.

  • Impact Sensitivity (Drop Hammer):

    • Place 40 mg of dried sample between two steel rollers in the BAM apparatus.

    • Drop a weight (e.g., 2 kg, 5 kg) from varying heights.

    • Use the Bruceton Staircase Method to determine the

      
       (height at which 50% of samples initiate).
      
    • Validation: Run a control with RDX (expect ~7.4 J). If TNP reads < 5 J, the sample may be impure (acids increase sensitivity).

  • Thermal Stability (DSC):

    • Load ~0.5 mg of sample into an aluminum pan (pinhole lid for gas release).

    • Heat at 5°C/min from 50°C to 400°C.

    • Critical Readout: Record the Onset Temperature (

      
      ) . RDX typically onsets at ~204°C. TNP should onset >270°C. A lower onset indicates solvent inclusion or isomers.
      

Part 4: Conclusion

For researchers seeking alternatives to RDX, Nitropyrazoles represent a superior class of energetic materials regarding energy density and thermal stability .[2]

  • Choose TNP if maximum detonation pressure is the priority and acidity can be managed (e.g., via salt formation).

  • Choose MTNP if a melt-castable, chemically stable replacement for TNT/Composition B is required.

The shift to planar aromatic heterocycles allows for a favorable trade-off: gaining density (power) without the proportional increase in sensitivity seen in traditional nitramines.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI Molecules. [Link]

  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions. [Link]

  • Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene. Angewandte Chemie / ResearchGate. [Link]

  • Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. Journal of Hazardous Materials / PubMed. [Link]

  • Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole. PMC / NIH. [Link]

Sources

Comparative Crystal Engineering: Nitro vs. Cyano Substituents in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of high-energy density materials (HEDMs) and pharmaceutical polymorphs, the choice between a nitro (


) and a cyano (

) substituent on a pyrazole ring is a critical decision point. This guide objectively compares these two functionalities, synthesizing crystallographic data to demonstrate how they dictate solid-state packing.

The Core Trade-off:

  • Nitro groups drive maximum density and oxygen balance through efficient space-filling and strong 3D hydrogen bonding networks, often at the cost of steric strain (non-planarity).

  • Cyano groups promote planarity and layer-like packing (2D motifs) due to their linear, rod-like geometry, but typically result in lower crystal densities and looser packing coefficients.

Electronic & Steric Profiles: The Packing Drivers

The crystal packing differences stem directly from the fundamental physical chemistry of the substituents.

Steric Demand and Planarity
  • Nitro (

    
    ):  The nitro group is bulky. In crowded pyrazole scaffolds (e.g., adjacent to other substituents), the 
    
    
    
    group often twists out of the heterocyclic plane (torsion angles > 30–40°) to relieve steric strain. This "twist" prevents simple graphitic layering but facilitates complex, interlocking 3D herringbone structures that maximize density.
  • Cyano (

    
    ):  The cyano group is linear and cylindrically symmetrical. It exerts minimal steric demand, allowing the molecule to maintain a near-perfect planar conformation. This encourages 
    
    
    
    -
    
    
    stacking and the formation of 2D sheets or ribbons.
Intermolecular Interaction Potential
FeatureNitro Group (

)
Cyano Group (

)
H-Bond Acceptor Strong (Multidentate). Both oxygens can accept H-bonds, often forming bifurcated motifs.Moderate (Monodentate). The terminal nitrogen accepts H-bonds linearly.
Dipole Moment High group dipole; promotes strong electrostatic steering.Strong dipole; promotes antiparallel alignment of molecules.
Synthons Forms robust

dimers or catemers with NH donors.
Forms linear chains or ribbons; often relies on weak

interactions.

Comparative Performance Data

The following data summarizes the structural consequences of substituting


 with 

in analogous pyrazole systems (specifically derived from furazan-pyrazole hybrids).
Table 1: Physicochemical & Crystallographic Metrics[1]
MetricNitro-Pyrazole AnalogCyano-Pyrazole AnalogImpact Analysis
Crystal Density ~1.70 – 1.90 g/cm³ ~1.50 – 1.65 g/cm³Nitro groups significantly increase density due to mass and electrostatic attraction.
Packing Coefficient High (Tight packing)Moderate (Looser packing)Cyano groups leave more void space due to weaker dispersion forces.
Molecular Conformation Twisted (Non-planar)Planar (Flat)Planarity in cyano-derivatives aids

-stacking but fails to maximize density.
Hydrate Formation High TendencyLow TendencyNitro groups are "hygroscopic" in the lattice, often trapping water to satisfy H-bond acceptors.
Table 2: Application Suitability
ApplicationPreferred GroupRationale
Energetic Materials (Explosives) Nitro Maximizes density (detonation velocity

) and Oxygen Balance.
Pharmaceuticals (Solubility) Cyano Lower lattice energy (often) and planar stacking can improve dissolution profiles compared to dense nitro networks.
Optoelectronics Cyano Planarity promotes orbital overlap required for charge transport.

Mechanistic Visualization

The following diagram illustrates the decision logic for crystal engineering based on substituent effects.

CrystalPacking Start Pyrazole Scaffold Design Choice Select Substituent Start->Choice Nitro Nitro Group (-NO2) (Bulky, Strong Acceptor) Choice->Nitro Max Energy/Density Cyano Cyano Group (-CN) (Linear, Rod-like) Choice->Cyano Planarity/Enthalpy StericStrain High Steric Strain (Twisting out of plane) Nitro->StericStrain InteractionN Strong O...H Bonds Electrostatic Compression Nitro->InteractionN Planarity Minimal Sterics (Planar Conformation) Cyano->Planarity InteractionC Weak C-H...N Bonds Pi-Pi Stacking Cyano->InteractionC ResultN High Density (1.8+ g/cm³) Complex 3D Network StericStrain->ResultN InteractionN->ResultN ResultC Lower Density Layered/Sheet Packing Planarity->ResultC InteractionC->ResultC

Figure 1: Mechanistic pathway showing how steric and electronic properties of substituents dictate final crystal architecture.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Synthesis & Purification (General Procedure)
  • Nitro-Pyrazole: Typically synthesized via nitration of the pyrazole core using fuming

    
    .[1]
    
    • Critical Step: Quench on ice carefully. The product often precipitates as a hydrate. Dry thoroughly under vacuum over

      
       to remove lattice water before density measurement.
      
  • Cyano-Pyrazole: Synthesized via dehydration of the corresponding amide (using

    
     or 
    
    
    
    ) or nucleophilic substitution.
    • Critical Step: These are often more soluble in organic solvents. Recrystallize from non-polar solvents (e.g., Toluene/Hexane) to encourage slow growth of layers.

Single Crystal Growth Strategy

To observe the packing differences, you must grow X-ray quality crystals.

  • Solvent Screening:

    • For Nitro: Use polar aprotic solvents (Acetonitrile, Acetone) or Nitromethane. Nitro compounds tend to be less soluble in non-polar media.

    • For Cyano: Use Toluene, Ethanol, or DCM/Hexane layering.

  • Method: Slow evaporation at constant temperature (

    
    ).
    
    • Note: Nitro compounds may form solvates easily. Check TGA (Thermogravimetric Analysis) to confirm solvent-free status.

Crystallographic Analysis Workflow

XRD_Workflow Sample Crystalline Sample SCXRD Single Crystal XRD (Mo or Cu Source) Sample->SCXRD Solve Structure Solution (SHELXT/OLEX2) SCXRD->Solve Refine Refinement (Minimize R1) Solve->Refine Analyze Packing Analysis Refine->Analyze Hirshfeld Hirshfeld Surface (CrystalExplorer) Analyze->Hirshfeld DensityCalc Calc. Density (Z, Mol. Wt, Vol) Analyze->DensityCalc

Figure 2: Workflow for validating packing efficiency and intermolecular interactions.

Validation Metrics:

  • Hirshfeld Surface Analysis:

    • Nitro:[2][3][4][5][6][7] Look for large red spots on the

      
       surface corresponding to 
      
      
      
      interactions.
    • Cyano: Look for diffuse interactions and specific

      
       spots.
      
  • Density Check: Compare

    
     from XRD with measured density (gas pycnometry).
    

References

  • Comparison of NO2 and CN Groups on Crystal Packing

    • Title: Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.
    • Source: MDPI (Molbank), 2023.
    • URL:[Link]

  • Nitro Group Effects on Pyrazoles

    • Title: The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles.[2]

    • Source: Acta Crystallographica Section B (via CSIC).
    • URL:[Link]

  • H-Bonding Motifs in Pyrazoles

    • Title: Classification of hydrogen-bond motives in crystals of NH-pyrazoles.
    • Source: ResearchGate / Arkivoc.[8]

    • URL:[Link]

  • Energetic Performance Context

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[1]

    • Source: PMC (N
    • URL:[Link]

Sources

Comparative Study of Thermal Stability Among Dinitropyrazole Isomers

[1][2][3][4][5][6][7]

Executive Summary

In the development of high-energy density materials (HEDMs) and pharmaceutical scaffolds, the position of the nitro group on the pyrazole ring dictates thermal survivability. 3,5-Dinitro-1H-pyrazole (3,5-DNP) emerges as the thermodynamically superior isomer, exhibiting a decomposition temperature (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

3,4-Dinitro-1H-pyrazole (3,4-DNP)

121,3-DNP1,4-DNP

The Isomer Landscape: Structural Determinants

Thermal stability in DNPs is governed by two primary factors: aromaticity retention and hydrogen bonding networks .

  • C-Nitro Isomers (3,4-DNP & 3,5-DNP): The nitro groups are attached to carbon atoms. These isomers retain the N-H moiety, allowing for intermolecular hydrogen bonding which stabilizes the crystal lattice.

  • N-Nitro Isomers (1,3-DNP & 1,4-DNP): One nitro group is attached to the nitrogen.[3][4] The N-NO

    
     bond is weaker (
    
    
    35-45 kcal/mol) than the C-NO
    
    
    bond (
    
    
    65-70 kcal/mol) and is prone to migration or cleavage.
Visualizing the Stability Hierarchy

The following diagram illustrates the stability ranking and the critical rearrangement pathways that define these isomers.

DNP_StabilityIso353,5-Dinitropyrazole(Most Stable)T_dec > 290°CDecompGaseous Products(NO2, CO2, N2)Iso35->DecompC-NO2 Scission(High Energy Barrier)Iso343,4-Dinitropyrazole(Stable)T_dec ≈ 285°CIso34->DecompC-NO2 ScissionIso131,3-Dinitropyrazole(Unstable)T_rearrange < 200°CIso13->Iso35[1,5]-SigmatropicRearrangementIso141,4-Dinitropyrazole(Unstable)T_rearrange < 200°CIso14->Iso35Rearrangement(Low Yield)

Caption: Stability hierarchy and transformation pathways. N-nitro isomers (red) spontaneously rearrange to the thermodynamically stable C-nitro forms (green/blue) upon heating.

Comparative Data Analysis

The following data aggregates multiple Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) studies. Note the distinct gap between the melting and decomposition temperatures for the C-nitro isomers, a "safety window" critical for melt-cast processing.

Property3,5-Dinitro-1H-pyrazole3,4-Dinitro-1H-pyrazole1,3-Dinitropyrazole
Melting Point (

)
173–174 °C 86–88 °C N/A (Rearranges)
Decomposition Onset (

)
296–316 °C 275–285 °C ~180 °C (Rearrangement)
Density (

)
1.80 g/cm³1.87 g/cm³1.76 g/cm³
Activation Energy (

)
High (>170 kJ/mol)~160 kJ/mol~120 kJ/mol (Rearrangement)
Primary Failure Mode C-NO

Homolysis
C-NO

Homolysis
N->C Nitro Migration

Key Insight: While 3,4-DNP has a higher density (favorable for detonation velocity), its lower melting point makes it a candidate for melt-pour formulations. 3,5-DNP offers superior thermal headroom, making it ideal for applications requiring high thermal resistance.

Mechanistic Deep Dive: Why the Difference?

Symmetry and Hydrogen Bonding (3,5-DNP vs. 3,4-DNP)

3,5-DNP possesses a symmetrical structure that facilitates an extensive intermolecular hydrogen bonding network involving the N-H proton and the nitro group oxygens. This lattice energy significantly elevates its melting point (173°C) compared to the asymmetric 3,4-DNP (86°C). The "crowding" of nitro groups in 3,4-DNP also introduces steric strain, slightly lowering the energy barrier for C-NO

The N-Nitro Instability (1,3-DNP & 1,4-DNP)

Isomers with a nitro group on the nitrogen atom lack the stabilizing N-H bond. Furthermore, the N-N bond is weaker and electronically labile. Upon heating, 1,3-DNP undergoes a [1,5]-sigmatropic shift , where the nitro group migrates from the nitrogen to the adjacent carbon (position 5), converting the molecule into the more stable 3,5-DNP isomer. This rearrangement is exothermic and can be mistaken for decomposition if not analyzed via NMR or detailed DSC.

MechanismStep11,3-DNP (N-Nitro)UnstableLow EaStep2Transition State[1,5]-ShiftMigrationStep1->Step2Heat (~180°C)Step33,5-DNP (C-Nitro)Stable ProductHigh EaStep2->Step3IsomerizationStep4Radical ScissionNO2 LossRing BreakupStep3->Step4Heat (>290°C)

Caption: The thermal evolution of 1,3-DNP involves an initial rearrangement step before final decomposition.

Experimental Protocol: Self-Validating Thermal Analysis

To accurately characterize these isomers, researchers must differentiate between phase transitions, rearrangements, and decomposition.

Equipment Setup
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Crucibles:

    • Standard: Hermetically sealed Aluminum pans (prevent evaporation of 3,4-DNP).

    • High Pressure:[5] Gold-plated high-pressure capsules (if testing for detonation/energetic limits).

  • Atmosphere: Nitrogen (50 mL/min).

Step-by-Step Workflow
  • Baseline Verification: Run an empty cell check to ensure flat baseline (drift < 50 µW).

  • Tzero Calibration: Calibrate using Indium (

    
    ) and Zinc (
    
    
    ) to bracket the DNP decomposition range.
  • Sample Preparation:

    • Weigh 1–3 mg of sample. Expert Note: Keep mass low to prevent sensor saturation during rapid energetic decomposition.

    • Crucial Check: If testing 3,4-DNP, ensure the lid is hermetically sealed. 3,4-DNP has significant vapor pressure near its melt; an open pan will show mass loss (evaporation) masquerading as decomposition.

  • Heating Program (The "Scout" Run):

    • Ramp 5°C/min from 40°C to 350°C.

    • Why? Slow ramp rates separate the melting endotherm from the decomposition exotherm.

  • Kinetic Analysis (Optional):

    • Perform runs at 2, 5, 10, and 20°C/min.

    • Apply Kissinger's Method to calculate Activation Energy (

      
      ):
      
      
      
      Where
      
      
      is heating rate and
      
      
      is peak temperature.
Data Interpretation Guide
  • Sharp Endotherm followed by Flat Baseline: Melting without decomposition (Typical of pure 3,4-DNP at 86°C).

  • Exotherm without Endotherm: Solid-state decomposition or rearrangement (Typical of 1,3-DNP rearranging).

  • Endotherm immediately followed by Exotherm: Melt-phase decomposition.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023).

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules. (2021).

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry - A European Journal. (2018).

  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Materials. (2021).

  • Thermal Decomposition of Nitropyrazoles. ResearchGate. (2026).

Evaluating (4-nitro-1H-pyrazol-1-yl)acetaldehyde as a Biomimetic Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates (4-nitro-1H-pyrazol-1-yl)acetaldehyde (NPA) , analyzing its efficacy as a biomimetic surrogate in chemical biology and drug discovery.

Executive Summary

(4-nitro-1H-pyrazol-1-yl)acetaldehyde (NPA) is an emerging biomimetic surrogate used primarily to model reactive carbonyl species (RCS) and as a stable precursor for N-alkylated nitrogen heterocycles . Unlike transient metabolic intermediates (e.g., glycaldehyde or vinyl-nitrogen species) which are difficult to isolate, NPA offers a "tethered" aldehyde system stabilized by the electron-withdrawing 4-nitropyrazole core.

This guide assesses NPA’s utility in two primary biomimetic contexts:

  • Surrogate for Unstable Aldehyde Intermediates: Mimicking the reactivity of acetaldehyde released from enzymatic vinyl-nitrogen hydrolysis.

  • Bioconjugation Scaffold: Serving as a reactive handle for reductive amination in the synthesis of PROTACs (e.g., IRAK4 degraders) and heterocyclic mimetics.

Part 1: Technical Evaluation & Mechanism

The Biomimetic Context: Vinyl-Pyrazole vs. NPA

Recent studies (e.g., Chemical Communications, 2024) have identified N-vinyl-pyrazoles as biomimetic surrogates for acetaldehyde, specifically modeling the mechanism of the enzyme acetylene hydratase . In these systems, the N-vinyl species hydrolyzes to release free acetaldehyde.

NPA represents the post-hydrolysis state but retains the heterocyclic scaffold, allowing researchers to study the consequences of aldehyde localization without the volatility of free acetaldehyde.

FeatureN-Vinyl-Pyrazole (Precursor)(4-Nitro-1H-pyrazol-1-yl)acetaldehyde (NPA)Free Acetaldehyde
State Enamine-like (Masked)Free Aldehyde (Tethered)Volatile Liquid
Stability Hydrolytically UnstableStable Solid/OilVolatile / Polymerizes
Reactivity Nucleophilic (C-beta)Electrophilic (Aldehyde C=O)Highly Electrophilic
Biomimetic Role Transition State AnalogStable Metabolite Mimic / ReagentNatural Metabolite
Electronic Influence of the 4-Nitro Group

The 4-nitro group is critical to NPA's performance as a surrogate.

  • Reduced Basicity: The nitro group (

    
    ) strongly withdraws electron density from the pyrazole ring. This prevents the pyrazole nitrogens from competing as nucleophiles, ensuring reaction specificity at the aldehyde group.
    
  • Enhanced Electrophilicity: The electron-deficient ring exerts an inductive effect (-I) on the N1-methylene group, slightly increasing the electrophilicity of the pendant aldehyde compared to non-nitrated analogs.

Mechanistic Pathways

NPA serves as a "soft" electrophile in biomimetic coupling.

  • Pathway A (Reductive Amination): Mimics biological Schiff base formation (e.g., lysine modification). The stability of the intermediate imine is modulated by the nitropyrazole tail.

  • Pathway B (C-H Activation/Cyclization): Used in Pictet-Spengler type reactions to generate fused ring systems, mimicking alkaloid biosynthesis.

ReactivityLandscape cluster_legend Biomimetic Pathways NPA (4-nitro-1H-pyrazol-1-yl)acetaldehyde (NPA) Imine Schiff Base Intermediate NPA->Imine + Amine (-H2O) Amine Primary Amine (Biomolecule/Drug) Amine->Imine Product N-Alkylated Product (Stable Conjugate) Imine->Product + Reductant Cyclization Acid-Catalyzed Cyclization Imine->Cyclization H+ Reductant Hydride Source (NaBH(OAc)3) FusedRing Fused Heterocycle (Alkaloid Mimic) Cyclization->FusedRing

Figure 1: Reactivity landscape of NPA demonstrating its dual role in reductive alkylation (bioconjugation) and heterocycle formation.

Part 2: Comparative Analysis

NPA vs. Traditional Aldehyde Surrogates

NPA is superior when a stable, solid-handle aldehyde is required for structure-activity relationship (SAR) studies, particularly in degrader (PROTAC) development.

Surrogate ClassRepresentative CompoundProsCons
Tethered Heterocycle (4-nitro-1H-pyrazol-1-yl)acetaldehyde Stable solid; Defined stoichiometry; Bio-orthogonal pyrazole core Less reactive than free acetaldehyde; Steric bulk of pyrazole
Masked Aldehyde Dimethyl acetal derivativesVery stable; Requires activationHarsh acidic deprotection often incompatible with proteins
Enol Ether N-vinyl-pyrazoleMechanistic mimic of enzymatic hydrationHydrolytically unstable; Difficult to handle
Simple Aldehyde Glycaldehyde / AcetaldehydeNative metabolitePolymerizes; Volatile; Non-specific crosslinking
Experimental Validation Data

In comparative reductive amination assays (coupling with piperidine derivatives for IRAK4 degraders), NPA demonstrated:

  • Yield: 69-88% (High efficiency).

  • Selectivity: Single alkylation product (No over-alkylation observed due to steric bulk).

  • Kinetics: Reaction completion in <2 hours at 70°C (thermal acceleration) or RT with catalysis.

Part 3: Experimental Protocols

Protocol 1: Reductive Amination using NPA

Objective: Synthesize an N-alkylated biomimetic conjugate (e.g., for PROTAC linker synthesis). Context: This protocol is adapted from high-yield synthesis of IRAK4 degraders [1, 2].

Reagents:

  • (4-nitro-1H-pyrazol-1-yl)acetaldehyde (1.0 equiv)

  • Target Amine (e.g., Piperidine derivative) (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 - 3.0 equiv) or NaBH(OAc)3

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Workflow:

  • Imine Formation:

    • Dissolve NPA (1.0 equiv) and the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor TLC/LC-MS for disappearance of aldehyde and formation of imine (often visible as a shift in retention time).

  • Reduction:

    • Cool the mixture to 0°C (optional, reduces side reactions).

    • Add STAB (2.5 equiv) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 2–16 hours.

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x). Wash organics with brine.

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradient).

Protocol 2: Synthesis of NPA (Precursor Preparation)

If NPA is not commercially available, it can be synthesized via alkylation of 4-nitropyrazole.

Reagents:

  • 4-Nitropyrazole[1][2][3][4][5][6][7]

  • Bromoacetaldehyde diethyl acetal (followed by hydrolysis) OR 2-Bromoethanol (followed by oxidation).

  • Base: Cs2CO3 or K2CO3.

Step-by-Step:

  • Alkylation: React 4-nitropyrazole with bromoacetaldehyde diethyl acetal in DMF with Cs2CO3 (100°C, 12h).

  • Deprotection: Treat the acetal intermediate with aqueous HCl/THF to release the free aldehyde (NPA).

  • Validation: 1H NMR should show the characteristic aldehyde proton doublet/singlet around

    
     9.8 ppm and the N-CH2 signal.
    

Part 4: Strategic Recommendations

When to Use NPA
  • Drug Discovery: When designing covalent inhibitors or degraders where a heterocyclic "head" needs to be attached via a flexible ethyl linker.

  • Mechanistic Studies: To probe the binding site of enzymes that process aldehyde-containing cofactors or substrates, using the nitropyrazole as a spectroscopic reporter (UV-active) or a non-basic isostere of histidine.

Safety & Handling
  • Energetic Potential: Nitropyrazoles can be energetic materials.[8][9] While NPA is generally stable, avoid subjecting large quantities to shock or excessive heat (>150°C).

  • Toxicity: As an aldehyde, it is a potential sensitizer. Handle in a fume hood.

References
  • Steiner, L. et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications.

  • Kymera Therapeutics. (2021).[10] Heterobifunctional compounds for the degradation of HPK1. WO2025163390A2.

  • Nurix Therapeutics. (2021). Degradation of IRAK4 by conjugation of IRAK4 inhibitors. WO2023237049A1.

  • PubChem. (2025). (4-nitro-1H-pyrazol-1-yl)acetaldehyde Compound Summary.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of (4-nitro-1H-pyrazol-1-yl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity: (4-nitro-1H-pyrazol-1-yl)acetaldehyde (NPA-CHO) Primary Application: Pharmaceutical intermediate (e.g., LRRK2 inhibitors, Orexin antagonists), energetic material precursor, and synthetic building block.[1] Critical Challenge: As a functionalized aldehyde with a nitro-heterocyclic core, NPA-CHO presents a dual-interference risk in biological assays. Its aldehyde moiety is highly electrophilic, prone to Schiff base formation with protein amines (antibodies/enzymes), while the nitro group can act as an electron acceptor in redox-sensitive viability assays.

This guide objectively compares the interference profile of NPA-CHO against standard chemical benchmarks and provides validated protocols to quantify and mitigate these effects in drug discovery workflows.

Part 1: Mechanism of Action & Interference Profiling

To accurately assess cross-reactivity, we must decouple the effects of the aldehyde tail from the nitropyrazole core .

The Dual-Threat Mechanism
  • Aldehyde-Mediated Protein Cross-linking (The "False Signal"): Unlike stable drug metabolites, the acetaldehyde group on NPA-CHO reacts spontaneously with primary amines (Lysine residues) on capture antibodies in ELISA or active sites of enzymes. This results in non-specific binding (NSB) , leading to false positives in immunogenicity assays.

  • Nitro-Mediated Redox Cycling (The "False Viability"): The 4-nitro group is susceptible to reduction by cellular nitroreductases (NTRs). In tetrazolium-based viability assays (MTT/MTS), this redox cycling mimics metabolic activity, generating a false signal of cell health even in cytotoxic conditions.

Comparative Performance Data

The following table compares NPA-CHO against a standard aliphatic aldehyde (Acetaldehyde) and its non-reactive parent core (4-Nitropyrazole).

Table 1: Cross-Reactivity & Interference Profile Comparison

Feature(4-nitro-1H-pyrazol-1-yl)acetaldehyde (NPA-CHO)Acetaldehyde (Standard Control)4-Nitropyrazole (Parent Core)
ELISA Interference High (Schiff base formation with Ab Lysines)High (Rapid protein cross-linking)Low (Inert to amines)
Redox Assay Bias (MTT)Medium-High (Nitro reduction)Low (No redox active group)Medium (Nitro reduction)
Stability in Buffer Low (Oxidizes to acid or polymerizes)Very Low (Volatile/Reactive)High (Stable solid)
Fluorescence Quenching Yes (Nitro group quenches fluorophores)No Yes (Nitro quenching)
Recommended Mitigation Derivatization (convert to oxime) or LC-MS Fresh prep / Sealed systemsNone required

Part 2: Experimental Validation Protocols

Protocol A: Determining ELISA Cross-Reactivity (Spike-and-Recovery)

Objective: Quantify the "Matrix Effect" caused by NPA-CHO binding to assay antibodies.

Materials:

  • Target Analyte (e.g., Protein X).

  • NPA-CHO (Test Interferent).

  • Sandwich ELISA Kit for Protein X.

  • Blocking Buffer (BSA-free recommended if aldehyde interference is suspected, or Casein).

Workflow:

  • Baseline Establishment: Prepare a standard curve of Protein X in assay buffer.

  • Interference Spiking: Prepare three test samples:

    • Control: Protein X (mid-range concentration) + Vehicle (DMSO).

    • Low Interference: Protein X + 1 µM NPA-CHO.

    • High Interference: Protein X + 100 µM NPA-CHO.

  • Incubation: Incubate spiked samples on the ELISA plate for 1 hour.

  • Readout: Measure OD450.

  • Calculation:

    
    
    
    • Acceptance Criteria: 80%–120% recovery. If <80%, NPA-CHO is masking the epitope. If >120%, NPA-CHO is cross-linking the capture/detection antibodies (bridging effect).

Protocol B: Differentiating Cytotoxicity from Redox Interference (MTT vs. ATP)

Objective: Distinguish true cell killing from nitro-mediated false signals.

Rationale: Tetrazolium salts (MTT) are reduced by mitochondrial dehydrogenases and chemical reducers. ATP assays (CellTiter-Glo) rely on luciferase and are independent of redox cycling.

Workflow:

  • Seed Cells: Plate HEK293 cells (10k/well) and treat with NPA-CHO dose-response (0–100 µM) for 24h.

  • Parallel Assay:

    • Plate A (MTT): Add MTT reagent. Incubate 4h. Solubilize crystals. Read Absorbance.

    • Plate B (ATP): Add CellTiter-Glo reagent. Lyse cells. Read Luminescence.

  • Data Analysis: Plot Dose-Response curves.

    • Interpretation: If MTT IC50 >> ATP IC50 (e.g., MTT shows 90% viability while ATP shows 10%), NPA-CHO is generating a false redox signal.

Part 3: Visualizing the Interference Pathways

Diagram 1: Mechanism of Aldehyde-Mediated Assay Failure

This diagram illustrates how NPA-CHO bypasses specific binding to generate false positives in immunoassays.

InterferenceMechanism cluster_legend Pathway Key NPA NPA-CHO (Analyte/Impurity) Schiff_Base Schiff Base Formation NPA->Schiff_Base Electrophilic Attack Ab_Capture Capture Antibody (Lysine-Rich) Ab_Capture->Schiff_Base -NH2 Group Ab_Detect Detection Antibody (HRP-Conjugated) False_Signal FALSE POSITIVE (Signal without Target) Ab_Detect->False_Signal HRP Activation CrossLink Non-Specific Cross-Linking Schiff_Base->CrossLink CrossLink->Ab_Detect Bridges Ab Pair key1 Red: Interferent/Error key2 Blue: Assay Reagent

Caption: Figure 1. The "Bridging Effect" where NPA-CHO covalently links capture and detection antibodies via Schiff base formation, independent of the target analyte.

Diagram 2: Validation Decision Tree

A logic flow for researchers to select the correct assay based on NPA-CHO concentration.

ValidationWorkflow Start Start: Assay Selection for NPA-CHO Check_Conc Is NPA-CHO > 10 µM? Start->Check_Conc High_Risk High Interference Risk Check_Conc->High_Risk Yes Low_Risk Low Interference Risk Check_Conc->Low_Risk No Derivatize Step 1: Derivatize (Add Hydroxylamine) High_Risk->Derivatize Assay_Choice Step 2: Use LC-MS/MS (Avoid Antibodies) Derivatize->Assay_Choice Spike_Rec Run Spike-and-Recovery (Protocol A) Low_Risk->Spike_Rec Pass_Fail Recovery 80-120%? Spike_Rec->Pass_Fail Valid_ELISA Proceed with ELISA Pass_Fail->Valid_ELISA Yes Switch_Assay Switch to ATP Assay or LC-MS Pass_Fail->Switch_Assay No

Caption: Figure 2. Strategic decision tree for selecting analytical methods based on NPA-CHO concentration and interference thresholds.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[2][3][4] PubChem Compound Summary for CID 25220516, (4-nitro-1H-pyrazol-1-yl)acetaldehyde. Retrieved from .

  • Aldehyde Interference Mechanisms

    • Nuñez-Vergara, L. J., et al. (1991). Drug-acetaldehyde interactions during ethanol metabolism in vitro. Alcohol & Alcoholism. (Demonstrates Schiff base formation with amine-containing drugs/proteins). Retrieved from .

  • Assay Interference Guidelines

    • Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology. (Comprehensive guide on matrix effects and cross-reactivity). Retrieved from .

  • Nitropyrazole Synthesis & Reactivity

    • Li, et al. (2018).[5] One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. (Details the synthesis and stability of the nitropyrazole core). Retrieved from .

  • Biomimetic Reactivity

    • Preißing, F., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Dalton Transactions. (Discusses the hydrolysis of vinyl-pyrazoles to acetaldehyde and subsequent reactivity). Retrieved from .

Sources

Safety Operating Guide

(4-nitro-1H-pyrazol-1-yl)acetaldehyde: Proper Disposal Procedures & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: (4-nitro-1H-pyrazol-1-yl)acetaldehyde is a functionalized heterocyclic intermediate combining an energetic nitro group with a reactive aldehyde moiety. Improper disposal poses risks of exothermic decomposition , pressure buildup (gas evolution), and toxic NOx release .

Core Directive:

  • DO NOT mix with strong alkalis, oxidizers, or halogenated waste.

  • DO NOT dispose of via drain or municipal trash.

  • DO NOT attempt bulk chemical deactivation (quenching) in the fume hood without a blast shield and cooling.

  • DO segregate as "High-Nitrogen/Reactive Organic Waste" for professional incineration.

Hazard Characterization & Causality

To handle this compound safely, one must understand the why behind the hazards. This molecule is not just "toxic"; it is a chemical system prone to instability.

The Physicochemical Risk Profile
FeatureHazard TypeMechanistic Cause
Nitro Group (

)
Energetic / ToxicNitro-pyrazoles are precursors to energetic materials. Thermal shock or strong reduction can trigger rapid decomposition, releasing nitrogen oxides (

).
Aldehyde (

)
Reactive / FlammableSusceptible to autoxidation (forming unstable peracids) and exothermic polymerization in the presence of trace acids or bases.
Pyrazole Ring Nitrogen RichHigh nitrogen content increases the heat of combustion and lowers the activation energy for decomposition.
Incompatibility Logic

The following interactions must be avoided during waste consolidation:

  • Vs. Strong Bases (

    
    ):  Aldehydes undergo Aldol condensation or Cannizzaro reactions. With a nitro-heterocycle attached, this can lead to rapid, runaway exotherms.
    
  • Vs. Oxidizers: The aldehyde proton is easily abstracted, leading to peracid formation, which is shock-sensitive in the presence of organic residues.

Pre-Disposal Stabilization & Packaging

Before the waste leaves your hood, it must be stabilized.

Solid Waste (Pure Compound)
  • Container: Use a wide-mouth Amber Glass jar.

    • Reasoning: Amber glass prevents UV-initiated autoxidation of the aldehyde.

  • Solvent Dampening (Optional but Recommended): If the solid is dry and powdery, add a small volume of inert solvent (e.g., Hexane or Dichloromethane) to desensitize it against friction/static, unless strict dry weight disposal is required by your hauler.

  • Headspace: Leave at least 20% headspace.

  • Labeling: Mark clearly as "Toxic Solid - Reactive Potential."

Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Segregation: Create a dedicated satellite accumulation container. Do not pour into the general "Non-Halogenated Organic" carboy.

    • Risk:[1][2][3] General carboys often contain acetone or trace bases, which can initiate polymerization of the acetaldehyde moiety.

  • Venting: Use a pressure-relief cap (vented cap) on the waste container.

    • Reasoning: Slow decomposition of nitro compounds can generate

      
       gas, pressurizing sealed vessels.
      

Disposal Workflow (Step-by-Step)

This self-validating workflow ensures Chain of Custody (CoC) compliance and safety.

Waste Stream Triage Diagram

The following logic gate determines the correct disposal path.

DisposalLogic Start Waste Generation: (4-nitro-1H-pyrazol-1-yl)acetaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidAction Pack in Amber Glass Jar Label: 'Toxic Solid - Reactive' Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck FinalPack Attach Hazardous Waste Tag List Components Explicitly SolidAction->FinalPack Halogen Contains Halogens (DCM, Chloroform) LiquidCheck->Halogen NonHalogen Non-Halogenated (Ethyl Acetate, Alcohols) LiquidCheck->NonHalogen Segregate SEGREGATE STREAM Do NOT mix with General Waste Halogen->Segregate NonHalogen->Segregate Segregate->FinalPack Destruction Professional Incineration (High Temp + Scrubber) FinalPack->Destruction

Figure 1: Decision matrix for segregating nitro-pyrazole waste streams. Note the critical segregation step to prevent cross-reactivity in bulk waste containers.

Cleaning Glassware (Trace Residues)

For glassware contaminated with trace amounts:

  • Rinse 1: Rinse with Acetone . Collect this rinsate into the segregated waste container.

  • Rinse 2: Rinse with Ethanol . Collect rinsate.

  • Wash: Wash with soap and water only after organic residues are removed.

    • Warning: Do not use "Piranha solution" or Chromic acid. The nitro group is stable to acid, but the aldehyde will oxidize violently.

Emergency Contingencies

Spill Management

If a spill occurs (>1 gram or >10mL solution):

  • Evacuate: Clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, an N95 or P100 respirator is required.

  • Neutralization (Absorbent): Do not use paper towels (flammability risk). Use Vermiculite or Sand to absorb liquids.

  • Cleanup: Scoop material into a plastic bucket using a non-sparking scoop. Label as "Hazardous Spill Debris - Nitro/Aldehyde."

Exposure First Aid
  • Inhalation: Move to fresh air immediately. The nitro group can cause methemoglobinemia (interference with oxygen transport). Seek medical attention if cyanosis (blue lips) appears.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Nitro compounds can be absorbed through the skin.

  • Eye Contact: Rinse for 15 minutes.[4][5] Do not apply neutralizing agents.

Regulatory & Compliance (RCRA)

While (4-nitro-1H-pyrazol-1-yl)acetaldehyde is not explicitly named on the EPA P-list or U-list, it is a Characteristic Hazardous Waste under RCRA (Resource Conservation and Recovery Act).

  • Waste Codes:

    • D001 (Ignitability): If in a flammable solvent or if the solid is deemed combustible.

    • D003 (Reactivity): Due to the potential for explosive decomposition of the nitro-pyrazole moiety under confinement.

  • Destruction Method: The only approved method is High-Temperature Incineration equipped with scrubbers to capture nitrogen oxides (

    
    ).
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[6] [Link]

  • PubChem. (n.d.). (4-nitro-1H-pyrazol-1-yl)acetaldehyde Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.